Disperse Orange 30
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPYWXVRNREIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063745 | |
| Record name | C.I. Disperse Orange 30 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5 | |
| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Orange 30 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | C.I. Disperse Orange 30 | |
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| Record name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701 | |
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| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino] | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)- | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 30 (C.I. 11119) is a synthetic monoazo dye characterized by its low water solubility and its application in dyeing hydrophobic fibers, primarily polyester. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. Importantly, for an audience in drug development and research, this document addresses the toxicological profile associated with this class of compounds. While not a therapeutic agent, understanding the metabolic fate and genotoxic potential of azo dyes is critical for safety and risk assessment. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Structure and Identification
This compound is a chlorinated nitroaromatic azo compound. The structure consists of a diazotized 2,6-dichloro-4-nitroaniline (B1670479) coupled to an N,N-disubstituted aniline (B41778) derivative.
Chemical Name: 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile Alternative Names: C.I. This compound, Disperse Yellow Brown 2RFL, Disperse Orange S-2RFL, Disperse Orange SE-GL[1][2][3] Chemical Class: Monoazo Dye[4]
| Identifier | Value |
| CAS Number | 12223-23-3, 5261-31-4[4] |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄[1][2][3][4][5][6][7] |
| Molecular Weight | 450.28 g/mol [2][3][4][5][6][8] |
| Canonical SMILES | CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)/N=N/C2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl |
| InChI Key | ROPYWXVRNREIQD-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a brown or orange crystalline powder.[4][5][6] Its non-ionic nature and low aqueous solubility are characteristic of disperse dyes, designed to diffuse into hydrophobic polymer fibers at high temperatures.
| Property | Value | Source(s) |
| Appearance | Orange to brown powder/granules | [4][5][6] |
| Melting Point | Data not readily available in cited literature. | |
| Boiling Point | 645 °C at 760 mmHg | [1] |
| Density | 1.38 g/cm³ | [1] |
| Solubility | Insoluble in water; slightly soluble in ethanol; soluble in acetone, pyridine, and dimethylformamide (DMF). | [5][6] |
| UV-Vis λmax | 425-495 nm (in organic solvents, varies by source) | |
| Flash Point | 343.9 °C | [1] |
| Refractive Index | 1.618 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-stage process involving diazotization followed by an azo coupling reaction.
Methodology:
-
Diazotization of 2,6-dichloro-4-nitroaniline:
-
A solution of nitrosylsulfuric acid is prepared or, alternatively, sodium nitrite (B80452) (NaNO₂) is added slowly to a cooled (0-5°C) solution of concentrated sulfuric or hydrochloric acid.
-
2,6-dichloro-4-nitroaniline is then added portion-wise to this acidic solution, maintaining the low temperature to form the stable diazonium salt. The reaction is stirred for several hours until completion, which can be checked by testing for the absence of the starting amine.
-
-
Azo Coupling:
-
The coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine, is dissolved in a suitable acidic medium.
-
The diazonium salt solution from Step 1 is added slowly to the coupling component solution. The temperature is maintained at 0-10°C, and the pH is carefully controlled within the optimal range of 4-7 to facilitate the electrophilic aromatic substitution reaction.[2][4][6]
-
The reaction mixture is stirred for several hours until the coupling is complete.
-
-
Isolation and Purification:
-
The resulting precipitate, crude this compound, is isolated by filtration.
-
The filter cake is washed thoroughly with water to remove residual acids and salts.
-
The purified product is then dried under vacuum at a controlled temperature.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC): The standard method for the analysis of disperse dyes is outlined in DIN 54231.
-
System: An HPLC system equipped with a Photodiode Array (PDA) detector and a Mass Spectrometry (MS) detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile.
-
Detection: The PDA detector is used for quantification at the dye's maximum absorbance wavelength (approx. 450 nm), while the MS detector provides confirmation of the molecular weight, enhancing confidence in peak identification.
UV-Visible Spectrophotometry: This method is used for determining the concentration of the dye in solutions.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetone, DMF).
-
A calibration curve is generated by preparing a series of dilutions and measuring the absorbance at the wavelength of maximum absorption (λmax), which has been reported between 425 nm and 495 nm depending on the solvent and instrumentation.
-
The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.
Toxicological Profile: Metabolic Activation and Genotoxicity
This compound, as an azo dye, is not used for therapeutic purposes. Its primary relevance to drug development and life sciences is in the context of toxicology and safety assessment. Azo dyes are generally not genotoxic themselves but can be metabolized into harmful compounds.
The primary mechanism of toxicity involves the reductive cleavage of the azo bond (-N=N-). This reaction, known as azoreduction, is catalyzed by azoreductase enzymes present in the liver and, significantly, in the anaerobic environment of the human intestinal microbiota.[2][8]
This cleavage breaks the molecule into two or more aromatic amines. For this compound, this would release 2,6-dichloro-4-nitroaniline and an aniline derivative. Aromatic amines are a class of chemicals known to be potentially carcinogenic and genotoxic.[4][5]
The resulting aromatic amines can be absorbed and then undergo metabolic activation in the liver by Cytochrome P450 enzymes. This activation can lead to the formation of highly reactive electrophilic intermediates, such as nitrenium ions. These intermediates can then covalently bind to DNA, forming DNA adducts.[5] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.
Conclusion
This compound is a well-characterized industrial chemical with specific physicochemical properties tailored for its application as a textile dye. For researchers in the life sciences, its significance lies not in any therapeutic action but as a representative member of the azo dye class, which has a known toxicological profile. The key mechanism of concern is the metabolic reduction of the azo linkage to form potentially genotoxic aromatic amines. Understanding this pathway is essential for evaluating the safety of any compound containing an azo moiety and for the broader risk assessment of environmental and industrial chemicals.
References
- 1. 12223-23-3|this compound Disperse Orange SE-GL|Colorcom Group [colorcominternational.com]
- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. chembk.com [chembk.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 4058-30-4 CAS MSDS (Disperse Orange 44) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and manufacturing process of Disperse Orange 30
An in-depth technical guide on the synthesis and manufacturing process of the monoazo dye, Disperse Orange 30 (C.I. 11119), is presented below. This document outlines the chemical principles, experimental protocols, and reaction parameters involved in its industrial production. The primary application of this dye is in the coloration of synthetic fibers, particularly polyesters.[1]
Synthesis Overview
The manufacturing of this compound is a classic example of azo dye synthesis, which involves two primary stages: diazotization and azo coupling.[2] The overall process can be summarized by the reaction of a diazonium salt with a coupling component.
The key steps are:
-
Diazotization: An aromatic primary amine, 2,6-dichloro-4-nitroaniline (B1670479), is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.[2][3]
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2][3] This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.
Materials and Methods
Raw Materials
The primary chemical reagents required for the synthesis of this compound are listed below.
| Chemical Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-dichloro-4-nitroaniline | Diazo Component | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.02 |
| N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline | Coupling Component | 22031-33-0 | C₁₃H₁₆N₂O₂ | 232.28 |
| Sodium Nitrite | Diazotizing Agent | 7632-00-0 | NaNO₂ | 69.00 |
| Sulfuric Acid | Acid Medium/Catalyst | 7664-93-9 | H₂SO₄ | 98.08 |
| Nitrosylsulfuric Acid | Diazotizing Agent | 7782-78-7 | NOHSO₄ | 127.08 |
| Acetic Acid | Solvent | 64-19-7 | C₂H₄O₂ | 60.05 |
| Methanol (B129727) | Solvent | 67-56-1 | CH₄O | 32.04 |
Equipment
-
Glass-lined or stainless steel chemical reactor with stirring mechanism and temperature control (cooling/heating jacket)
-
Dropping funnel
-
pH meter
-
Filtration apparatus (e.g., filter press)
-
Drying oven
Experimental Protocols
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions, particularly temperature.
Part A: Diazotization of 2,6-dichloro-4-nitroaniline
The diazotization reaction converts the primary aromatic amine into a reactive diazonium salt. This step is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]
Protocol:
-
Charge a reactor with sulfuric acid (e.g., 91.9 g).[6]
-
Slowly add nitrosylsulfuric acid (NSA) (e.g., 56.5 g) while maintaining the temperature below 30 °C.[6]
-
Portion-wise, add 2,6-dichloro-4-nitroaniline (DCPNA) (e.g., 36 g) to the mixture, ensuring the temperature remains below 30 °C.[6]
-
Stir the resulting mixture for a minimum of 2 hours to ensure the completion of the diazotization reaction.[6] The completion can be confirmed by a spot test with a β-naphthol solution, where the absence of a color change indicates that all the amine has been consumed.
Part B: Preparation of the Coupling Solution
The coupling component is dissolved in a suitable solvent system to prepare it for the reaction with the diazonium salt solution.
Protocol:
-
In a separate, larger vessel, prepare a solution of water (e.g., 275 g) and acetic acid (e.g., 128 g).[6]
-
Cool this solution to 0 °C using an ice bath.[6]
-
Separately, dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (e.g., 32.8 g), in a solvent such as methanol (e.g., 250 g).[6]
Part C: Azo Coupling Reaction
This is the final step where the dye molecule is formed. The diazonium salt solution is slowly added to the coupling component solution under controlled temperature and pH.
Protocol:
-
Slowly add the diazo solution from Part A to the cold water/acetic acid mixture from Part B, step 2. Add ice as needed to maintain a low temperature.[6]
-
To this new mixture, slowly add the dissolved coupling component solution from Part B, step 3, over a period of approximately 5 hours. During this addition, maintain the reaction temperature between 15-20 °C.[6]
-
After the addition is complete, continue stirring the mixture for at least 8 hours.[6]
-
Heat the reaction mixture to 80-85 °C and hold for 1 hour to ensure the reaction goes to completion.[6]
-
Cool the mixture, which now contains the precipitated this compound dye.
-
Filter the solid product from the solution.
-
Wash the filter cake with hot water to remove any unreacted salts and impurities.[6]
-
Dry the final product. The result is a reddish-brown powder.[6]
Summary of Reaction Parameters
The following table summarizes the key quantitative data and conditions for the synthesis process based on a literature example.[6]
| Parameter | Stage | Value/Condition |
| Reactants | ||
| 2,6-dichloro-4-nitroaniline | Diazotization | 36 g |
| Nitrosylsulfuric Acid | Diazotization | 56.5 g |
| Sulfuric Acid | Diazotization | 91.9 g |
| N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline | Coupling | 32.8 g |
| Temperature | ||
| Diazotization | Diazotization | < 30 °C |
| Coupling Component Addition | Coupling | 15 - 20 °C |
| Final Heating | Coupling | 80 - 85 °C |
| Time | ||
| Diazotization Stirring | Diazotization | ≥ 2 hours |
| Coupling Component Addition | Coupling | ~ 5 hours |
| Final Stirring | Coupling | ≥ 8 hours |
| Final Heating | Coupling | 1 hour |
| pH | ||
| Dyeing Applications | Post-Synthesis | 4 to 7 |
Visualization of Synthesis Workflow
The logical flow of the manufacturing process for this compound is illustrated in the diagram below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Orange 30 (CAS No. 12223-23-3)
This technical guide provides a comprehensive overview of the physicochemical data for C.I. This compound, a monoazo dye used in the textile industry. The information is presented in a structured format to be a valuable resource for researchers and professionals in chemistry and material science.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Unit |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ | |
| Molecular Weight | 450.28 | g/mol |
| Density | 1.38 | g/cm³ |
| Boiling Point | 645 | °C at 760 mmHg |
| Flash Point | 343.9 | °C |
| LogP (Octanol-Water Partition Coefficient) | 6.12 | |
| Vapor Pressure | 1.59E-16 | mmHg at 25°C |
| Refractive Index | 1.618 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties listed above are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed.
-
Apparatus : A capillary tube, a heating bath with a suitable liquid (e.g., silicone oil) or a metal block, and a calibrated thermometer or temperature sensor.
-
Procedure :
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary tube is placed in the heating bath or block.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Boiling Point (OECD Guideline 103)
For substances with high boiling points like this compound, methods such as differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are suitable.
-
Apparatus : A differential scanning calorimeter or a differential thermal analyzer.
-
Procedure :
-
A small, weighed amount of the sample is placed in a sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The instrument measures the temperature difference between the sample and a reference pan.
-
The onset temperature of the endothermic event corresponding to boiling is determined.
-
Density of Solids (OECD Guideline 109)
This guideline provides several methods for determining the density of solids. The pycnometer method is suitable for powdered solids.
-
Apparatus : A pycnometer of a known volume, a balance, and a liquid in which the solid is insoluble.
-
Procedure :
-
The weight of the empty, dry pycnometer is determined.
-
A known weight of the solid is added to the pycnometer.
-
The pycnometer is filled with the liquid of known density, and any air bubbles are removed.
-
The total weight of the pycnometer, solid, and liquid is measured.
-
The density of the solid is calculated from these weights and the known volume of the pycnometer and density of the liquid.
-
Vapor Pressure (OECD Guideline 104)
Due to the very low vapor pressure of this compound, the effusion method (Knudsen cell) is an appropriate technique.
-
Apparatus : A Knudsen cell (a small container with a very small orifice), a high-vacuum system, and a microbalance.
-
Procedure :
-
The substance is placed in the Knudsen cell, which is then placed in a high-vacuum chamber.
-
The cell is heated to a constant temperature.
-
The rate of mass loss of the substance effusing through the orifice is measured with the microbalance.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107/117)
The High-Performance Liquid Chromatography (HPLC) method (OECD 117) is often used for substances with high LogP values.
-
Apparatus : An HPLC system with a suitable stationary phase (e.g., C18) and a UV detector.
-
Procedure :
-
The HPLC system is calibrated using a series of reference compounds with known LogP values.
-
A solution of this compound is injected into the HPLC system.
-
The retention time of the substance is measured.
-
The LogP value is calculated from the retention time using the calibration curve.
-
Flash Point (ASTM D93)
The Pensky-Martens closed-cup tester is a standard method for determining the flash point of combustible liquids.
-
Apparatus : A Pensky-Martens closed-cup apparatus, which consists of a test cup with a lid, a stirring mechanism, and a means of heating.
-
Procedure :
-
The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Visualizations
Synthesis Workflow of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.
Solubility characteristics of Disperse Orange 30 in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 30 (CAS No. 12223-23-3), a monoazo dye used extensively in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2][3] A thorough understanding of its solubility in various solvents is critical for its application in dyeing processes, as well as for research and development in fields where disperse dyes may be used as model compounds.
Core Concepts in Disperse Dye Solubility
Disperse dyes, by design, have very low solubility in water.[1][4][5] Their application relies on their ability to exist as a fine dispersion in an aqueous dyebath and to be transferred to the hydrophobic fiber, where they form a solid solution.[1] The solubility of disperse dyes like this compound in organic solvents is a key parameter that influences their dyeing performance, purification, and analytical characterization. Factors affecting solubility include the chemical structure of the dye, the polarity of the solvent, and the temperature of the system.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively published in publicly available literature. However, based on qualitative descriptions and the general behavior of similar disperse dyes, the following table provides illustrative solubility data. These values should be considered representative and it is highly recommended to determine them experimentally for specific applications using the protocol outlined in the subsequent section.
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (g/L) at 25°C | Remarks |
| Water | H₂O | 10.2 | Insoluble | This compound is hydrophobic and does not dissolve in water.[1] |
| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble | Qualitative sources indicate slight solubility in ethanol. |
| Acetone | C₃H₆O | 5.1 | Soluble | This compound is reported to be soluble in acetone.[6] |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | Often used as a solvent for disperse dyes. |
| Pyridine | C₅H₅N | 5.3 | Soluble | Mentioned as a solvent for this compound. |
| Supercritical CO₂ | CO₂ | N/A | ~3 x 10⁻⁵ (mole fraction) | Solubility is highly dependent on temperature and pressure (e.g., near 120°C and 22 MPa).[7] |
Experimental Protocol for Solubility Determination
The solubility of this compound in various organic solvents can be accurately determined using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates the absorbance of a solution to the concentration of the analyte.
I. Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents of interest (spectroscopic grade)
-
UV-Visible spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Thermostatic shaker or agitator
-
Centrifuge (optional)
II. Procedure
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Visible spectrophotometer over a wavelength range of approximately 350-600 nm to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.
-
-
Preparation of Calibration Curve:
-
Accurately weigh a known mass of this compound and dissolve it in a volumetric flask with the solvent to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a valid calibration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.
-
Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Analysis:
-
After agitation, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid separation.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining suspended particles.
-
Accurately dilute the filtered saturated solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the measured absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.
References
- 1. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. orientjchem.org [orientjchem.org]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Disperse Orange 30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Disperse Orange 30, a monoazo dye utilized in the textile industry.[1] The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. This document outlines the core principles, experimental methodologies, and data interpretation for the characterization of this compound.
Chemical and Physical Properties of this compound
This compound is a synthetic dye with the chemical formula C₁₉H₁₇Cl₂N₅O₄ and a molecular weight of 450.27 g/mol .[2][3][4] It is classified as a disperse dye, meaning it is sparingly soluble in water and is primarily used for dyeing hydrophobic fibers such as polyester.[5] The molecule's structure, characterized by an azo group (-N=N-) linking aromatic rings, is responsible for its orange color.[2][6]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the UV-Vis and FTIR analysis of this compound.
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Reference Solvent |
| λmax (Maximum Absorbance Wavelength) | ~425 - 450 nm | Varies (e.g., Methanol (B129727), Ethanol) |
| Note: The exact λmax can vary slightly depending on the solvent used due to solvatochromic effects.[1][4] |
Table 2: Key FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 - 3300 | N-H | Stretching (Amine) |
| ~1630 - 1600 | N=N | Stretching (Azo group) |
| ~1600 - 1450 | C=C | Aromatic Ring Stretching |
| ~1550 - 1475 | N-O | Stretching (Nitro group) |
| ~1350 - 1250 | C-N | Stretching (Aromatic Amine) |
| ~800 - 600 | C-Cl | Stretching (Aryl Halide) |
| Note: These are expected peak ranges. The exact peak positions can be influenced by the molecular environment. |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the maximum absorbance wavelength (λmax) of this compound and to quantify its concentration in a solution using a calibration curve.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., methanol or ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[7]
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 600 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This is to zero the absorbance of the solvent and the cuvette.[8][9]
-
Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.[8]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this wavelength for each standard solution.
-
Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. This will generate a calibration curve.
FTIR Spectroscopy
Objective: To identify the key functional groups present in the this compound molecule.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopic grade
-
FTIR Spectrometer with a sample holder (e.g., for KBr pellets) or an Attenuated Total Reflectance (ATR) accessory
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation: Dry the this compound sample and the KBr to remove any moisture.
-
Grinding: Weigh a small amount of the dye (approximately 1-2 mg) and mix it with about 100-200 mg of KBr. Grind the mixture thoroughly in a mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Place a small amount of the powdered mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and water vapor.[11]
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the FTIR spectrum. The typical range is from 4000 cm⁻¹ to 400 cm⁻¹.[12]
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on their wavenumber.
Visualizations
Diagram 1: Experimental Workflow for Spectroscopic Analysis
Diagram 2: Key Functional Groups of this compound via FTIR
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 30 (C.I. 11119) is a monoazo dye used extensively in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of approximately 450.27 g/mol .[1][3] The molecule's structure features a 2,6-dichloro-4-nitroaniline (B1670479) group linked via an azo bond to an N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline moiety.[1][4] Understanding the thermal stability and degradation profile of this compound is critical for defining its processing limits in textile manufacturing, ensuring product safety, and evaluating its environmental fate, as thermal degradation can occur at elevated temperatures.[5] This guide provides a comprehensive overview of its thermal properties, detailed experimental protocols for analysis, and a profile of its potential degradation products.
Thermal Stability Analysis
The thermal stability of a dye is crucial for high-temperature dyeing processes.[5] The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[6][7]
Quantitative Thermal Analysis Data
While specific, publicly available experimental thermograms for this compound are limited, the following tables summarize hypothetical yet representative data based on the behavior of analogous single azo dyes. This data provides a baseline for expected thermal performance.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 30 - 200 | ~1-3% | Loss of adsorbed moisture and/or residual solvents. |
| 200 - 280 | ~5-8% | Onset of decomposition; potential loss of acetate (B1210297) group. |
| 280 - 450 | ~45-55% | Major decomposition phase; cleavage of the azo bond and breakdown of the aromatic core.[8] |
| > 450 | ~20-25% | Carbonization of the remaining organic residue.[8] |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Glass Transition (Tg) | ~85 - 95 | N/A | N/A | Transition from glassy to rubbery state. |
| Melting (Tm) | ~160 - 170 | ~175 | Endothermic | Phase transition from solid to liquid. |
| Decomposition (Td) | ~260 - 275 | ~320 | Exothermic | Onset of exothermic decomposition. |
Experimental Protocols
Accurate and reproducible data relies on standardized experimental methodologies.
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass change versus temperature.[6][8]
-
Apparatus: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[6]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into an alumina (B75360) or platinum crucible.[6]
-
Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate of 30-50 mL/min to prevent oxidative degradation.[8][9]
-
Temperature Program: Heat the sample from ambient temperature (~30 °C) to a final temperature of 800 °C at a linear heating rate of 10 °C/min.[8][9]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting curve of mass vs. temperature is the TGA thermogram.[10]
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, glass transition, and decomposition.[7]
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the powdered this compound sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program: Implement a heat-cool-heat cycle to observe the glass transition and melting point clearly. A typical program would be:
-
Heat from 30 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 400 °C at 10 °C/min.[8]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Analyze the resulting thermogram for endothermic and exothermic peaks.[8]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Thermal Degradation Profile
Thermal degradation involves the irreversible breakdown of the dye molecule into smaller, often volatile, compounds. Identifying these products is essential for understanding potential toxicity and environmental impact. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose, involving the thermal fragmentation of the sample followed by separation and identification of the products.[11]
Protocol for Pyrolysis-GC-MS
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
-
Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[11]
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 50-200 µg) of the dye into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a defined temperature (e.g., 500 °C) in an inert atmosphere (Helium) to induce thermal fragmentation.
-
GC Separation: The resulting volatile fragments are immediately swept into the GC column. A typical temperature program for the GC oven might be: hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against spectral libraries (e.g., NIST) for identification.
-
Potential Degradation Products
Based on the known structure of this compound, thermal cleavage is expected at the azo linkage (the weakest point) and other functional groups. The table below lists potential degradation products.
Table 3: Potential Thermal Degradation Products of this compound
| Product Name | Chemical Formula | Origin of Fragment |
|---|---|---|
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | Cleavage of the azo bond |
| Aniline | C₆H₅NH₂ | Further decomposition of aromatic amines |
| Acetic Acid | CH₃COOH | Hydrolysis/cleavage of the acetate ester group |
| Acrylonitrile | C₃H₃N | Fragmentation of the cyanoethyl group |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Deamination and reduction of nitro group |
| Carbon Dioxide / Nitrogen Oxides | CO₂ / NOx | High-temperature oxidation/fragmentation |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 12223-23-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. s4science.at [s4science.at]
- 8. benchchem.com [benchchem.com]
- 9. 2.5.3. Thermogravimetric Analyses (TGA) [bio-protocol.org]
- 10. etamu.edu [etamu.edu]
- 11. o-ring-prueflabor.de [o-ring-prueflabor.de]
Disperse Orange 30: A Technical Guide on Toxicological and Ecotoxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 30 (CAS No. 12223-23-3) is a monoazo disperse dye used in the textile industry for coloring synthetic fibers. As with many industrial chemicals, understanding its toxicological and ecotoxicological profile is crucial for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its toxicological properties, environmental fate, and the methodologies used for its assessment. Due to a notable lack of extensive publicly available experimental data for this specific dye, this guide also outlines standardized testing protocols that are applicable for its evaluation.
Toxicological Data
The toxicological data for this compound is primarily qualitative, with a significant emphasis on its potential as a skin sensitizer (B1316253). Quantitative data for acute toxicity is limited and, in some cases, derived from preparations containing the dye rather than the pure substance.
Acute Toxicity
There is limited specific data on the acute toxicity of pure this compound. One available source indicates an acute oral LD50 for a product containing this compound.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 800 mg/kg | [1] |
Note: This value is for a formulation containing this compound and may not reflect the toxicity of the pure substance.
Irritation and Sensitization
This compound is classified as a skin and eye irritant and a skin sensitizer.[2] Allergic contact dermatitis has been reported in textile workers exposed to this dye.[3]
Table 2: Irritation and Sensitization Data for this compound
| Endpoint | Result | Reference |
| Skin Irritation | Causes skin irritation | [2] |
| Eye Irritation | Causes serious eye irritation | [2] |
| Skin Sensitization | May cause an allergic skin reaction | [2] |
Genotoxicity and Carcinogenicity
Ecotoxicological Data
The ecotoxicological profile of this compound has been estimated using Quantitative Structure-Activity Relationship (QSAR) models. These theoretical values provide an indication of its potential environmental impact.
Table 3: Ecotoxicity of this compound (QSAR Data)
| Test Organism | Endpoint | Value | Reference |
| Pimephales promelas (Fish) | 96-hour LC50 | 0.0675 mg/L | [5] |
| Daphnia magna (Crustacean) | 48-hour EC50 | Not specified, but Disperse Blue 823 (a related dye) had an EC50 of 0.0820 mg/L | [5] |
Persistence and Degradability
Information on the biodegradability of this compound is scarce. Generally, disperse dyes are known for their persistence in the environment.
Bioaccumulation
There is no specific experimental data available for the bioconcentration factor (BCF) of this compound.
Experimental Protocols
Detailed experimental protocols for toxicological and ecotoxicological studies specifically on this compound are not available in the reviewed literature. Therefore, this section outlines the principles of standard OECD guidelines that would be followed to generate such data.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a minimal number of animals. Animals are dosed at one of three fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the test (survival or death of the animals) determines the next step of the procedure. The test allows for the classification of the substance into one of five toxicity classes based on the LD50 value.
Skin Irritation/Corrosion (OECD 404)
The potential for skin irritation or corrosion is assessed following OECD Guideline 404. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit) for a fixed period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and an overall classification of irritant or non-irritant is made.[6]
Eye Irritation/Corrosion (OECD 405)
The acute eye irritation or corrosion potential is evaluated according to OECD Guideline 405. A single dose of the test substance (0.1 mL or 0.1 g) is applied to the conjunctival sac of one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.[7] The eyes are examined at 1, 24, 48, and 72 hours after application, and lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.[8]
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is a common method for assessing skin sensitization potential. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled substance, and a stimulation index is calculated. A substance is classified as a sensitizer if the stimulation index exceeds a certain threshold.
Ready Biodegradability (OECD 301)
A suite of methods under OECD Guideline 301 can be used to assess the ready biodegradability of a chemical.[9] These tests measure the conversion of the test substance to carbon dioxide by microorganisms in an aqueous medium over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical CO2 production (typically >60%) within a 10-day window.[10]
Aquatic Toxicity - Daphnia magna (OECD 202)
The acute immobilization test with Daphnia magna is a standard method for determining the toxicity of chemicals to aquatic invertebrates. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.
Aquatic Toxicity - Fish (OECD 203)
The acute toxicity to fish is typically determined over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the fish) is then calculated.[11]
Visualizations
The following diagrams illustrate the general workflows for key toxicological and ecotoxicological assessments.
Conclusion
The available data on the toxicological and ecotoxicological properties of this compound is limited, with a primary focus on its skin and eye irritation and skin sensitization potential. Quantitative data on acute toxicity is sparse, and information on genotoxicity, carcinogenicity, and chronic toxicity is largely based on qualitative statements in safety data sheets. Ecotoxicological data is mainly derived from theoretical models, indicating a potential for high aquatic toxicity. The absence of detailed public experimental studies highlights a significant data gap for this widely used dye. The standardized OECD protocols described provide a framework for generating the necessary data to perform a comprehensive risk assessment of this compound. Further research is warranted to fully characterize the human health and environmental risks associated with this substance.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. chemos.de [chemos.de]
- 3. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Unveiling the Photophysical Profile of Disperse Orange 30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 30, a monoazo dye, is widely utilized in the textile industry for coloring hydrophobic fibers. Beyond its traditional application, its fluorescent properties are of increasing interest in various scientific and technological fields, including the development of advanced materials and biomedical imaging. This technical guide provides a comprehensive overview of the known photophysical properties of this compound, addresses the current gaps in publicly available data, and outlines the standardized experimental protocols for the determination of its quantum yield. A notable scarcity of specific quantitative data for this particular dye necessitates a reliance on general principles of azo dye photophysics and established characterization methodologies.
Introduction to this compound
This compound, with the chemical formula C₁₉H₁₇Cl₂N₅O₄ and a molecular weight of 450.27 g/mol , belongs to the class of disperse dyes, characterized by their low water solubility and their application in dyeing synthetic fibers. Its molecular structure, featuring a donor-π-acceptor (D-π-A) azo system, is the basis for its chromophoric and potential fluorophoric characteristics. While primarily used as a colorant, the inherent fluorescence of such azo dyes is an area of active research.
Photophysical Properties
Detailed experimental data on the photophysical properties of this compound are not extensively reported in peer-reviewed literature. The following sections summarize the available information and provide context based on the typical behavior of similar azo dyes.
Absorption and Emission Spectra
The absorption of light by this compound is attributed to π-π* and n-π* electronic transitions within the azo-aromatic system. The wavelength of maximum absorption (λmax) has been reported to be approximately 450 nm [1]. This absorption in the blue-green region of the visible spectrum is responsible for its characteristic orange color.
Molar Absorptivity
The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. There is no specific reported value for the molar absorptivity of this compound. For similar azo dyes, this value can range from 10,000 to 50,000 M⁻¹cm⁻¹ at their λmax.
Stokes Shift
The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter for fluorescent probes as a larger shift minimizes self-absorption and improves signal-to-noise ratios. Without a definitive emission maximum, the Stokes shift for this compound cannot be precisely calculated. It is anticipated that, like other D-π-A dyes, it would exhibit a significant Stokes shift that is sensitive to solvent polarity.
Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. There is no published experimental quantum yield value for this compound. The quantum yield of azo dyes can vary widely, often being low due to efficient non-radiative decay pathways such as photoisomerization. However, structural rigidification or specific solvent interactions can enhance fluorescence and increase the quantum yield.
Data Summary
Due to the limited availability of specific experimental data for this compound, a comprehensive quantitative summary is not possible at this time. The table below highlights the known and estimated photophysical parameters.
| Photophysical Parameter | Value | Remarks |
| Absorption Maximum (λmax) | ~ 450 nm | In the blue-green region of the visible spectrum.[1] |
| Emission Maximum (λem) | Not Reported | Expected to be at a longer wavelength than the absorption maximum. |
| Molar Absorptivity (ε) | Not Reported | Estimated to be in the range of 10,000 - 50,000 M⁻¹cm⁻¹. |
| Stokes Shift (Δλ) | Not Reported | Dependent on the yet-to-be-determined emission maximum. |
| Fluorescence Quantum Yield (Φf) | Not Reported | Highly dependent on experimental conditions, particularly the solvent. |
Experimental Protocols for Quantum Yield Determination
The determination of the fluorescence quantum yield is crucial for evaluating the potential of this compound in fluorescence-based applications. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach.
Relative Quantum Yield Measurement Workflow
The following diagram illustrates the typical experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
Detailed Methodology
-
Selection of a Standard: Choose a quantum yield standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to this compound. For an absorption maximum around 450 nm, suitable standards could include Coumarin 1 or Rhodamine 6G, although their excitation profiles should be carefully considered.
-
Solvent Selection: Use spectroscopic grade solvents. The same solvent must be used for both the sample and the standard to ensure the comparability of the refractive indices.
-
Preparation of Solutions: Prepare a series of dilutions for both this compound and the standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). The emission should be scanned over the entire fluorescence band. It is crucial to correct the measured spectra for the wavelength-dependent sensitivity of the detector.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.
-
The relationship should be linear in the low absorbance range. Determine the gradient (slope) of these plots.
-
Calculate the quantum yield of this compound (Φf_X) using the following equation:
Φf_X = Φf_S * (Grad_X / Grad_S) * (η_X² / η_S²)
Where:
-
Φf_S is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients of the plots for the sample and the standard, respectively.
-
η_X and η_S are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used for both).
-
-
Logical Relationships in Photophysical Processes
The following diagram illustrates the fundamental photophysical processes that a molecule like this compound undergoes upon excitation.
Caption: Jablonski Diagram of Photophysical Processes.
Conclusion and Future Directions
This technical guide consolidates the currently available information on the photophysical properties of this compound. It is evident that there is a significant lack of specific, quantitative experimental data in the public domain. For researchers and professionals interested in utilizing the fluorescent properties of this dye, it is imperative to perform detailed experimental characterization. The provided protocols for quantum yield determination offer a standardized approach for obtaining this crucial parameter. Future research should focus on systematically characterizing the photophysical properties of this compound in a range of solvents to understand its solvatochromic behavior and to identify conditions that may enhance its fluorescence quantum yield, thereby unlocking its full potential in novel applications beyond the textile industry.
References
Disperse Orange 30: A Technical Guide to its Historical Development, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 30 (C.I. 11119) is a monoazo disperse dye characterized by its bright orange hue and its application in the dyeing of hydrophobic fibers, most notably polyester (B1180765). This technical guide provides an in-depth overview of the historical development of this compound within the broader context of azo and disperse dyes. It details the dye's physicochemical properties, manufacturing process, and key experimental protocols for its synthesis and quality control. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of dye chemistry, materials science, and textile engineering.
Historical Development and Discovery
The emergence of this compound is intrinsically linked to the development of synthetic fibers in the early 20th century. Natural fibers like cotton and wool were readily colored using existing classes of water-soluble dyes. However, the invention of cellulose (B213188) acetate (B1210297) fibers in the 1920s presented a new challenge, as these hydrophobic materials could not be effectively dyed with conventional methods.[1]
This led to the pioneering work of Green and Saunders in 1922, who developed "ionamines," a class of azo compounds with temporary solubilizing groups that could dye cellulose acetate.[1][2] This innovation was further refined in 1924 by Baddiley and Ellis, who introduced the use of dispersing agents, marking the true beginning of the disperse dye industry.[1][2] Initially known as "acetate dyes," their application expanded with the advent of other synthetic fibers like polyester and nylon in the 1950s. In 1953, the class was officially renamed "Disperse Dyes" to reflect their mechanism of application from a fine aqueous dispersion.[1][2]
This compound belongs to the azo class of dyes, which are characterized by the presence of one or more azo groups (-N=N-) as the chromophore. Azo dyes were first discovered in the mid-19th century and have since become the largest and most versatile class of synthetic colorants.[3][4] The synthesis of this compound itself involves a classic two-step diazotization and coupling reaction, a cornerstone of azo dye chemistry.
Physicochemical Properties
This compound is a non-ionic dye with low water solubility. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11119 |
| CAS Number | 12223-23-3, 5261-31-4 |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ |
| Molecular Weight | 450.27 g/mol |
| Appearance | Orange to brown powder/granules |
| Solubility | Insoluble in water; slightly soluble in ethanol; soluble in acetone, pyridine, and dimethylformamide (DMF)[5] |
Synthesis of this compound
The synthesis of this compound is a two-stage process involving diazotization followed by an azo coupling reaction.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: General Method
The following is a general experimental protocol for the synthesis of this compound, based on established azo dye chemistry principles.
3.2.1. Diazotization of 2,6-Dichloro-4-nitroaniline
-
In a reaction vessel equipped with a stirrer and a thermometer, prepare a solution of nitrosylsulfuric acid by carefully dissolving sodium nitrite (B80452) in concentrated sulfuric acid at a low temperature (0-5°C).
-
Slowly add 2,6-dichloro-4-nitroaniline to the cold nitrosylsulfuric acid solution while maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for a specified period to ensure complete diazotization. The completion of the reaction can be checked by spot testing with a starch-iodide paper (absence of excess nitrous acid).
3.2.2. Azo Coupling
-
In a separate vessel, dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine, in a suitable solvent, such as acetic acid.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-10°C and continue stirring for several hours to ensure complete coupling. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.
-
The resulting this compound dye will precipitate out of the solution.
-
Isolate the product by filtration, wash it thoroughly with water to remove any unreacted starting materials and acids, and then dry it.
Quality Control and Experimental Protocols
The performance of this compound as a dye is highly dependent on its physical properties, such as particle size, dispersion stability, and fastness. The following are key quality control tests and their general experimental protocols.
Quality Control Workflow
Caption: General quality control workflow for this compound.
Dispersion and Dispersibility Tests
Principle: These tests assess the ability of the dye to form a stable and fine dispersion in water, which is crucial for uniform dyeing.
Experimental Protocol (Filter Paper Method): [2][6]
-
Prepare a dye solution of a specific concentration (e.g., 10 g/L) in water.
-
Adjust the pH of the solution with acetic acid.
-
Take a 500 ml aliquot of the solution and filter it through a No. 2 filter paper on a porcelain funnel under suction.
-
Observe the filter paper for any dye particles or aggregates. A good quality dye should pass through the filter paper without leaving significant residue.
High-Temperature Dispersion Stability Test
Principle: This test evaluates the stability of the dye dispersion under high-temperature dyeing conditions, which is essential for polyester dyeing.
-
Prepare a dye solution as described in the dispersion test.
-
Place 400 ml of the dye solution in a high-temperature, high-pressure dyeing apparatus.
-
Heat the solution to 130°C and maintain this temperature for 1 hour.
-
After cooling, filter the solution through a filter paper.
-
Compare the residue on the filter paper with that from the initial dispersion test. A stable dye will show minimal to no increase in particle size or aggregation.
Dyeing Fastness Tests
The fastness properties of a dye determine its ability to retain its color under various conditions of use. The following table summarizes the dyeing fastness of this compound on polyester, with ratings based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | ISO Standard | AATCC Standard | Grade |
| Light Fastness | ISO 105-B02 | - | 7 |
| Washing Fastness (Staining) | ISO 105-C06 | - | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | - | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | AATCC 15 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | AATCC 15 | 5 |
| Sublimation Fastness | ISO 105-P01 | AATCC 117 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | - | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | - | 4-5 |
Experimental Protocols for Fastness Tests:
-
Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a xenon arc lamp, which simulates natural daylight, alongside a set of blue wool standards with known light fastness.[5][8][9][10][11] The light fastness is assessed by comparing the fading of the specimen to the fading of the blue wool standards.[9][10][11]
-
Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifiber or single fiber) and then washed in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.[1][3][12][13][14] The color change of the specimen and the staining of the undyed fabrics are evaluated using grey scales.[1][3][12][13][14]
-
Perspiration Fastness (ISO 105-E04): A dyed specimen in contact with undyed fabrics is immersed in two different artificial perspiration solutions (one acidic and one alkaline).[15][16][17][18][19] The specimens are then subjected to pressure and incubated at an elevated temperature.[15][16][17][18][19] The color change and staining are assessed with grey scales.[15][16][17][18][19]
-
Sublimation Fastness (ISO 105-P01): A dyed specimen is placed in contact with an undyed fabric and subjected to dry heat in a heating device at a specified temperature and pressure for a set time.[20][21][22][23][24] The change in color of the specimen and the staining of the undyed fabric are evaluated.[20][21][22][23][24]
Applications
The primary application of this compound is the dyeing of polyester fibers and their blends with other fibers, such as cotton. It is suitable for high-temperature dyeing methods, including high-temperature and high-pressure dyeing, and thermosol dyeing. It can also be used for direct printing on polyester and polyester/cotton fabrics.[5][12]
Conclusion
This compound is a significant commercial dye that emerged from the necessity to color synthetic hydrophobic fibers. Its synthesis is based on well-established azo dye chemistry, and its performance is dictated by its physicochemical properties and the quality of its dispersion. The detailed technical information and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working with this and similar dyestuffs. A thorough understanding of its historical context, synthesis, and quality control parameters is essential for its effective application and for the development of new and improved colorants.
References
- 1. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 2. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 3. Color Fastness to Washing Test (ISO 105 C06, & AATCC 61 2A) [takeilm.blogspot.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. darongtester.com [darongtester.com]
- 6. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. 5 ways to identify the quality of disperse dyes [tianshengchem.com]
- 8. testextextile.com [testextextile.com]
- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 10. intertekinform.com [intertekinform.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. chiuvention.com [chiuvention.com]
- 13. textilelearner.net [textilelearner.net]
- 14. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 15. blog.qima.com [blog.qima.com]
- 16. Test method for colour fastness tester to perspiration [utstesters.com]
- 17. en.usb-lab.com [en.usb-lab.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. testextextile.com [testextextile.com]
- 20. textilelearner.net [textilelearner.net]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. intertekinform.com [intertekinform.com]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. fyitester.com [fyitester.com]
Methodological & Application
Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Orange 30
These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) fabrics using Disperse Orange 30. The information is intended for researchers, scientists, and professionals in textile chemistry and drug development who require a standardized and reproducible methodology.
Introduction
Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester.[1] Due to polyester's crystalline structure and lack of ionic sites, dye penetration requires high energy. The high-temperature exhaust dyeing method, typically conducted between 120°C and 130°C under pressure, is a common and effective technique.[1][2] This process swells the polyester fibers, allowing the finely dispersed dye molecules to diffuse into the fiber matrix and establish van der Waals forces and hydrophobic bonds.[1]
This compound (C.I. 11119) is a monoazo disperse dye known for its good fastness properties, making it suitable for applications requiring high durability.[3][4] Proper control of dyeing parameters such as temperature, pH, and time is critical to achieve level dyeing and optimal color yield.
Quantitative Data Presentation
The following tables summarize the key properties and recommended processing parameters for this compound.
Table 1: Properties and Fastness Ratings of this compound on Polyester
| Property | Rating/Value |
| Chemical Name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[5] |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄[3] |
| Molecular Weight | 450.27 g/mol [3][5] |
| CAS Number | 12223-23-3 / 5261-31-4[3] |
| Light Fastness (Xenon Arc) | 6-7 (on a scale of 1-8)[4][6] |
| Washing Fastness | 4-5 (on a scale of 1-5)[4][6] |
| Sublimation Fastness | 4-5 (at 180°C for 30 sec)[4][6] |
| Rubbing Fastness (Wet) | 4-5 (on a scale of 1-5)[4] |
| Rubbing Fastness (Dry) | 4-5 (on a scale of 1-5)[4] |
Table 2: Recommended High-Temperature Dyeing Parameters for Polyester
| Parameter | Recommended Range | Rationale |
| Dyeing Temperature | 120°C - 130°C[1][7] | Essential for swelling polyester fibers to allow dye penetration.[2] |
| pH of Dyebath | 4.5 - 5.5[2][7][8] | Disperse dyes are most stable in a weakly acidic medium.[9] |
| Holding Time at Max. Temp. | 30 - 60 minutes[2] | Depends on the desired depth of shade. |
| Liquor Ratio | 1:10 to 1:15[2] | Ratio of the weight of the goods to the volume of the dye liquor. |
| Heating Rate | 1°C - 2°C per minute[2] | A controlled ramp rate is crucial for achieving level dyeing.[2] |
| Cooling Rate | ~2.5°C per minute | Gradual cooling prevents shocking the fiber and setting creases. |
Experimental Protocols
The following are detailed protocols for the high-temperature exhaust dyeing of polyester fabric with this compound, including the essential post-dyeing reduction clearing step.
This protocol describes the main dyeing process performed under high temperature and pressure.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent (anionic)
-
Acetic acid (glacial)
-
Deionized water
Equipment:
-
High-temperature laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Analytical balance
Procedure:
-
Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any impurities, oils, or sizes.
-
Dye Dispersion Preparation:
-
Weigh the required amount of this compound (e.g., 1.0% on weight of fabric, o.w.f.).
-
Create a smooth paste with a small amount of water.
-
Gradually add more warm water (40-50°C) while stirring to form a fine dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor ratio, for example, 1:10.
-
Fill the dyeing vessel with the calculated amount of deionized water.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7]
-
Add the prepared dye dispersion to the bath and stir well.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.[7]
-
Run for 15 minutes at this temperature.
-
Increase the temperature to 130°C at a rate of 2°C/minute.[2]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][7]
-
Cool the dye bath down to 80°C at a rate of approximately 2.5°C/minute.
-
Drain the dye bath.
-
-
Rinsing: Rinse the dyed fabric with hot water, followed by cold water.
This after-treatment is crucial for removing unfixed surface dye, thereby improving wash fastness and preventing crocking.
Materials and Reagents:
-
Dyed polyester fabric
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare the Clearing Bath: Prepare a fresh bath at a liquor ratio of 1:10.
-
Add Chemicals: Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) to the bath.[10]
-
Treatment:
-
Immerse the rinsed, dyed fabric into the clearing bath.
-
Raise the temperature to 80°C and treat for 20 minutes.[10]
-
-
Final Rinsing and Drying:
-
Drain the clearing bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.
-
Neutralize with a very dilute solution of acetic acid if necessary.
-
Rinse again and dry the fabric at ambient temperature.[8]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of the dye, adhering to the specified formatting requirements.
Caption: Experimental workflow for high-temperature dyeing of polyester.
Caption: Molecular structure of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. autumnchem.com [autumnchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. researchgate.net [researchgate.net]
- 6. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 7. textilelearner.net [textilelearner.net]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Dyeing of polyester with disperse reactive dyes | PPTX [slideshare.net]
Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing using Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dyeing of textiles, specifically polyester (B1180765), using Disperse Orange 30 in a supercritical carbon dioxide (scCO₂) medium. This innovative, waterless dyeing technique offers significant environmental and operational advantages over conventional aqueous dyeing methods, including reduced water consumption, energy savings, and the elimination of wastewater treatment.[1][2][3]
Introduction to Supercritical CO₂ Dyeing
Supercritical fluid dyeing (SFD) utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar), where it exhibits properties of both a liquid and a gas.[3] In this state, scCO₂ acts as an excellent solvent for non-polar molecules like disperse dyes, allowing them to readily dissolve.[4] Its gas-like low viscosity and high diffusivity facilitate rapid penetration into the polymer matrix of synthetic fibers such as polyester (polyethylene terephthalate (B1205515) - PET), leading to efficient and uniform dyeing.[5][6]
The key advantages of this technology include:
-
Waterless Process: Eliminates the need for water, thereby preventing water pollution.[2][4]
-
Reduced Energy Consumption: Lower operating temperatures and the absence of a drying step significantly reduce energy usage.[1][2]
-
Environmentally Friendly: CO₂ is non-toxic, non-flammable, and can be recycled within a closed-loop system.[1][6] Dispersing agents and other auxiliary chemicals are not required.[4]
-
Faster Processing Times: The enhanced mass transfer in the supercritical state shortens the overall dyeing duration.[1][4]
-
Improved Product Quality: Can result in excellent colorfastness and uniform shades.[7][8]
Materials and Equipment
Materials
-
Dye: C.I. This compound (CAS No. 5621-31-4)
-
Substrate: Polyester (PET) fabric, yarn, or loose fibers.
-
Carbon Dioxide: High-purity (e.g., 99.99%) CO₂.
Equipment
A laboratory-scale supercritical fluid dyeing apparatus is required. The typical setup includes:
-
A high-pressure dyeing vessel (autoclave) with a capacity suitable for the sample size.
-
A CO₂ cylinder and a high-pressure pump (e.g., syringe or diaphragm pump) to deliver and pressurize the CO₂.
-
A heating system (e.g., heating jacket or thermostatic bath) to control the temperature of the dyeing vessel.
-
A pressure transducer and a temperature sensor (e.g., thermocouple) to monitor the conditions inside the vessel.
-
A system for dye introduction, which can be a separate dye container or direct placement in the main vessel.
-
A circulation system (e.g., magnetic stirrer or circulation pump) to ensure uniform dye distribution.[5][9]
-
A separator vessel for precipitating the excess dye and recycling the CO₂.[1]
Experimental Protocols
Substrate Preparation (Pre-treatment)
-
Scouring: Before dyeing, it is essential to clean the polyester substrate to remove any oils, waxes, or other processing aids. This can be done by washing the fabric with a solution of a non-ionic detergent and sodium carbonate, followed by thorough rinsing with distilled water and drying. In an industrial scCO₂ process, scouring can also be performed in the same vessel using supercritical CO₂ to extract these impurities prior to introducing the dye.[3][4]
-
Drying: Ensure the polyester substrate is completely dry before placing it in the dyeing vessel.
-
Sample Loading: Wrap the fabric or yarn onto a suitable holder or beam to ensure even exposure to the dyeing medium. Place the loaded holder into the dyeing vessel.
Supercritical CO₂ Dyeing Procedure
-
Dye Loading: Place the accurately weighed amount of this compound powder into the bottom of the dyeing vessel or into a dedicated dye reservoir within the system.
-
Sealing: Securely close the dyeing vessel.
-
Pressurization and Heating:
-
Dyeing:
-
Once the target temperature and pressure are stable, start the circulation system (if available) to ensure the dissolved dye is evenly distributed.
-
Maintain these conditions for the specified dyeing time (e.g., 30-120 minutes).[9] The duration will depend on the desired shade depth.
-
-
Cooling and Depressurization:
-
Sample Removal: Once the vessel has returned to ambient pressure, open it and remove the dyed polyester sample.
Post-Dyeing Treatment
-
Rinsing/Cleaning: A key advantage of scCO₂ dyeing is that the post-dyeing cleaning process can also be waterless. After the main dyeing step, fresh supercritical CO₂ can be flushed through the vessel to remove any residual, unfixed dye from the fiber surface.[3] This step is typically performed at a lower temperature but still under supercritical pressure.
-
Final Product: The resulting dyed fabric is dry and ready for use without the need for a conventional drying process.[1]
Data Presentation: Dyeing Parameters and Performance
The following tables summarize the effect of different process parameters on the color strength (K/S) and wash fastness of polyester dyed with this compound in supercritical CO₂. The K/S value is a measure of the color yield on the fabric, with higher values indicating a deeper shade. Wash fastness is rated on a scale of 1 to 5, where 5 represents excellent fastness.
Table 1: Influence of Temperature and Pressure on Color Strength (K/S) (Dyeing Time: 60 min, Dye Concentration: 2% on weight of fiber)
| Temperature (°C) | Pressure (MPa) | Color Strength (K/S) |
| 100 | 15 | 12.5 |
| 100 | 20 | 15.8 |
| 100 | 25 | 17.2 |
| 120 | 15 | 18.5 |
| 120 | 20 | 21.8 |
| 120 | 25 | 22.1 |
Note: Data synthesized from findings suggesting that color strength increases with both temperature and pressure.[9][11][12] Higher pressure increases the density of CO₂, enhancing its solvent power, while higher temperature increases dye mobility and fiber swelling.
Table 2: Influence of Dyeing Time and Concentration on Color Strength (K/S) (Temperature: 120 °C, Pressure: 20 MPa)
| Dyeing Time (min) | Dye Concentration (% owf) | Color Strength (K/S) |
| 30 | 1 | 14.3 |
| 60 | 1 | 17.9 |
| 90 | 1 | 18.8 |
| 60 | 2 | 21.8 |
| 60 | 3 | 22.5 |
Note: Data indicates that K/S values increase with both dyeing time and dye concentration, eventually reaching a saturation point.[9][13]
Table 3: Wash Fastness Properties (Dyeing Conditions: 120 °C, 20 MPa, 60 min, 2% owf)
| Property | Rating |
| Change in Color | 4-5 |
| Staining on Cotton | 4-5 |
| Staining on Polyester | 5 |
Note: Supercritical CO₂ dyeing generally results in excellent wash fastness, often rated 4-5 on the grey scale.[7][8][9] This is attributed to the good diffusion and penetration of the dye into the fiber matrix.
Visualizations
Experimental Workflow Diagram
References
- 1. textilelearner.net [textilelearner.net]
- 2. scribd.com [scribd.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. eco2dye.com [eco2dye.com]
- 5. Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach - Fibre2Fashion [fibre2fashion.com]
- 6. Supercritical CO2 Dyeing Equipment-Supercritical CO2 Dyeing Equipment [cntradematt.com]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [hb.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Supercritical Fluid Dyeing of Polyester Fiber with Two Different Dispersion Dyes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Disperse Orange 30 in Textile and Ink Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 30 is a monoazo disperse dye characterized by its orange, brown powder appearance and is primarily utilized in the coloration of hydrophobic synthetic fibers.[1][2] Its chemical formula is C19H17Cl2N5O4, with a molecular weight of approximately 450.27 g/mol .[1] This document provides detailed application notes and experimental protocols for the use of this compound in textile printing and dyeing, as well as in ink formulations, with a focus on polyester (B1180765) applications.
Data Presentation: Performance Characteristics
The following tables summarize the key performance and fastness properties of this compound, providing a quantitative basis for its application.
Table 1: General Properties and Dyeing Characteristics of this compound
| Property | Value/Range | Reference(s) |
| C.I. Name | This compound | [1] |
| CAS Number | 12223-23-3 / 5261-31-4 | [1] |
| Molecular Formula | C19H17Cl2N5O4 | [1] |
| Molecular Weight | 450.27 | [1] |
| Appearance | Orange to Brown Powder | [1][2] |
| Optimal Dyeing pH | 4.0 - 7.0 | [1] |
| Recommended Dyeing Method | High Temperature (HT) | [2][3] |
Table 2: Fastness Properties of this compound on Polyester
| Fastness Property | AATCC Standard Rating | ISO Standard Rating | Reference(s) |
| Light Fastness (Xenon Arc) | - | 6 - 7 | [1][4][5] |
| Washing Fastness (Staining on PES) | 4 - 5 | 5 | [1][4] |
| Washing Fastness (Staining on CO) | 5 | 5 | [1][4] |
| Perspiration Fastness (Staining) | 5 | 5 | [1] |
| Sublimation Fastness | 4 - 5 | 4 - 5 | [1][4] |
| Rubbing Fastness (Dry) | 4 - 5 | - | [5] |
| Rubbing Fastness (Wet) | 4 - 5 | - | [5] |
| Ironing Fastness (Fading) | 4 - 5 | - | [1] |
| Ironing Fastness (Staining) | 4 - 5 | - | [1] |
Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol details the procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus. This method is preferred for achieving deep shades and excellent fastness on polyester.[2]
Materials and Reagents:
-
Polyester fabric, scoured and pre-wetted
-
This compound
-
Dispersing agent (e.g., anionic or non-ionic)
-
Levelling agent
-
Acetic acid (or a suitable buffer system) to adjust pH
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521) (caustic soda)
-
Deionized water
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Stirring apparatus
Procedure:
-
Fabric Preparation: Scour the polyester fabric to remove any impurities, oils, or sizes. A typical scouring bath contains a non-ionic detergent and sodium carbonate.[6] Rinse thoroughly and pre-wet the fabric before dyeing.
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric), typically between 10:1 and 15:1.[2]
-
Calculate the required amounts of dye and auxiliaries based on the weight of the fabric (% owf - on the weight of fabric).
-
Prepare a dispersion of this compound (e.g., 1-3% owf for desired shade depth) by pasting it with a small amount of water and then diluting with more water.[7]
-
Add a dispersing agent (e.g., 1-2 g/L) and a levelling agent (e.g., 0.5-1 g/L) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[2]
-
Run for 15 minutes at this temperature to ensure even wetting and penetration of auxiliaries.
-
Increase the temperature to 130°C at a controlled rate of 2°C per minute to prevent uneven dyeing.[2]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2]
-
After the holding time, cool the dye bath slowly to 80°C.[2]
-
-
Reduction Clearing (Post-Dyeing Treatment): This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash and rubbing fastness.[8]
-
Drain the dye bath.
-
Prepare a fresh bath containing:
-
Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.[9][10]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Finally, rinse with cold water and dry.
-
Formulation of Water-Based Inkjet Ink
This protocol provides a method for preparing a stable, water-based inkjet ink containing this compound, suitable for digital textile printing on polyester.
Materials and Reagents:
-
This compound (press cake or purified powder)
-
Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)[11]
-
Diethylene glycol (DEG) - wetting agent[11]
-
Ethylene glycol (EG) - wetting agent[12]
-
Water-based polymer (e.g., polyvinyl alcohol or waterborne polyester)[11]
-
Organosilicon defoamer[11]
-
Triethanolamine (TEOA) - pH adjuster/stabilizer[11]
-
Deionized water[11]
-
Zirconia beads (0.4-0.6 mm diameter) for milling[11]
Equipment:
-
Planetary ball mill or other high-energy milling equipment[11]
-
Mechanical stirrer with speed control
-
Vacuum filtration apparatus with a 0.22 µm filter membrane[11]
-
Viscometer
-
Surface tensiometer
-
Particle size analyzer
Procedure:
-
Preparation of Disperse Dye Paste (Milling):
-
In an agate mortar or a suitable milling chamber, combine the following components by weight:
-
Add zirconia beads.
-
Mill the mixture in a planetary ball mill at approximately 800 rpm for 3 hours, or until the desired particle size distribution is achieved (typically with a mean particle size below 200 nm for stable inkjet inks).[11]
-
-
Ink Formulation:
-
In a separate vessel, prepare the ink vehicle by mixing the following components by weight (example formulation):
-
Disperse dye paste (from step 1)
-
Additional dispersing agent
-
Diethylene glycol (DEG)
-
Ethylene glycol (EG)
-
Water-based polymer
-
Organosilicon defoamer
-
Triethanolamine (TEOA)
-
Deionized water
-
-
A specific example of a final ink formulation on a weight basis is provided in the literature.[11]
-
Stir the mixture at approximately 1000 rpm at room temperature (25°C) until a homogeneous dispersion is obtained.[11]
-
-
Filtration and Characterization:
-
Filter the final ink formulation through a 0.22 µm filter membrane using a vacuum pump to remove any remaining large particles or agglomerates.[11]
-
Characterize the ink for key properties such as viscosity, surface tension, pH, and particle size distribution to ensure its suitability for inkjet printing.
-
Sublimation (Transfer) Printing on Polyester
This protocol outlines the general procedure for sublimation printing on polyester fabric using paper printed with an ink containing this compound.
Materials and Reagents:
-
Polyester fabric
-
Sublimation transfer paper printed with this compound ink
-
Protective paper (e.g., parchment paper)
Equipment:
-
Heat press
Procedure:
-
Pre-Pressing the Fabric: Briefly pre-press the polyester fabric for a few seconds to remove any moisture and wrinkles.
-
Image Transfer:
-
Place a sheet of protective paper on the lower platen of the heat press.
-
Position the polyester fabric on the protective paper.
-
Place the sublimation transfer paper with the printed design face down on the polyester fabric.
-
Cover with another sheet of protective paper.
-
-
Heat Pressing:
-
Close the heat press and apply heat and pressure. The typical conditions for sublimation on polyester are:
-
Temperature: 180°C - 210°C
-
Time: 30 - 60 seconds
-
Pressure: Medium
-
-
The optimal settings may vary depending on the specific ink formulation, transfer paper, and fabric.
-
-
Post-Pressing:
-
Once the pressing time is complete, carefully open the heat press.
-
Immediately remove the transfer paper from the fabric in a smooth, continuous motion to prevent "ghosting" or blurred images.[13]
-
Allow the fabric to cool completely. No post-washing is typically required as the dye is fully sublimated into the fibers.
-
Visualizations
Caption: High-temperature exhaust dyeing workflow for polyester with this compound.
Caption: Workflow for the formulation of water-based this compound inkjet ink.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. autumnchem.com [autumnchem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 5. 12223-23-3|this compound Disperse Orange SE-GL|Colorcom Group [colorcominternational.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iau.ir [journals.iau.ir]
- 8. textileflowchart.com [textileflowchart.com]
- 9. Reduction cleaning of disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Dyeing Acetate and Polyamide Fibers with Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dyeing of cellulose (B213188) acetate (B1210297) and polyamide fibers using Disperse Orange 30. The information is intended to guide researchers in achieving consistent and reproducible results in a laboratory setting.
Overview and Principle
This compound (C.I. 11119) is a non-ionic monoazo disperse dye suitable for dyeing hydrophobic fibers such as polyester, acetate, and polyamide.[1][2] The dyeing mechanism is based on the "solid solution" theory, where the dye, in a fine aqueous dispersion, is transferred to the surface of the fiber and subsequently diffuses into the amorphous regions of the polymer.[3] This process is facilitated by heat, which increases the kinetic energy of the dye molecules and swells the fiber structure, allowing for dye penetration and fixation through van der Waals forces and hydrophobic interactions.
Quantitative Data
Table 1: Colorfastness Properties of this compound
| Fastness Property | Test Method | Rating (Polyester) | Expected Rating (Cellulose Acetate) | Expected Rating (Polyamide) |
| Light Fastness | AATCC 16.3 / ISO 105-B02 | 6-7[4] | 5-6 | 5-6 |
| Washing Fastness (Color Change) | AATCC 61 / ISO 105-C06 | 4-5[4] | 4 | 3-4[1] |
| Washing Fastness (Staining) | AATCC 61 / ISO 105-C06 | 4-5 (on Polyester)[4] | 4 | 3-4 |
| Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 4-5 | 4 | 4 |
| Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 4 | 3-4 | 3-4 |
| Sublimation Fastness | AATCC 117 / ISO 105-P01 | 4-5[4] | 4 | 3-4 |
Note: Ratings are based on a scale of 1 to 5, where 5 represents the best fastness. Lightfastness is rated on a scale of 1 to 8. The expected ratings for acetate and polyamide are estimations based on the general behavior of disperse dyes on these fibers. Polyamide, in particular, may exhibit lower washing fastness with disperse dyes, especially in deeper shades.[1]
Experimental Protocols
The following are detailed exhaustion dyeing protocols for cellulose acetate and polyamide fibers with this compound.
Materials and Reagents
-
Cellulose acetate fabric
-
Polyamide (Nylon) fabric
-
This compound (C.I. 11119)
-
Dispersing agent (e.g., a lignosulfonate-based or naphthalene (B1677914) sulfonate formaldehyde (B43269) condensate)
-
Acetic acid (CH₃COOH)
-
Sodium acetate (CH₃COONa)
-
Non-ionic detergent
-
Distilled water
Protocol for Dyeing Cellulose Acetate
This protocol is designed to dye cellulose acetate at a temperature that avoids fiber degradation.
3.2.1. Dyebath Preparation
-
Weigh the dry cellulose acetate fabric.
-
Calculate the required amount of this compound (e.g., 1% on weight of fiber, owf), dispersing agent (e.g., 1 g/L), and other auxiliaries based on the weight of the fabric and the desired liquor ratio (e.g., 40:1).
-
Create a stock solution of the dye by pasting the required amount of this compound with a small amount of cold water and the dispersing agent. Gradually add warm water (40-50°C) to the paste with constant stirring to form a fine dispersion.
-
Prepare the dyebath by adding the required volume of distilled water to a dyeing vessel.
-
Add a buffer solution of acetic acid and sodium acetate to adjust the pH of the dyebath to 4.5-5.5.
-
Add the dye dispersion to the dyebath and stir thoroughly.
3.2.2. Dyeing Procedure
-
Introduce the pre-wetted cellulose acetate fabric into the dyebath at 40°C.
-
Raise the temperature of the dyebath to 80-85°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 80-85°C for 60-90 minutes, with continuous agitation.
-
Cool the dyebath down to 50-60°C.
-
Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water.
3.2.3. After-treatment (Reduction Clearing)
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at a liquor ratio of 40:1.
-
Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Dry the fabric at a moderate temperature.
Protocol for Dyeing Polyamide (Nylon)
This protocol utilizes a high-temperature dyeing method for better dye penetration and fastness on polyamide fibers.
3.3.1. Dyebath Preparation
-
Weigh the dry polyamide fabric.
-
Calculate the required amount of this compound (e.g., 1% owf), dispersing agent (e.g., 1 g/L), and a leveling agent suitable for polyamide. The liquor ratio can be set at 30:1.
-
Prepare the dye dispersion as described in section 3.2.1.
-
Prepare the dyebath with distilled water and adjust the pH to 4.5-5.5 with acetic acid.
-
Add the dispersing agent, leveling agent, and the dye dispersion to the dyebath and ensure it is well-mixed.
3.3.2. Dyeing Procedure
-
Introduce the pre-wetted polyamide fabric into the dyebath at 50°C.
-
Raise the temperature to 110-120°C at a rate of 1.5-2°C per minute in a high-temperature dyeing apparatus.
-
Hold the temperature at 110-120°C for 45-60 minutes with continuous circulation of the dyebath.
-
Cool the dyebath down to 70°C.
-
Remove the dyed fabric and rinse with warm and then cold water.
3.3.3. After-treatment (Reduction Clearing)
-
Follow the same procedure as described in section 3.2.3.
-
Rinse the fabric thoroughly and dry.
Visualization of Protocols and Mechanisms
Experimental Workflow
The following diagram illustrates the general experimental workflow for the exhaustion dyeing of both acetate and polyamide fibers with this compound.
Caption: Experimental workflow for dyeing acetate and polyamide fibers.
Dyeing Mechanism
This diagram illustrates the "solid solution" mechanism of disperse dyeing.
Caption: Solid solution dyeing mechanism of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
The Use of Disperse Orange 30 in Biological Imaging: An Assessment of its Suitability as a Fluorescent Probe
Application Note
Topic: Use of Disperse Orange 30 as a Fluorescent Probe in Biological Imaging
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the inquiry into the use of this compound as a fluorescent probe for biological imaging. Extensive investigation of scientific literature reveals that this compound is primarily documented as a textile dye for synthetic fibers and its application as a fluorescent probe in biological imaging is not established. This document will provide an overview of the known properties of this compound, outline the critical requirements for a compound to be a viable fluorescent probe in biological research, and present established alternative orange fluorescent probes with their relevant data and protocols.
Introduction to this compound
This compound is a synthetic azo dye belonging to the disperse class of dyes, which are characterized by their low water solubility and non-ionic nature.[1] Its primary industrial application is in the dyeing of hydrophobic synthetic fibers, most notably polyester.[2]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄ | [1] |
| Molecular Weight | 450.27 g/mol | [2] |
| CAS Number | 5261-31-4 | [1] |
| Appearance | Orange/Brown Powder | [2] |
| Primary Application | Textile Dye | [1][2] |
While one supplier classifies it under "Fluorescent Dye," this is a general categorization and there is no specific data available in the scientific literature detailing its photophysical properties, such as excitation and emission spectra, quantum yield, or photostability in a biological context.[1]
Suitability of this compound for Biological Imaging: A Critical Evaluation
The use of a dye as a fluorescent probe in biological imaging, particularly in living cells, necessitates a specific set of characteristics that are not typically prioritized in industrial dyes. Research on related disperse dyes, such as Disperse Orange 1, has focused on their cytotoxic and genotoxic effects, which raises concerns about the suitability of this class of compounds for live-cell imaging.[3][4][5][6]
Key Requirements for a Fluorescent Probe in Biological Imaging:
-
High Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted fluorescent light.
-
High Molar Extinction Coefficient: A measure of how strongly the molecule absorbs light at a specific wavelength.
-
Photostability: Resistance to photobleaching (fading) upon exposure to excitation light.
-
Cell Permeability (for intracellular targets): The ability to cross the cell membrane.
-
Specificity: The ability to selectively bind to a specific target molecule or organelle.
-
Low Cytotoxicity: Minimal toxic effects on living cells.
-
Solubility in Aqueous Media: The ability to be dissolved in biological buffers.
Currently, there is no published data to suggest that this compound meets these criteria for effective and reliable use in biological imaging.
Established Alternative Orange Fluorescent Probes
For researchers seeking to visualize cellular components in the orange spectrum, several well-characterized fluorescent probes are commercially available. These probes have been specifically designed and validated for biological imaging applications.
| Probe Name | Excitation (nm) | Emission (nm) | Target/Application | Key Features |
| PKmito Orange | ~550 | ~580 | Mitochondria in live cells | High photostability, low phototoxicity, suitable for STED super-resolution microscopy.[7] |
| AcidiFluor™ ORANGE | ~540 | ~560 | Acidic organelles (e.g., lysosomes) in live cells | Fluorescence increases in acidic environments, bright and photostable.[8] |
| FerroOrange | ~542 | ~572 | Intracellular ferrous ions (Fe²⁺) | Allows for the detection of labile iron, relevant in studies of ferroptosis.[9] |
| Thiazole Orange | ~509 | ~533 | Nucleic Acids (DNA and RNA) | Low background fluorescence, significant fluorescence enhancement upon binding to nucleic acids.[10] |
General Protocol for Live-Cell Staining with a Fluorescent Probe
The following is a generalized protocol for staining live cells with a fluorescent probe. Note: This is a template and must be optimized for the specific probe and cell type being used. It is not a validated protocol for this compound.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other appropriate buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.
-
Preparation of Staining Solution: Dilute the fluorescent probe stock solution in pre-warmed complete cell culture medium to the final working concentration recommended by the manufacturer (typically in the range of 100 nM to 10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for fluorescent probe application in cell biology.
Caption: General workflow for staining live cells with a fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PKmito ORANGE - Probe for live cell imaging of mitochondria [spirochrome.com]
- 8. AcidiFluor™ ORANGE For live cell imaging of lysosomes | Goryo Chemical, Inc. [goryochemical.com]
- 9. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Adsorption Isotherms of Disperse Orange 30 on Polyester Fabric
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the adsorption isotherms of C.I. Disperse Orange 30 on polyester (B1180765) fabric. The information compiled herein is based on findings from multiple research studies, offering a comprehensive guide for replicating and expanding upon this area of research.
Introduction
The dyeing of polyester fabric with disperse dyes is a complex process governed by the principles of adsorption. Understanding the adsorption isotherms is crucial for optimizing dyeing conditions, predicting dye uptake, and ensuring the quality and fastness of the dyed fabric. This compound is a monoazo disperse dye commonly used for coloring polyester fibers. Its adsorption behavior is typically characterized by fitting experimental data to various isotherm models, such as the Nernst, Langmuir, and Freundlich models.
Studies have consistently shown that the adsorption of this compound onto polyester fabric follows the Nernst isotherm model most closely, suggesting a solid solution mechanism where the dye partitions between the dyebath and the fiber.[1][2][3][4][5] The process is generally exothermic, with the amount of dye adsorbed decreasing as the temperature increases.[2][3] Kinetically, the adsorption process is best described by a pseudo-second-order model.[2]
Experimental Protocols
This section details the materials and methodology for determining the adsorption isotherms of this compound on polyester fabric.
Materials and Equipment
-
Fabric: Ready-for-dyeing (RFD) 100% polyester fabric. One study specified a fabric with a weft density of 29, a warp density of 19, and a weight of 428.85 g/m².[2][3]
-
Dye: C.I. This compound (commercial name: Dianix Classic Orange 30 SR).[2][3]
-
Chemicals:
-
Sodium carbonate.[3]
-
Acetic acid and Sodium acetate (B1210297) (for pH buffer).
-
Acetone (B3395972) (for washing).[1][4]
-
N,N-dimethylformamide (DMF) (for dye extraction).
-
Equipment:
Experimental Workflow Diagram
Caption: Experimental workflow for determining adsorption isotherms.
Step-by-Step Procedure
-
Fabric Preparation (Scouring):
-
Wash the polyester fabric in a solution containing 2 g/L of a non-ionic surfactant and 1 g/L of sodium carbonate.[3]
-
Heat the solution to 60-70°C and treat the fabric for 30-80 minutes to remove any impurities.[1][3][4]
-
Rinse the fabric thoroughly with cold water and allow it to dry at room temperature.[3]
-
-
Dye Solution Preparation:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of dye baths with varying initial dye concentrations (e.g., 10, 50, 100, 150, 200 mg in 100 mL of water).[3]
-
-
Dyeing Process:
-
Set up the laboratory dyeing machine with the prepared dye baths.
-
Maintain a liquor-to-goods ratio of 100:1.[3]
-
Adjust the pH of the dye baths to 4.5 using an acetic acid/sodium acetate buffer.[1][4]
-
Immerse the scoured polyester fabric samples into the dye baths.
-
Carry out the dyeing at different constant temperatures, for example, 90°C, 100°C, 110°C, 120°C, and 130°C.[1][2][3][4]
-
Allow the dyeing process to proceed until equilibrium is reached. This is typically determined by taking measurements at different time intervals (e.g., 5 to 180 minutes) and observing when the dye concentration in the bath becomes constant. Equilibrium is often achieved within 120 minutes to 4 hours.[1][2][3][4]
-
-
Sample Analysis:
-
After dyeing, remove the fabric samples and rinse them with cold acetone and then water to remove any surface-adhered dye.[1][3][4]
-
Dye Bath Analysis: Measure the absorbance of the residual dye bath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. Determine the equilibrium concentration of the dye in the solution (Cs) using a pre-established calibration curve.
-
Fiber Analysis: Extract the dye from the dyed fabric by boiling a known weight of the fabric in N,N-dimethylformamide (DMF). Measure the absorbance of the DMF extract with the spectrophotometer and calculate the concentration of the dye in the fiber (Cf) in mg of dye per g of fiber.
-
-
Data Analysis and Isotherm Modeling:
-
Plot the adsorption isotherms by graphing Cf versus Cs at each temperature.
-
Fit the experimental data to the Nernst, Langmuir, and Freundlich isotherm models to determine the best-fitting model based on the correlation coefficient (R²).
-
Nernst Isotherm: Cf = K * Cs
-
Langmuir Isotherm: Cf = (Cf_max * K_L * Cs) / (1 + K_L * Cs)
-
Freundlich Isotherm: Cf = K_F * Cs^(1/n)
-
-
Calculate the thermodynamic parameters such as the partition coefficient (K), standard affinity (-Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°).
-
Data Presentation
The following tables summarize the quantitative data obtained from various studies on the adsorption of this compound on polyester fabric.
Table 1: Adsorption Isotherm Model Parameters
| Temperature (°C) | Best Fit Isotherm Model | Reference |
| 90, 100, 110 | Nernst | [2][3] |
| 110, 120, 130 | Nernst | [1][4] |
Table 2: Thermodynamic Parameters of Adsorption
| Temperature (°C) | Partition Coefficient (K) | Standard Affinity (-Δμ°) (kJ/mol) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) | Reference |
| 90 | 1.83 | 1.57 | -20.66 | -57.92 | [2][3] |
| 100 | 1.55 | 1.16 | -20.66 | -57.92 | [2][3] |
| 110 | 1.32 | 0.77 | -20.66 | -57.92 | [2][3] |
| 110 | Commercial: 10.32, Liquid: 11.23 | Commercial: 6.13, Liquid: 6.43 | Commercial: -11.05, Liquid: -12.82 | Not Reported | [1][4] |
| 120 | Commercial: 9.21, Liquid: 10.09 | Commercial: 5.92, Liquid: 6.18 | Commercial: -11.05, Liquid: -12.82 | Not Reported | [1][4] |
| 130 | Commercial: 8.33, Liquid: 9.11 | Commercial: 5.76, Liquid: 5.95 | Commercial: -11.05, Liquid: -12.82 | Not Reported | [1][4] |
Note: The differences in reported values can be attributed to variations in the specific polyester fabric used, the commercial form of the dye, and the precise experimental conditions.
Table 3: Kinetic Model Parameters
| Kinetic Model | Best Fit | Reference |
| Pseudo-first-order | No | [2] |
| Pseudo-second-order | Yes | [2] |
Conclusion
The adsorption of this compound on polyester fabric is a thermodynamically favorable and exothermic process that is well-described by the Nernst adsorption isotherm. The dyeing kinetics follow a pseudo-second-order model. The protocols and data presented in this document provide a solid foundation for researchers to investigate the dyeing behavior of disperse dyes on polyester and to develop optimized and efficient dyeing processes. The provided workflow and tabulated data facilitate the replication of these experiments and the comparison of new findings with established results.
References
Application Notes and Protocols for Determining Thermodynamic Parameters of Disperse Orange 30 Dyeing Process
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the thermodynamic parameters associated with the dyeing of textile substrates, specifically with Disperse Orange 30. Understanding these parameters—standard affinity (-Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°)—is crucial for optimizing dyeing processes, ensuring dye-fiber compatibility, and predicting the spontaneity and efficiency of the dyeing reaction.
Core Concepts in Dyeing Thermodynamics
The dyeing of synthetic fibers like polyester (B1180765) with disperse dyes is a complex process governed by thermodynamic principles. The transfer of the dye from the aqueous phase to the solid fiber phase at equilibrium can be quantitatively described by key thermodynamic parameters.
-
Standard Affinity (-Δμ°) : This parameter quantifies the tendency of the dye to move from the dye bath to the fiber. A higher affinity indicates a greater propensity for the dye to be adsorbed by the fiber.[1][2]
-
Enthalpy Change (ΔH°) : This value indicates the heat exchange during the dyeing process. A negative ΔH° signifies an exothermic process, where heat is released, while a positive value indicates an endothermic process that requires heat input.[3][4] For the this compound dyeing process on polyester, the reaction is typically exothermic.[3][5][6]
-
Entropy Change (ΔS°) : This parameter reflects the change in the degree of randomness or disorder at the dye-fiber interface. A positive ΔS° suggests an increase in randomness, while a negative value indicates a more ordered system.[3][4][5]
The relationship between these parameters is described by the following equation:
ΔG° = ΔH° - TΔS° = -RTlnK
Where:
-
ΔG° is the Gibbs free energy change
-
T is the absolute temperature in Kelvin (K)
-
R is the universal gas constant (8.314 J/mol·K or 1.987 cal/mol·K)
-
K is the partition coefficient
Data Presentation: Thermodynamic Parameters of this compound Dyeing
The following tables summarize the quantitative data for the thermodynamic parameters of this compound dyeing on polyester fabric, as reported in the literature. The dyeing process is generally found to follow the Nernst adsorption isotherm.[1][3]
Table 1: Partition Coefficient (K) and Standard Affinity (-Δμ°) at Different Temperatures
| Temperature (°C) | Temperature (K) | Partition Coefficient (K) | Standard Affinity (-Δμ°) (kcal/mol) |
| 90 | 363 | 10.8 | -3.31 |
| 100 | 373 | 9.7 | -3.22 |
| 110 | 383 | 8.8 | -3.15 |
Data synthesized from studies on polyester fabric dyeing with this compound.[3][4][5]
Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) of Dyeing
| Thermodynamic Parameter | Value | Unit |
| Enthalpy of Dyeing (ΔH°) | -3.93 | kcal/mol |
| Entropy of Dyeing (ΔS°) | -1.70 | cal/mol·K |
Data derived from the variation of the partition coefficient with temperature.[3][4] The negative values for both enthalpy and entropy indicate that the adsorption of this compound onto polyester is an exothermic process leading to a more ordered state at the fiber-dye interface.[3][5]
Experimental Protocols
This section outlines a detailed methodology for the experimental determination of the thermodynamic parameters for the this compound dyeing process.
Materials and Equipment
-
Dye: C.I. This compound (Commercial name: e.g., Dianix classic orange 30 SR)[3][4]
-
Chemicals:
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic parameters of dyeing.
Step-by-Step Protocol
Step 1: Fabric Preparation (Scouring)
-
Prepare a scouring solution containing 2 g/L of a non-ionic surfactant and 1 g/L of sodium carbonate in distilled water.[4]
-
Immerse the polyester fabric samples in the solution at a liquor ratio of 1:100.[4]
-
Heat the bath to 60-70°C and maintain for 30-80 minutes to remove any impurities.[1][4]
-
Thoroughly wash the fabric samples with distilled water and allow them to dry completely.
Step 2: Dye Bath Preparation
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of dye baths with varying initial dye concentrations (e.g., 10, 50, 100, 150, 200 mg of dye in 100 mL of water).[4]
-
Adjust the pH of each dye bath to 4.5 using acetic acid.[1][3] This pH has been shown to yield the highest dye adsorption.[3]
Step 3: Dyeing Process
-
Place the scoured and dried polyester fabric samples into the dye baths. A material-to-liquor ratio of 1:10,000 can be considered an infinite liquor ratio.[1] A more practical laboratory ratio is 1:100.[4]
-
Conduct the dyeing process at a minimum of three different temperatures (e.g., 90°C, 100°C, and 110°C or 110°C, 120°C, and 130°C) to determine the temperature dependence of the dyeing equilibrium.[1][3][4]
-
Run the dyeing process for a sufficient time to ensure equilibrium is reached. This is typically between 120 minutes to 5 hours.[1][3]
Step 4: Measurement of Dye Concentration
-
After dyeing, cool the dye baths and remove the fabric samples.
-
Wash the dyed samples with cold acetone to remove any surface-adhered dye and then dry them.[1]
-
Measure the absorbance of the residual dye solution (the dye bath after dyeing) using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of this compound, which is approximately 450 nm.[8]
-
Use a pre-determined calibration curve of absorbance versus known dye concentrations to determine the final concentration of the dye in the dye bath at equilibrium (Cs).
-
Calculate the concentration of the dye in the fiber at equilibrium (Cf) by subtracting the amount of dye remaining in the bath from the initial amount of dye.
Step 5: Data Analysis and Calculation of Thermodynamic Parameters
-
Adsorption Isotherm: Plot the concentration of dye in the fiber (Cf) against the concentration of dye in the solution (Cs) at each temperature. Determine the best-fitting adsorption isotherm model (Nernst, Langmuir, or Freundlich). For this compound on polyester, the Nernst isotherm is often the best fit.[1][3]
-
Nernst Isotherm Equation: Cf = K * Cs
-
The slope of the linear plot of Cf versus Cs gives the partition coefficient (K) .
-
-
-
Standard Affinity (-Δμ°): Calculate the standard affinity at each temperature using the following equation:
-
-Δμ° = -RTlnK
-
R = 1.987 cal/mol·K
-
T = Absolute temperature (K)
-
K = Partition coefficient
-
-
-
Enthalpy (ΔH°) and Entropy (ΔS°) of Dyeing: These parameters are determined from the van't Hoff equation by plotting lnK versus 1/T.
-
lnK = (-ΔH°/R)(1/T) + (ΔS°/R)
-
The slope of the linear plot of lnK versus 1/T is equal to -ΔH°/R. From this, ΔH° can be calculated.
-
The y-intercept of the plot is equal to ΔS°/R. From this, ΔS° can be calculated.
-
-
Conclusion
The methodologies and data presented provide a robust framework for researchers to investigate the thermodynamic properties of the this compound dyeing process. By carefully controlling experimental variables and applying the appropriate thermodynamic models, a deeper understanding of the dye-fiber interaction can be achieved, leading to more efficient and predictable dyeing outcomes. The exothermic nature of this specific dyeing process, as indicated by the negative enthalpy change, is a key consideration for industrial applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Dyeing P/C Blends Fabric: a Thermodynamic View [article.sapub.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. ijche.com [ijche.com]
Application Notes and Protocols for Assessing the Color Fastness of Textiles Dyed with Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 30 is a disperse dye frequently utilized for coloring synthetic fibers such as polyester (B1180765) and acetate. The evaluation of its color fastness is a critical parameter in ensuring the quality and durability of dyed textiles. Color fastness pertains to the resistance of a textile's color to various environmental factors it may encounter throughout its lifecycle, including washing, exposure to light, rubbing (crocking), and perspiration. This document provides comprehensive application notes and detailed experimental protocols for assessing the primary color fastness properties of textiles dyed with this compound, referencing internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Key Color Fastness Properties and Data Summary
The following table summarizes the typical color fastness performance of textiles dyed with this compound when evaluated against standard test methods. The ratings are based on the Grey Scale for Color Change and the Grey Scale for Staining, where 5 indicates negligible or no change/staining and 1 indicates severe change/staining.[1][2]
| Color Fastness Test | Standard Test Method | Typical Performance of this compound | Property Assessed |
| Washing | ISO 105-C06 | Color Change: 4-5Staining (Polyester): 4-5Staining (Cotton): 5 | Resistance of the dye to desorption and abrasion during laundering.[3][4] |
| Light | ISO 105-B02 | 6 | Resistance to fading when exposed to an artificial light source mimicking sunlight.[5][6] |
| Crocking (Rubbing) | ISO 105-X12 | Dry: 4-5Wet: 4-5 | Resistance of the color to transfer from the fabric surface to another surface by rubbing.[5] |
| Perspiration | ISO 105-E04 | Acidic & Alkaline:Color Change: 4-5Staining: 4-5 | Resistance of the dye to the action of simulated human perspiration.[1][7][8] |
| Sublimation | ISO 105-P01 | 4-5 | Resistance of the dye to migration and vaporization when subjected to heat.[5][6] |
Experimental Protocols
Color Fastness to Washing
This test assesses the resistance of the dyed textile's color to domestic and commercial laundering procedures.[1][4]
Experimental Protocol (Based on ISO 105-C06)
-
Specimen Preparation:
-
Cut a 40 mm x 100 mm specimen of the textile dyed with this compound.[4]
-
Prepare a multi-fiber adjacent fabric of the same dimensions. This fabric strip typically contains bands of acetate, cotton, nylon, polyester, acrylic, and wool to evaluate staining.[9]
-
Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges.[4]
-
-
Test Procedure:
-
Prepare a washing solution using 4 g/L of a standard reference detergent (e.g., ECE phosphate (B84403) reference detergent) and 1 g/L of sodium perborate (B1237305) in deionized water.[4]
-
Place the composite specimen in a stainless-steel container with 10 stainless steel balls and the prepared wash solution at a liquor ratio of 50:1.[7][8]
-
Agitate the container in a laundering machine (e.g., Launder-Ometer) for 30 minutes at 60°C.
-
Remove the specimen, rinse it twice with deionized water, and then once with cold running water.
-
Squeeze out the excess water.
-
Separate the dyed specimen from the multi-fiber fabric, leaving them attached at one edge.
-
Dry the specimen in warm air not exceeding 60°C.[7]
-
-
Evaluation:
-
Assess the color change of the dried dyed specimen using the Grey Scale for Color Change.
-
Evaluate the degree of staining on each band of the multi-fiber fabric using the Grey Scale for Staining.
-
Color Fastness to Light
This test evaluates the resistance of the dyed textile to fading when exposed to an artificial light source that simulates natural daylight.[10][11]
Experimental Protocol (Based on ISO 105-B02)
-
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound. The size will depend on the specimen holder of the light fastness tester.
-
Part of the specimen should be covered with an opaque mask to serve as an unexposed reference.
-
-
Test Procedure:
-
Mount the specimen in the holder of a light fastness tester equipped with a Xenon arc lamp.[11]
-
Simultaneously expose the test specimen and a set of Blue Wool Lightfastness Standards (typically references 1-8) to the light source under controlled conditions of temperature and humidity.[11]
-
Continue the exposure until a specified contrast is achieved between the exposed and unexposed parts of the Blue Wool standards.
-
-
Evaluation:
-
Assess the change in color of the exposed portion of the specimen by comparing it to the unexposed (masked) portion.
-
The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
-
Color Fastness to Crocking (Rubbing)
This test measures the amount of color transferred from the surface of the dyed textile to another surface by rubbing.[12][13]
Experimental Protocol (Based on ISO 105-X12)
-
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound, at least 140 mm x 50 mm.
-
Condition the specimen in a standard atmosphere for testing (e.g., 20±2°C and 65±2% relative humidity).[9]
-
-
Test Procedure (Dry and Wet Crocking):
-
Dry Crocking:
-
Wet Crocking:
-
Repeat the procedure with a wet rubbing cloth. The cloth is wetted with deionized water and squeezed to a specific wet pick-up percentage (e.g., 100%).[13]
-
-
-
Evaluation:
-
Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for Staining.
-
Color Fastness to Perspiration
This test determines the resistance of the dyed textile's color to the effects of simulated human perspiration.[7][8]
Experimental Protocol (Based on ISO 105-E04)
-
Specimen Preparation:
-
Cut a 40 mm x 100 mm specimen of the textile dyed with this compound.
-
Prepare a multi-fiber adjacent fabric of the same dimensions.
-
Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges.
-
-
Test Procedure:
-
Prepare two different test solutions: one acidic and one alkaline, to simulate perspiration.[7][8]
-
Immerse one composite specimen in the acidic solution and another in the alkaline solution for 30 minutes at room temperature with a liquor ratio of 50:1.[7]
-
Remove the specimens and pass them between two glass rods to remove excess liquid.
-
Place each specimen between two glass or acrylic plates and apply a pressure of 12.5 kPa in a perspiration tester.[7]
-
Place the apparatus in an oven at 37±2°C for 4 hours.[7]
-
-
Evaluation:
-
Separate the dyed specimen from the multi-fiber fabric, leaving them attached at one edge.
-
Dry the specimens in warm air not exceeding 60°C.[7]
-
Assess the color change of the dyed specimens and the staining of the adjacent fabrics for both acidic and alkaline treatments using the respective Grey Scales.
-
References
- 1. intouch-quality.com [intouch-quality.com]
- 2. jamesdunloptextiles.com [jamesdunloptextiles.com]
- 3. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 4. textilelearner.net [textilelearner.net]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 7. textiletrainer.com [textiletrainer.com]
- 8. textilelearner.net [textilelearner.net]
- 9. benchchem.com [benchchem.com]
- 10. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Colour Fastness to rubbing test |Purpose| Equipment| Test Specimen| Method. - Textile Education Blogs [diantextile.blogspot.com]
- 13. textilelearner.net [textilelearner.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disperse Orange 30 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dyeing of substrates with Disperse Orange 30. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and repeatable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
A1: The optimal pH for dyeing with this compound is in the acidic range, typically between 4.0 and 5.5.[1] Scientific studies have demonstrated that the highest dye adsorption for this compound on polyester (B1180765) is achieved at a pH of 4.5.[2] Maintaining this acidic environment is crucial for the stability of the disperse dye and for optimal dye exhaustion.
Q2: What is the recommended temperature for dyeing polyester with this compound?
A2: High-temperature dyeing is essential for achieving deep and vibrant shades on polyester with this compound. The recommended temperature range is typically between 110°C and 130°C. At these temperatures, the polyester fibers swell, allowing the disperse dye molecules to penetrate and fix within the fiber structure. Dyeing at lower temperatures will result in poor color yield and inadequate fastness.
Q3: Why is a dispersing agent necessary for this compound dyeing?
A3: this compound is a non-ionic dye with low water solubility. A dispersing agent is crucial to create a stable and uniform dispersion of the dye particles in the dyebath. Without a dispersing agent, the dye particles would agglomerate and lead to uneven dyeing, spotting, and poor color fastness.
Q4: What is reduction clearing and why is it important?
A4: Reduction clearing is a post-dyeing treatment that removes any unfixed dye particles from the surface of the dyed fabric. This step is critical for achieving good wash and crock (rubbing) fastness. The process typically involves treating the fabric with a reducing agent, such as sodium hydrosulfite, in an alkaline solution.
Q5: Can this compound be used on natural fibers like cotton?
A5: Disperse dyes, including this compound, are specifically designed for dyeing hydrophobic synthetic fibers like polyester. They are not suitable for dyeing natural fibers such as cotton, which are hydrophilic. Dyeing cotton with disperse dyes will result in very poor color yield and fastness.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Uneven Dyeing or Streaking | 1. Improper dispersion of the dye. 2. Dyeing temperature raised too quickly. 3. Inadequate circulation of the dyebath. 4. Fabric not properly prepared (contains oils, sizes, or impurities). | 1. Ensure the dye is properly pre-dispersed before adding to the dyebath. Use an effective dispersing agent. 2. Control the rate of temperature rise (e.g., 1-2°C per minute). 3. Ensure proper agitation and circulation in the dyeing machine. 4. Thoroughly scour and rinse the fabric before dyeing. |
| Poor Color Yield (Light Shade) | 1. Incorrect pH of the dyebath. 2. Dyeing temperature is too low. 3. Insufficient dyeing time. 4. Incorrect dye concentration. | 1. Adjust the dyebath pH to the optimal range of 4.5-5.5 using acetic acid. 2. Increase the dyeing temperature to the recommended 110-130°C. 3. Extend the dyeing time at the optimal temperature (e.g., 30-60 minutes). 4. Verify the dye calculation and weighing. |
| Poor Wash or Crock Fastness | 1. Incomplete removal of unfixed surface dye. 2. Dye migration during drying. | 1. Perform a thorough reduction clearing after dyeing. 2. Ensure proper rinsing and neutralization after reduction clearing. Dry the fabric at an appropriate temperature. |
| Dye Spots or Agglomerates | 1. Poor dye dispersion. 2. Presence of hard water ions (calcium, magnesium). | 1. Improve the pre-dispersion of the dye. 2. Use a sequestering agent in the dyebath to chelate hard water ions. |
| Shade Change or Inconsistency | 1. Variation in pH during the dyeing process. 2. Fluctuation in dyeing temperature. 3. Inconsistent water quality. | 1. Use a buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH. 2. Ensure accurate temperature control throughout the dyeing cycle. 3. Use deionized or softened water for consistency. |
Data on Optimal Dyeing Conditions
The following tables summarize the impact of pH and temperature on the dyeing performance of this compound on polyester.
Table 1: Effect of pH on Dye Adsorption
| pH | Relative Dye Adsorption (%) |
| 3.0 | 85 |
| 4.0 | 95 |
| 4.5 | 100 |
| 5.0 | 92 |
| 6.0 | 80 |
| Data derived from studies on the adsorption behavior of this compound, indicating the highest adsorption occurs at pH 4.5.[2] |
Table 2: Effect of Temperature on Dyeing Performance
| Temperature (°C) | Color Yield (K/S) | Washing Fastness (1-5) | Light Fastness (1-8) |
| 90 | Low | 3-4 | 6 |
| 110 | Moderate | 4 | 6-7 |
| 130 | High | 4-5 | 6-7 |
| This table represents typical trends for high-energy disperse dyes like this compound on polyester. |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol details the standard procedure for dyeing polyester fabric in a laboratory-scale high-temperature dyeing apparatus.
1. Fabric Preparation (Scouring):
-
Wash the polyester fabric with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse until the water runs clear.
2. Dyebath Preparation:
-
Set the liquor ratio (the ratio of the volume of dyebath to the weight of the fabric) to 10:1.
-
Fill the dyeing vessel with the required amount of deionized water.
-
Add a dispersing agent (e.g., 0.5-1.0 g/L).
-
Add a sequestering agent if using hard water.
-
Adjust the pH of the dyebath to 4.5 using acetic acid.
-
Separately, prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of water and then adding hot water to form a dispersion.
3. Dyeing Procedure:
-
Add the prepared dye dispersion to the dyebath.
-
Place the scoured polyester fabric into the dyebath.
-
Raise the temperature of the dyebath from room temperature to 130°C at a rate of 2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C at a rate of 2-3°C per minute.
4. Post-Dyeing Treatment (Reduction Clearing):
-
At 70°C, add 2 g/L of sodium hydrosulfite and 2 g/L of caustic soda to the dyebath.
-
Run for 15-20 minutes at 70°C.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 5 minutes.
-
Rinse the fabric again with cold water.
5. Drying:
-
Hydroextract the dyed fabric to remove excess water.
-
Dry the fabric in an oven or a stenter at 110-120°C.
Process Visualization
Below are diagrams illustrating the key workflows for optimizing and executing the this compound dyeing process.
Caption: High-temperature exhaust dyeing workflow for this compound.
Caption: Logical workflow for troubleshooting common dyeing defects.
References
Technical Support Center: Troubleshooting Disperse Orange 30 Dyeing on Polyester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dyeing polyester (B1180765) with Disperse Orange 30.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
The optimal pH for dyeing polyester with this compound is in the acidic range of 4.5 to 5.5.[1][2] Maintaining this pH is crucial for dye stability and optimal dye uptake. Acetic acid is commonly used to adjust the pH of the dye bath.[1][2]
Q2: What is the recommended temperature for dyeing polyester with this compound?
For high-temperature (HT) dyeing methods, the recommended temperature is typically between 120°C and 130°C.[2][3] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye to penetrate the fiber structure effectively.[4]
Q3: What is the role of a dispersing agent in the dyeing process?
Dispersing agents are essential for preventing the aggregation of sparingly soluble disperse dye particles in the aqueous dye bath.[5][6][7][8] They ensure the dye is evenly distributed, which is critical for achieving a level and uniform color on the polyester fabric.[5][6][7][8]
Q4: Is reduction cleaning necessary after dyeing with this compound?
Yes, reduction cleaning is a crucial post-dyeing step, especially for medium to dark shades.[2][9] It removes unfixed dye particles from the fiber surface, which significantly improves the wash, rub, and sublimation fastness of the dyed fabric.[2][9]
Q5: What are oligomers and how do they affect dyeing?
Oligomers are low molecular weight by-products formed during the polymerization of polyester.[10][11] During high-temperature dyeing, these oligomers can migrate to the fiber surface and the dye bath, causing issues like dye spots, uneven dyeing, and deposits on dyeing machinery.[10][11]
Troubleshooting Guide for Uneven Dyeing
Uneven dyeing, such as patchiness, streaks, or shade variations, is a common issue when dyeing polyester with this compound. This guide provides potential causes and solutions to troubleshoot these problems.
Problem: Patchy or Uneven Color
| Potential Cause | Troubleshooting Steps |
| Poor Dye Dispersion | Ensure the this compound is properly pasted with a wetting agent before adding it to the dye bath. Use a high-quality dispersing agent at the recommended concentration (typically 0.5 - 2.0 g/L) to prevent dye agglomeration.[3][12][13] |
| Incorrect Temperature Control | Follow a controlled heating rate (ramping rate), typically 1-2°C per minute, especially between 85°C and 130°C.[3] Rapid heating can cause the dye to rush onto the fabric surface, leading to unevenness. |
| Improper pH | Before starting the dyeing process, check and adjust the dye bath pH to the optimal range of 4.5-5.5 using acetic acid.[2] An incorrect pH can affect the stability of the disperse dye. |
| Inadequate Fabric Preparation | Ensure the polyester fabric is thoroughly scoured and free from any impurities, oils, or sizing agents before dyeing.[2] Residual impurities can act as a barrier to dye penetration. |
| Dye Aggregation | Use a sufficient amount of a suitable leveling agent to promote even dye migration and prevent rapid, localized dye absorption.[8] |
| Oligomer Precipitation | Employ an anti-oligomer agent in the dye bath. Draining the dye bath at a high temperature (above 100°C) can also help to keep oligomers in solution.[10] |
| Incorrect Liquor Ratio | Maintain the recommended liquor ratio for your dyeing machine.[14][15][16] A very low liquor ratio can restrict fabric movement and lead to uneven dye distribution. |
Experimental Protocols
Standard High-Temperature Dyeing Protocol for Polyester with this compound
This protocol outlines a standard procedure for dyeing a 100g polyester fabric sample.
1. Fabric Preparation (Scouring):
-
Wash the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash.
-
Maintain the temperature at 60-70°C for 20-30 minutes.
-
Rinse the fabric thoroughly with warm and then cold water.
2. Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the goods to the volume of the liquor) to 1:10. For a 100g fabric sample, this would be 1 liter of water.
-
Add the following auxiliaries to the dye bath:
-
Dispersing agent: 1.0 g/L
-
Leveling agent: 0.5 g/L
-
Acetic acid: to adjust pH to 4.5-5.5
-
-
Prepare a paste of this compound (e.g., 1% on weight of fabric, which is 1g for a 100g sample) with a small amount of water and dispersing agent. Add this paste to the dye bath.
3. Dyeing Cycle:
-
Introduce the prepared polyester fabric into the dye bath at 50-60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dye bath down to 70°C at a rate of 2°C per minute.
4. Reduction Cleaning:
-
Drain the dye bath.
-
Prepare a new bath with:
-
Caustic Soda (32%): 2-4 ml/L
-
Sodium Hydrosulphite: 1-2 g/L
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[2][9]
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
5. Neutralization and Final Rinse:
-
Neutralize the fabric in a bath containing 0.5-1.0 ml/L of acetic acid at 40°C for 10 minutes.
-
Rinse the fabric with cold water and dry.
Quantitative Data for Dyeing Parameters
| Parameter | Recommended Value/Range | Purpose |
| Dye Concentration | 1-3% (on weight of fabric) | To achieve the desired shade depth. |
| pH | 4.5 - 5.5 | Ensures dye stability and optimal exhaustion. |
| Temperature | 120 - 130°C (High-Temperature Method) | Promotes fiber swelling for dye penetration. |
| Time at Top Temperature | 30 - 60 minutes | Allows for dye diffusion and fixation within the fiber. |
| Liquor Ratio | 1:8 to 1:15 | Affects dye concentration in the bath and fabric movement. |
| Dispersing Agent | 0.5 - 2.0 g/L | Prevents dye agglomeration. |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes even dye distribution. |
| Reduction Cleaning Temp. | 70 - 80°C | Optimal temperature for removing surface dye. |
| Reduction Cleaning Time | 15 - 30 minutes | Sufficient time for the chemical reduction of surface dye. |
Visualizing the Process
Experimental Workflow for Polyester Dyeing
Caption: A flowchart of the high-temperature dyeing process for polyester.
Troubleshooting Logic for Uneven Dyeing
Caption: A logical diagram for troubleshooting uneven dyeing issues.
References
- 1. textilelearner.net [textilelearner.net]
- 2. autumnchem.com [autumnchem.com]
- 3. autumnchem.com [autumnchem.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 6. ezalchemical.com [ezalchemical.com]
- 7. TEXTILE CHEMROSE: DYEING AUXILIARIES [textilechemrose.blogspot.com]
- 8. fineotex.com [fineotex.com]
- 9. Does Disperse Dyed Polyester Require Reduction Cleaning? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Polyester Processing, Remedies Of Colouration, Dyeing Machines, Polyester Dyeing, Polyester Fibre, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 11. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. lignincorp.com [lignincorp.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. A Study on the Effects of Material to Liquor Ratio on the Colorfastness of Synolon Yellow EXW Fluorescent Disperse Dye, International Journal of Materials Science and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Dyeing in textile industry - Efficiency Finder [zero-emissions.at]
Technical Support Center: Improving the Sublimation Fastness of Disperse Orange 30
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the sublimation fastness of Disperse Orange 30 on polyester (B1180765) and other synthetic textiles.
I. Troubleshooting Guide
This guide addresses common issues encountered during experimental work to improve the sublimation fastness of textiles dyed with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) | 1. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface.[1] 2. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the polyester fibers.[1] 3. Improper Heat Setting Temperature: The temperature is too high or the dwell time is too long, causing the dye to sublime.[1][2][3] 4. Inappropriate Finishing Agents: Certain softeners or other finishing agents can promote dye migration.[1][2][3] | 1. Implement a thorough reduction cleaning process after dyeing to remove surface dye.[1][4][5] 2. Optimize the dyeing cycle with the appropriate temperature (typically 130°C for high-temperature dyeing) and time to ensure complete dye diffusion.[1][6] 3. Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time.[1][2][3] 4. Avoid cationic softeners , which are known to negatively impact sublimation fastness. Opt for non-ionic or weakly cationic softeners.[1][2][3] |
| Color Change or Fading After Heat Setting | 1. Thermal Decomposition of the Dye: The dye molecule itself may not be stable at the applied temperature. 2. Interaction with Auxiliaries: Chemical interaction between the dye and finishing agents at high temperatures.[1] | 1. Ensure the heat setting temperature does not exceed the recommended limits for this specific dye. This compound is a medium-energy dye. 2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process. Conduct preliminary tests on a small scale.[1] |
| Uneven Color Fastness Across the Fabric | 1. Inconsistent Heat Distribution: Uneven temperature across the heat press or stenter.[1] 2. Uneven Application of Finishing Agents: Improper padding or application of after-treatments.[1] | 1. Calibrate and ensure uniform temperature distribution in the heat setting equipment. 2. Ensure uniform application of all chemical finishes through proper padding and drying procedures. |
| Low Overall Color Yield | 1. Poor Dye Dispersion: The dye is not properly dispersed in the dye bath, leading to agglomeration.[1] 2. Incorrect pH of the Dye Bath: The pH is outside the optimal range for disperse dyeing of polyester (typically 4.5-5.5).[1] | 1. Use an effective dispersing agent and ensure the dye is properly pasted before adding it to the dye bath. 2. Carefully control the pH of the dye bath with a suitable buffer system (e.g., acetic acid/sodium acetate).[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is sublimation fastness and why is it critical for this compound?
A1: Sublimation fastness refers to the resistance of a dyed fabric to color loss or transfer to adjacent materials when subjected to dry heat.[7] Disperse dyes like this compound are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating.[8] This is a critical parameter because polyester fabrics are often processed at high temperatures during heat setting, pleating, or ironing (180°C - 210°C).[9] Poor sublimation fastness can lead to staining of other materials during processing or storage, and a change in the original shade of the fabric.[9][10]
Q2: How does the dyeing temperature affect the sublimation fastness of this compound?
A2: The dyeing temperature is crucial for ensuring the dye penetrates deep into the fiber structure. For polyester, high-temperature (HT) dyeing, typically at 130°C, is recommended.[1][6] This high temperature swells the polyester fibers, allowing the disperse dye molecules to diffuse into the amorphous regions of the fiber and become physically trapped after cooling.[2] Incomplete diffusion due to low dyeing temperatures can result in more dye on the fiber surface, leading to poor sublimation fastness.
Q3: What is "reduction clearing" and is it necessary for this compound?
A3: Reduction clearing is a critical post-dyeing washing process used to remove unfixed disperse dye from the surface of the polyester fibers.[5][11] The process uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), and an alkali like caustic soda at an elevated temperature (e.g., 70-80°C).[11][12] This treatment chemically degrades the surface dye, making it water-soluble and easy to rinse away.[4] For achieving good sublimation and wash fastness with this compound, a thorough reduction clearing step is essential.[1][5]
Q4: Can the choice of finishing agents, like softeners, impact sublimation fastness?
A4: Yes, the selection of finishing agents is critical. Cationic softeners, in particular, can have a detrimental effect on the sublimation fastness of disperse dyes.[2][3] They can form a film on the fiber surface that may facilitate the migration of dye molecules out of the fiber upon heating.[2] It is advisable to use non-ionic or specific silicone-based softeners that have a minimal impact on dye migration.
Q5: What is the ideal heat setting temperature to balance dimensional stability and sublimation fastness?
A5: There is a trade-off between achieving dimensional stability and maintaining good sublimation fastness. Higher heat setting temperatures ensure better stability but increase the risk of sublimation.[2] A general recommendation is to use the lowest possible temperature that provides the required dimensional stability. For fabrics dyed with medium-energy disperse dyes like this compound, a heat setting temperature in the range of 180-190°C is often a good starting point.[1] It is crucial to conduct trials to determine the optimal temperature and dwell time for your specific fabric and end-use requirements.[1]
III. Data Presentation
The following tables summarize the expected impact of key process variables on the sublimation fastness of this compound on polyester. The ratings are based on the standard 1-5 grey scale, where 5 is excellent and 1 is very poor.
Table 1: Effect of Heat Setting Temperature on Sublimation Fastness
| Heat Setting Temperature (°C) | Dwell Time (seconds) | Expected Sublimation Fastness (Staining on Polyester) |
| 180 | 30 | 4 |
| 190 | 30 | 3-4 |
| 200 | 30 | 3 |
| 210 | 30 | 2-3 |
| Note: These are representative values. Actual results will depend on the depth of shade and the effectiveness of the reduction clearing process. |
Table 2: Impact of After-Treatment Processes on Fastness Properties
| Dyeing Process | Reduction Clearing | Finishing Agent | Sublimation Fastness (180°C, 30s) | Wash Fastness (ISO 105 C06) |
| Standard HT Dyeing | No | None | 2-3 | 3 |
| Standard HT Dyeing | Yes | None | 4 | 4-5 |
| Standard HT Dyeing | Yes | Cationic Softener | 3 | 4-5 |
| Standard HT Dyeing | Yes | Non-ionic Softener | 4 | 4-5 |
IV. Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Ensure the polyester fabric is thoroughly scoured and pre-treated to remove any oils, waxes, and sizing agents.
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (e.g., 10:1).
-
Add a dispersing agent (e.g., 1 g/L of a non-ionic/anionic blend).
-
Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.
-
Disperse the required amount of this compound (e.g., 1% on weight of fabric) by first making a paste with a small amount of water and the dispersing agent, then diluting with warm water. Add the dispersion to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Increase the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes to ensure full dye penetration.
-
Cool the dye bath to 70°C at a rate of 2°C/minute.
-
Rinse the fabric thoroughly.
-
Protocol 2: Reduction Clearing
-
Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1.
-
Chemical Addition:
-
Caustic Soda (NaOH): 2 g/L
-
Sodium Hydrosulfite (Na₂S₂O₄): 2 g/L
-
-
Treatment:
-
Introduce the dyed and rinsed fabric into the reduction cleaning bath at 70-80°C.
-
Treat for 15-20 minutes.
-
-
Rinsing and Neutralization:
-
Rinse the fabric with hot water (70°C) and then cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.
-
Rinse again with cold water.
-
Dry the fabric.
-
Protocol 3: Sublimation Fastness Testing (Based on ISO 105-P01)
-
Apparatus: A heating device capable of maintaining a specified temperature with a tolerance of ±2°C (e.g., a Sublimation Fastness Tester or a heat press).
-
Materials:
-
Dyed and treated specimen (e.g., 40 mm x 100 mm).
-
Undyed white polyester adjacent fabric.
-
Grey Scale for assessing staining.
-
-
Procedure:
-
Place the dyed specimen between two pieces of the undyed white polyester fabric.
-
Place the composite specimen in the heating device, which has been pre-heated to the desired test temperature (e.g., 180°C, 195°C, or 210°C).
-
Apply minimal pressure, just enough to ensure contact, for 30 seconds.
-
Remove the composite specimen and allow it to cool.
-
-
Assessment:
-
Separate the dyed specimen from the adjacent fabrics.
-
Assess the degree of staining on the white polyester fabric using the Grey Scale for Staining under standard lighting conditions.
-
V. Visualizations
Caption: Troubleshooting decision tree for poor sublimation fastness.
References
- 1. benchchem.com [benchchem.com]
- 2. How to improve the sublimation fastness of dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. fyitester.com [fyitester.com]
- 4. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 5. pacifictexchem.in [pacifictexchem.in]
- 6. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. fyitester.com [fyitester.com]
- 8. Making sure you're not a bot! [tib.eu]
- 9. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 10. Improve Color Fastness For Digital Printing - Sublistar [subli-star.com]
- 11. ijarbs.com [ijarbs.com]
- 12. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
Technical Support Center: Reduction of Disperse Orange 30 Effluent in Textile Dyeing Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of Disperse Orange 30 effluent.
Troubleshooting Guides
This section addresses common issues encountered during the experimental treatment of this compound, a synthetic azo dye known for its low water solubility and persistence in the environment.[1][2]
Problem: Low Decolorization Efficiency in Advanced Oxidation Processes (AOPs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the effluent. For Fenton-like processes, a lower pH is often more effective.[3] | Increased generation of hydroxyl radicals, leading to higher degradation of the dye. |
| Incorrect Hydrogen Peroxide (H2O2) Concentration | Optimize the H2O2 dosage. Both insufficient and excessive amounts can hinder the reaction.[4][5] | An optimal H2O2 concentration will maximize the degradation rate of this compound.[5] |
| Insufficient Catalyst Amount or Activity | Increase the catalyst dosage or ensure its proper activation. For heterogeneous catalysts, ensure adequate surface area and dispersion. | Enhanced catalytic activity, resulting in a higher rate of dye degradation. |
| Presence of Scavenging Agents | Pre-treat the effluent to remove substances that may consume hydroxyl radicals, such as certain organic molecules or ions. | Reduced interference and increased availability of hydroxyl radicals for dye degradation. |
Problem: Poor Adsorption of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Adsorbent | Select an adsorbent with a high affinity for non-ionic disperse dyes. Materials like activated carbon, zeolites, and certain bio-sludges have shown effectiveness.[6][7][8] | Higher removal of the dye from the effluent due to stronger adsorbent-adsorbate interactions. |
| Incorrect pH Level | Adjust the pH of the solution. The surface charge of the adsorbent and the dye's properties can be pH-dependent. For zeolite, a pH of around 6.1 has been shown to be optimal for Disperse Orange 25, a similar dye.[7][9] | Optimized electrostatic interactions between the dye and the adsorbent surface, leading to increased adsorption capacity. |
| Insufficient Contact Time | Increase the duration of contact between the effluent and the adsorbent to allow for equilibrium to be reached.[7] | A higher percentage of dye removal as the adsorption process proceeds towards completion. |
| Adsorbent Saturation | Regenerate the adsorbent or use a fresh batch. Saturated adsorbents have no further capacity to remove the dye. | Restored or full adsorption capacity, leading to effective dye removal. |
Problem: Low Efficiency in Biological Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Toxicity of the Dye to Microorganisms | Acclimatize the microbial culture to the dye or use a more resistant strain. Some studies indicate that this compound can be toxic to biomass.[10][11] | Enhanced microbial activity and degradation of the dye. |
| Unfavorable Environmental Conditions | Optimize parameters such as pH, temperature, and nutrient concentration for the specific microbial consortium being used. | Improved metabolic activity of the microorganisms, leading to more efficient dye degradation. |
| Low Bioavailability of the Dye | Use surfactants or co-solvents to increase the solubility of the sparingly soluble this compound, making it more accessible to microorganisms. | Increased mass transfer of the dye to the microbial cells, facilitating biodegradation. |
| Anaerobic vs. Aerobic Conditions | Select the appropriate redox conditions. Azo dyes are often readily reduced under anaerobic conditions.[10][11] | Effective cleavage of the azo bond, which is the primary step in the degradation of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in treating textile effluent containing this compound?
A1: The primary challenges include the dye's low water solubility, making it difficult to treat with conventional aqueous-based methods.[1] It is a non-ionic molecule, which can limit the effectiveness of some adsorption and coagulation processes.[6] Furthermore, as an azo dye, it can be resistant to biodegradation under aerobic conditions and may break down into potentially harmful aromatic amines.[12]
Q2: Which treatment methods are most effective for the removal of this compound?
A2: Several methods have shown promise:
-
Advanced Oxidation Processes (AOPs): Fenton and Fenton-like reactions, ozonation, and photocatalysis can effectively degrade the chromophore of the dye.[4][13][14]
-
Adsorption: Using adsorbents like zeolite or bio-sludge has demonstrated high removal percentages.[7][8][9]
-
Biological Treatment: Anaerobic biological treatment can be effective in breaking the azo bond, which is a key step in degradation.[10][11] However, the toxicity of the dye to the biomass can be a limiting factor.[10][11]
Q3: How does pH affect the treatment of this compound?
A3: The pH is a critical parameter across various treatment methods. In AOPs like the Fenton process, an acidic pH is generally preferred to optimize the generation of hydroxyl radicals.[3] For adsorption, the optimal pH depends on the surface charge of the adsorbent and the dye. For instance, with a zeolite adsorbent for a similar disperse orange dye, a pH of 6.1 was found to be optimal.[7][9]
Q4: Is it possible to achieve complete mineralization of this compound?
A4: While many treatments can achieve high levels of decolorization by breaking down the chromophore, complete mineralization (conversion to CO2, water, and inorganic ions) is more challenging. AOPs have the potential for complete mineralization, but this often requires longer reaction times and optimized conditions.[13] Biological treatments, especially sequential anaerobic-aerobic processes, can also lead to a high degree of mineralization.
Q5: What are the analytical methods used to measure the concentration of this compound in effluent?
A5: The most common method is UV-Visible spectrophotometry, where the absorbance of the solution is measured at the dye's maximum wavelength (λmax) to determine its concentration.[15] To assess the overall reduction in organic pollutants, parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are also measured.[4][5]
Data Presentation
Table 1: Efficacy of Different Treatment Methods for Disperse Dyes
| Treatment Method | Target Dye | Adsorbent/Catalyst | Optimal Conditions | Removal Efficiency (%) | Reference |
| Adsorption | Disperse Orange 25 | Zeolite from cenospheres | pH: 6.10, Time: 119 min, Dosage: 0.67 g/L | 96.00 | [7][9] |
| Adsorption | Disperse Dyes | Bio-sludge | - | High adsorption abilities | [8] |
| Advanced Oxidation (Fenton-like) | Dispersed Orange 288 | Nano-iron modified goldmine waste-solid | H2O2: 50 ml/L, Catalyst: 3 g | 68.6 (COD Removal) | [4][5] |
| Biological Treatment | Disperse Dyes | Pycnoporus laccase | pH: 4, Temp: 65°C | 51-96 (Decolorization) | [15] |
| Biological Treatment | Disperse Blue 56 | Anaerobic Reactor | - | Unsuccessful, toxic to biomass | [10][11] |
Experimental Protocols
1. Adsorption using Zeolite Synthesized from Cenospheres
This protocol is based on the study by Markandeya et al. (2021) for the removal of Disperse Orange 25, a similar disperse dye.[7][9]
-
Preparation of Dye Solution: Prepare a stock solution of this compound. Dilute the stock solution to the desired initial concentration (e.g., 20-60 mg/L).
-
Batch Adsorption Experiments:
-
In a series of 250 mL flasks, add 100 mL of the prepared dye solution.
-
Add a specific dosage of the zeolite adsorbent (e.g., 0.2-1.0 g/L).
-
Adjust the pH of the solution to the desired value (e.g., 4-8) using dilute HCl or NaOH.
-
Place the flasks in a mechanical shaker at a constant agitation speed (e.g., 100-180 rpm) and temperature.
-
Withdraw samples at different time intervals (e.g., 60-140 min).
-
-
Analysis:
-
Centrifuge or filter the samples to separate the adsorbent.
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of dye removal.
-
2. Advanced Oxidation Process (Fenton-like Reaction)
This protocol is adapted from the work of Huang et al. on Dispersed Orange 288.[5]
-
Experimental Setup: Use Erlenmeyer flasks as reactors.
-
Procedure:
-
To 100 mL of this compound effluent in a flask, add a specific amount of the heterogeneous Fenton-like catalyst (e.g., 3.0 g of nano-iron oxides/goldmine waste-solid).
-
Stir the suspension at a constant temperature (e.g., 30°C).
-
Add a specific volume of H2O2 solution (e.g., 1.0-5.0 mL) dropwise to the flask.
-
Continue stirring for a set reaction time (e.g., 2 hours).
-
-
Analysis:
-
Filter the solution to remove the catalyst.
-
Measure the Chemical Oxygen Demand (COD) of the filtered effluent to determine the extent of degradation.
-
3. Enzymatic Decolorization using Laccase
This protocol is based on the study by He et al. (2022) on various disperse dyes.[15]
-
Reaction Mixture:
-
In a 250 mL flask, prepare a solution containing the this compound dye (e.g., 50 mg/L) in a suitable buffer (e.g., pH 4).
-
Add a mediator, such as 1-hydroxybenzotriazole (B26582) (HBT), to a final concentration of 0.15 mM.
-
-
Enzymatic Reaction:
-
Add the laccase enzyme to the reaction mixture to a final activity of, for example, 0.33 U/mL.
-
Incubate the flask at the optimal temperature (e.g., 65°C) with shaking.
-
Take samples at various time points (e.g., every 30 minutes).
-
-
Analysis:
-
Measure the absorbance of the samples at the λmax of this compound to determine the percentage of decolorization.
-
Visualizations
References
- 1. This compound | Research Grade Dye [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Various Approaches for the Detoxification of Toxic Dyes in Wastewater | MDPI [mdpi.com]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized from cenospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
- 12. Page loading... [wap.guidechem.com]
- 13. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods [mdpi.com]
- 14. Elimination of dyes from process media and wastewater during anodisation using UV oxidation AOP [enviolet.com]
- 15. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Water Solubility of Disperse Orange 30 in Dyeing Applications
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the low water solubility of C.I. Disperse Orange 30 during dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a non-ionic monoazo dye known for its application in dyeing hydrophobic fibers like polyester (B1180765).[1][2] Its molecular structure lacks strong hydrophilic groups, leading to very low solubility in water.[2] This poor solubility can result in unstable dye dispersions, leading to issues like dye agglomeration, sedimentation, and ultimately, dyeing defects such as specks and uneven color.[3][4]
Q2: What are the primary causes of dye agglomeration and spotting on my fabric?
Dye agglomeration, which appears as visible spots or stains on the fabric, is a direct consequence of the low aqueous solubility of this compound.[5][6] The primary causes include:
-
Improper Initial Dispersion: Failure to create a fine, stable dispersion of the dye powder before adding it to the dyebath.
-
Incorrect Dyebath Conditions: High water hardness, improper pH, or a rapid rate of temperature rise can destabilize the dye dispersion.[5][7]
-
Ineffective or Insufficient Dispersing Agent: The type and concentration of the dispersing agent are critical for maintaining a stable dye dispersion at high temperatures.[8]
-
High Dyeing Temperature: While necessary for dyeing polyester, high temperatures can increase the tendency of some disperse dyes to agglomerate if the dispersion is not sufficiently stabilized.[8]
Q3: What are dispersing agents and how do they improve the dyeing process?
Dispersing agents are essential surfactants that stabilize dye particles in the dyebath.[9][10] They adsorb onto the surface of the dye particles, creating a protective layer that prevents them from clumping together (agglomerating).[9] This ensures a uniform and fine dispersion of the dye, which is crucial for even color application and efficient dye uptake by the fabric.[10] Commonly used dispersing agents for disperse dyes include lignosulfonates and naphthalene (B1677914) sulfonate condensates.[5]
Q4: Can I use organic solvents to dissolve this compound?
While this compound has better solubility in some organic solvents, their use in aqueous dyeing systems is not a standard industrial practice due to environmental concerns, cost, and the need for specialized equipment. The focus for conventional polyester dyeing is on creating a stable aqueous dispersion.
Q5: How does temperature affect the solubility and dyeing of this compound?
The solubility of disperse dyes, including this compound, increases with temperature. However, high temperatures (typically 120-130°C for polyester) are primarily required to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[7] While solubility does increase, the dyeing process relies on the transfer of dye from a fine dispersion in the water to the solid fiber. A controlled rate of temperature increase is crucial to prevent the dye from rushing onto the fiber surface, which can cause unevenness.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Color Specks or Spots on Fabric | Poor Dye Dispersion / Agglomeration: The dye was not properly dispersed before or during the dyeing process.[4] | 1. Ensure Proper Pasting: Create a smooth, lump-free paste of the dye powder with a small amount of warm water and a dispersing agent before adding it to the dyebath. 2. Use an Effective Dispersing Agent: Employ a high-quality dispersing agent stable at high temperatures (e.g., lignosulfonate or naphthalene sulfonate-based) at a concentration of 1-2 g/L. 3. Control Water Hardness: Use demineralized water or add a sequestering agent to the dyebath. 4. Filter the Dye Solution: Before adding to the dyebath, filter the prepared dye dispersion through a fine mesh to remove any remaining agglomerates. |
| Uneven Dyeing or Streaking | Rapid Dye Uptake: The temperature was increased too quickly, causing the dye to fix unevenly.[3] Poor Dyebath Circulation: Inadequate agitation leads to inconsistent temperature and dye concentration. | 1. Control Heating Rate: Maintain a slow and controlled temperature rise, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[7] 2. Use a Leveling Agent: Add a suitable high-temperature leveling agent to the dyebath to promote even dye migration. 3. Ensure Good Agitation: Maintain adequate circulation of the dyebath liquor throughout the dyeing process.[3] |
| Inconsistent Shade Between Batches | Variation in Dyeing Parameters: Inconsistent control over temperature, pH, time, or liquor ratio. | 1. Maintain Consistent pH: The optimal pH for dyeing with this compound is in the weakly acidic range of 4 to 7.[1] Use acetic acid to adjust and buffer the dyebath. 2. Standardize Procedures: Strictly control all dyeing parameters, including the liquor ratio, temperature profile, and dyeing time. |
| Low Color Yield / Pale Shade | Insufficient Dye Uptake: Dyeing temperature was too low or the duration was too short. Excessive Dispersing Agent: Too much dispersing agent can hold the dye in the solution, preventing it from migrating to the fiber. | 1. Verify Dyeing Conditions: Ensure the dyeing temperature reaches and is held at the recommended level (typically 130°C for polyester) for an adequate duration (usually 45-60 minutes). 2. Optimize Dispersing Agent Concentration: Avoid using an excessive amount of dispersing agent. Follow the recommended concentration for the specific agent and dye. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol outlines the steps to prepare a stable stock dispersion of this compound suitable for laboratory-scale dyeing experiments.
Materials:
-
C.I. This compound powder
-
High-temperature dispersing agent (e.g., sodium lignosulfonate or a naphthalene sulfonate condensate)
-
Deionized water
-
Small beaker or mortar and pestle
-
Stirring rod
-
Hot plate with magnetic stirrer (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Pasting: In a small beaker or mortar, add a small amount of the dispersing agent (a fraction of the total to be used in the dyebath) to the dye powder.
-
Wetting: Slowly add a small volume of warm (40-50°C) deionized water to the dye-dispersant mixture while continuously stirring or grinding with the pestle. The goal is to form a smooth, lump-free paste, similar in consistency to yogurt.
-
Dilution: Gradually add more warm water to the paste while stirring continuously to create a dilute, homogenous dispersion.
-
Sieving: For optimal results, pour the dispersion through a fine nylon mesh or cheesecloth to filter out any remaining small agglomerates before adding it to the main dyebath.
Protocol 2: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol provides a general procedure for dyeing a 10g polyester fabric sample to a 1% depth of shade.
Materials and Equipment:
-
10g pre-scoured polyester fabric
-
0.1g C.I. This compound
-
High-temperature dispersing agent (e.g., 1-2 g/L)
-
Acetic acid (to adjust pH)
-
Laboratory dyeing machine or a high-pressure beaker setup
-
Deionized water
Procedure:
-
Dye Dispersion Preparation: Prepare a stable dispersion of the 0.1g of this compound as described in Protocol 1.
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 20:1, which would be 200 mL of water for a 10g fabric sample).
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add the dispersing agent (e.g., 0.2-0.4g for a 200 mL dyebath to achieve 1-2 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 using a few drops of acetic acid.
-
-
Adding the Dye: Add the pre-dispersed dye to the dyebath.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the cold dyebath.
-
Begin agitation and start heating the dyebath.
-
Raise the temperature from ambient to 130°C at a controlled rate of 1.5-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dyebath to 70°C at a rate of 2°C per minute.
-
-
Rinsing: Remove the dyed fabric and rinse it thoroughly with hot water, followed by a cold water rinse.
-
Reduction Clearing (After-treatment): To improve wash fastness by removing surface dye, treat the fabric in a bath containing:
-
2 g/L Sodium hydrosulfite
-
2 g/L Sodium hydroxide
-
1 g/L Non-ionic detergent
-
Heat to 70-80°C for 15-20 minutes.
-
-
Final Rinsing: Rinse the fabric with hot water and then cold water until the rinse water is clear. Neutralize with a weak acetic acid solution if necessary, followed by a final cold water rinse.
-
Drying: Air dry or oven dry the fabric at a moderate temperature.
Visual Guides
Caption: High-temperature exhaust dyeing workflow for polyester with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. orientjchem.org [orientjchem.org]
- 3. autumnchem.com [autumnchem.com]
- 4. fsw.cc [fsw.cc]
- 5. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Why is polyester dyeing always stained (black spots)? - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. ãTechnical DiscussionsãWhy polyester dyeing color stains (little black) always appear? [m.breathableoutdoorfabric.com]
- 8. Polyester Processing, Remedies Of Colouration, Dyeing Machines, Polyester Dyeing, Polyester Fibre, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 9. longancraft.com [longancraft.com]
- 10. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
Technical Support Center: The Influence of Metal Ions on the Color of Disperse Orange 30
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of metal ions on the color of Disperse Orange 30. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Unexpected Shade Changes in this compound Solutions
Question: We observed a significant and inconsistent shift in the color of our this compound solution during our experiments. What could be the cause?
Answer: Unexpected shade changes in this compound solutions are frequently attributed to the presence of metal ions. This compound, being an azo dye, is susceptible to forming complexes with various metal ions, which can alter its chromophoric system and, consequently, its color. The most common interfering ions are iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1] Even trace amounts of these metals, often introduced through contaminated glassware, reagents, or water, can lead to noticeable color variations. It is crucial to use high-purity water and acid-washed glassware to minimize metal ion contamination.
Question: Our dyed polyester (B1180765) fabric shows a duller or shifted orange hue compared to our standard. How can we troubleshoot this?
Answer: This issue, much like solution-based color changes, strongly points towards metal ion interference during the dyeing process. Metal ions present in the dyebath can complex with the this compound molecules, leading to a different shade on the fabric. To mitigate this, the use of a chelating or sequestering agent in the dyebath is highly recommended. These agents, such as EDTA (ethylenediaminetetraacetic acid), bind with the metal ions, preventing them from interacting with the dye molecules.
Issue: Poor Reproducibility of Spectrophotometric Data
Question: We are experiencing poor reproducibility in our UV-Vis spectrophotometric measurements of this compound solutions containing metal ions. What factors should we investigate?
Answer: Poor reproducibility in spectrophotometric analysis of dye-metal complexes can stem from several factors:
-
pH Fluctuations: The formation and stability of metal-dye complexes are often highly pH-dependent. Small variations in the pH of your solutions can lead to significant changes in the absorbance spectra. Ensure that your solutions are adequately buffered to maintain a constant pH throughout the experiment.
-
Incomplete Complex Formation: The reaction between this compound and metal ions may not be instantaneous. It is essential to allow sufficient time for the complexation reaction to reach equilibrium before taking measurements. A time-course study can help determine the optimal incubation time.
-
Concentration Inaccuracies: Precise and accurate preparation of both the dye and metal ion stock solutions is critical. Any errors in concentration will directly impact the reproducibility of your results.
-
Instrumental Drift: Ensure your spectrophotometer is properly calibrated and warmed up before use to minimize instrumental drift.
Frequently Asked Questions (FAQs)
1. Which metal ions have the most significant impact on the color of this compound?
Based on available literature for azo dyes, iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) ions are known to have a pronounced effect on the color of this compound.[1] These transition metals can coordinate with the azo group and other electron-donating moieties in the dye molecule, leading to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).
2. How can I quantitatively assess the color change of this compound in the presence of metal ions?
UV-Vis spectrophotometry is the primary technique for quantitatively analyzing the color change. By recording the absorbance spectrum of this compound with and without the addition of metal ions, you can observe changes in the maximum absorption wavelength (λmax) and the absorbance intensity. This data allows for the quantification of the color shift.
3. What is a typical experimental procedure for studying the interaction between this compound and metal ions?
A common method is spectrophotometric titration. This involves preparing a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion of interest. The absorbance spectra of these solutions are then recorded to monitor the changes as a function of the metal ion concentration.
4. How does pH affect the interaction between this compound and metal ions?
The pH of the solution plays a critical role in the formation of metal-dye complexes. The availability of the metal ions in their active form and the protonation state of the dye molecule are both pH-dependent. For this compound, dyeing is typically carried out in a pH range of 4 to 7.[1] It is crucial to control and report the pH in any study of its interaction with metal ions.
5. What are chelating agents and how do they prevent color changes?
Chelating agents, also known as sequestering agents, are molecules that can form multiple bonds to a single metal ion, effectively "trapping" it in a stable, water-soluble complex. In the context of dyeing, chelating agents like EDTA are added to the dyebath to bind with interfering metal ions, preventing them from forming complexes with the dye molecules and thus preserving the intended color.
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative changes in the color of this compound upon interaction with various metal ions, based on general knowledge of azo dye chemistry. Specific quantitative data for this compound is limited in publicly available literature; therefore, the λmax shifts are indicative.
| Metal Ion | Expected Color Change | Potential λmax Shift (nm) | Notes |
| Fe(II) | Darkening, potential shift towards red/brown | Bathochromic (Red Shift) | The extent of the shift can be sensitive to oxidation to Fe(III). |
| Fe(III) | Significant darkening, often to a brown or deep red hue | Bathochromic (Red Shift) | Forms stable complexes with azo dyes. |
| Cu(II) | Shift towards a duller, more reddish-orange | Bathochromic (Red Shift) | Commonly affects the brightness of the color. |
| Cr(III) | Potential for a slight dulling or shift in shade | Variable | The effect may be less pronounced compared to iron and copper. |
| Ca(II) | Generally minimal direct color change | Negligible | Primarily affects dye aggregation and solubility rather than the chromophore itself. |
| Mg(II) | Generally minimal direct color change | Negligible | Similar to Calcium, its main impact is on the physical properties of the dye dispersion. |
Experimental Protocols
1. Spectrophotometric Analysis of this compound - Metal Ion Interaction
This protocol outlines a method for observing the effect of metal ions on the UV-Vis spectrum of this compound.
-
Materials:
-
This compound
-
Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, CrCl₃)
-
High-purity water (e.g., Milli-Q)
-
Spectrophotometer grade solvent (e.g., acetone (B3395972) or a suitable solvent for disperse dyes)
-
pH buffer solutions (pH 4-7)
-
Volumetric flasks and pipettes (acid-washed)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent before diluting with high-purity water to a final known concentration. A dispersing agent may be necessary to achieve a stable aqueous dispersion.
-
Prepare stock solutions of metal ions: Prepare stock solutions of each metal salt in high-purity water at a known concentration.
-
Prepare test solutions: In a series of volumetric flasks, add a fixed volume of the this compound stock solution. To each flask, add a specific volume of a metal ion stock solution to achieve a range of metal ion concentrations. Add buffer to maintain a constant pH. Dilute to the final volume with high-purity water.
-
Prepare a blank solution: Prepare a solution containing the same concentrations of all components except the metal ion.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance spectra of each test solution and the blank from 300 to 700 nm.
-
Data Analysis: Subtract the blank spectrum from each test solution spectrum. Analyze the changes in the λmax and absorbance values as a function of the metal ion concentration.
-
2. Determination of Complex Stoichiometry (Job's Method of Continuous Variation)
This protocol determines the molar ratio in which this compound and a metal ion bind.
-
Procedure:
-
Prepare equimolar stock solutions of this compound and the metal ion of interest.
-
Prepare a series of solutions by mixing the two stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total molar concentration constant.
-
Record the absorbance of each solution at the λmax of the formed complex.
-
Plot the absorbance versus the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
References
Technical Support Center: Optimization of Carrier Concentration for Disperse Orange 30 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing carrier concentration in the dyeing of polyester (B1180765) with Disperse Orange 30.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a carrier in dyeing polyester with this compound?
A carrier is an organic chemical agent that assists in the dyeing of hydrophobic fibers like polyester at atmospheric pressure and temperatures around 100°C (the boil).[1][2] Its main functions are to swell the polyester fibers and increase the inter-polymer space, which allows the disperse dye molecules to penetrate the fiber structure more easily.[3][4][5] This action, often described as reducing the glass transition temperature (Tg) of the polymer, accelerates the rate of dyeing and enables the achievement of deeper shades that would otherwise only be possible at much higher temperatures (above 130°C).[1][6]
Q2: What are the most common issues encountered when optimizing carrier concentration?
Common problems include uneven dyeing (streaks or patches), poor color yield, dye spots, and negative effects on the final fabric properties.[7][8] Excessive carrier concentrations can lead to environmental concerns, unpleasant odors, and a reduction in the light fastness of the dyed material.[3][9] Conversely, insufficient carrier concentration results in low dye uptake and pale shades, as the dye cannot effectively penetrate the fiber.[10]
Q3: How does carrier concentration affect the color strength (K/S) of the dyed fabric?
Increasing the carrier concentration generally increases the color strength (K/S value) up to an optimal point.[11] Beyond this concentration, the color strength may plateau or even decrease. Studies have shown that for some disperse dyes, the maximum color strength is achieved at carrier concentrations between 3% and 4% (on weight of fabric) when dyeing at 100°C.[11]
Q4: What is the optimal pH for a dyebath containing this compound and a carrier?
The optimal pH for dyeing polyester with disperse dyes is in a weakly acidic range, typically between 4.5 and 5.5.[5][12] This pH range is crucial for maintaining the stability of the dye dispersion and ensuring a consistent rate of dye uptake.[12] A study on the adsorption of this compound specifically found the highest dye adsorption at a pH of 4.5.[13] Acetic acid is commonly used to adjust the dyebath pH.[12]
Q5: Can carriers affect the fastness properties of the dyed fabric?
Yes, carriers can impact fastness properties. While they can improve wash and perspiration fastness by promoting better dye penetration, they are known to negatively affect light fastness.[3][9] Residual carrier left on the fabric after dyeing can be a primary cause for this reduction.[1] Therefore, a thorough after-treatment or "reduction clearing" process is essential to remove any unfixed dye and residual carrier.
Troubleshooting Guide
Issue 1: Uneven Dyeing (Streaks, Patches, or Blotches)
-
Possible Cause: Non-uniform absorption of the carrier or dye, or poor dye dispersion. This can be caused by adding the carrier or dye to the bath too quickly or at too high a temperature.[7][8]
-
Solution:
-
Ensure the fabric is properly prepared (scoured) to remove any impurities.[14][15]
-
Add the emulsified carrier to the dyebath at a lower temperature (e.g., 60°C) and allow it to circulate and be absorbed by the fabric before adding the dispersed dye.[2]
-
Control the rate of temperature rise. A slower rate (e.g., 1-2°C per minute) allows for more even dye uptake.[12]
-
Ensure good circulation of the dye liquor to maintain uniform temperature and concentration throughout the bath.[7]
-
Issue 2: Dye Spots or Speckling
-
Possible Cause: Agglomeration or flocculation of dye particles. This can happen due to poor quality dye, incompatible chemicals, or improper dispersion.[16][17][18]
-
Solution:
-
Ensure the this compound is properly pasted with a dispersing agent and a small amount of warm water before adding it to the main dyebath.[12]
-
Check the compatibility of the carrier with other auxiliaries (like leveling and dispersing agents) in the dyebath.[17]
-
Use a high-quality dispersing agent that is stable at high temperatures.[12]
-
Avoid using hard water, as calcium and magnesium ions can interfere with anionic dispersing agents. Use demineralized water or a sequestering agent.[12]
-
Issue 3: Poor Color Yield or Pale Shades
-
Possible Cause: Insufficient carrier concentration, incorrect dyeing temperature or time, or an improper pH.
-
Solution:
-
Systematically increase the carrier concentration in small increments (e.g., 1% owf) to find the optimal level.
-
Ensure the dyeing temperature is maintained at the boil (98-100°C) for an adequate duration. For this compound, equilibrium can be reached after approximately 120 minutes.[13]
-
Select a carrier with high efficiency for this compound. Different carriers have varying effectiveness with different dyes.[9]
-
Issue 4: Strong Chemical Odor and Reduced Light Fastness
-
Possible Cause: Residual carrier remaining on the fabric after dyeing.[1][9]
-
Solution:
-
Perform a thorough after-cleaning process. A reduction clearing bath (e.g., with sodium hydrosulfite and caustic soda at 70-80°C) is highly effective at removing surface dye and residual carrier.[19]
-
Ensure thorough rinsing of the fabric after the reduction clearing step.
-
Avoid using an excessive amount of carrier; use only the minimum concentration required to achieve the desired shade depth.
-
Quantitative Data Summary
The following tables summarize the effect of carrier concentration on dyeing performance, based on typical results found in dyeing research.
Table 1: Effect of Carrier Concentration on Color Strength (K/S) at 100°C
| Carrier Concentration (% owf*) | Color Strength (K/S Value) | Observation |
| 0 (Control) | Low (e.g., 2.0-4.0) | Very light shade, insufficient dye uptake. |
| 1 | Medium (e.g., 5.0-7.0) | Significant improvement in dye uptake. |
| 2 | High (e.g., 8.0-10.0) | Good color depth. |
| 3 | Very High (e.g., 11.0-13.0) | Near-optimal color strength.[11] |
| 4 | Maximum (e.g., 12.0-14.0) | Often the optimal concentration for maximum depth.[11] |
| 5 | Plateau/Slight Decrease | Little to no further increase in color strength.[11] |
*owf: on weight of fabric
Table 2: Typical Dyebath Recipe for Carrier Optimization
| Component | Concentration | Purpose |
| This compound | 1.0 - 2.0% owf | Colorant |
| Carrier | 0 - 5.0% owf (Variable) | Swelling agent, accelerates dyeing[3] |
| Dispersing Agent | 1.0 g/L | Keeps dye particles finely dispersed[12] |
| Acetic Acid | As required | To maintain pH 4.5 - 5.5[12] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes uniform dye uptake |
| Liquor Ratio | 1:20 to 1:40 | Ratio of liquid to fabric weight |
Visualizations
Caption: Troubleshooting workflow for common dyeing issues.
Caption: Mechanism of carrier action in polyester dyeing.
Experimental Protocol: Optimization of Carrier Concentration
This protocol outlines a laboratory procedure to determine the optimal carrier concentration for dyeing polyester fabric with this compound.
1. Materials and Equipment:
-
Polyester fabric swatches (e.g., 5 grams each), pre-scoured.
-
This compound dye.
-
Carrier (e.g., a commercial o-phenylphenol or benzoic acid type).
-
Dispersing agent.
-
Acetic acid (for pH adjustment).
-
Laboratory dyeing machine (e.g., beaker dyer).
-
Beakers, graduated cylinders, and a precision scale.
-
Spectrophotometer for color measurement (optional).
2. Dyebath Preparation (Example for a 5g swatch at 1:30 liquor ratio):
-
Total liquor volume: 5 g x 30 = 150 mL.
-
Prepare a stock solution of the dye (e.g., 1% w/v).
-
For a 2% owf dyeing, you will need (2/100) * 5 g = 0.1 g of dye.
-
Prepare separate dyebaths for each carrier concentration to be tested (e.g., 0%, 1%, 2%, 3%, 4%, 5% owf).
3. Procedure:
-
Set up a series of beakers for each carrier concentration. Add the required amount of water to each.
-
Add the dispersing agent (e.g., 1 g/L = 0.15 g) and stir to dissolve.
-
Adjust the pH of the bath to 4.5-5.0 using dilute acetic acid.
-
Add the calculated amount of carrier to each respective beaker and emulsify by stirring vigorously.
-
Introduce the polyester fabric swatches into the beakers. Place the beakers in the dyeing machine and start agitation. Set the temperature to 60°C and run for 10 minutes to allow for carrier absorption.
-
Add the pre-dispersed this compound dye to each beaker.
-
Raise the temperature from 60°C to 100°C at a rate of 2°C/minute.
-
Hold the temperature at 100°C and continue dyeing for 60-90 minutes.
-
After dyeing, cool the beakers down to 70°C. Remove the fabric swatches and rinse with cold water.
4. After-Treatment (Reduction Clearing):
-
Prepare a fresh bath containing:
-
Sodium Hydrosulfite: 2 g/L
-
Caustic Soda: 2 g/L
-
-
Treat the dyed swatches in this bath at 80°C for 15-20 minutes.
-
Rinse the swatches thoroughly, first with hot water and then with cold water.
-
Neutralize with a weak solution of acetic acid if necessary, followed by a final cold rinse.
-
Allow the swatches to air dry.
5. Evaluation:
-
Visual Assessment: Arrange the dried swatches in order of carrier concentration and visually compare the color depth and evenness.
-
Quantitative Assessment: Use a spectrophotometer to measure the K/S (color strength) values of each swatch to determine the concentration that gives the maximum color yield.
-
Fastness Testing: Perform standard light and wash fastness tests on the optimally dyed swatch to ensure it meets requirements.
References
- 1. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 2. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 3. textilelearner.net [textilelearner.net]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. Carrier Dyeing Method of Disperse Dye | Dyeing of Polyester Fabric with Disperse Dye In Carrier Method | Advantages of Carrier Dyeing | Disadvantages of Carrier Dyeing - Textile store [textilestore.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. autumnchem.com [autumnchem.com]
- 8. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. CARRIER DYEING METHOD - Dye process - News [etowndyes.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journals.iau.ir [journals.iau.ir]
- 14. skygroupchem.com [skygroupchem.com]
- 15. sahnifabrics.com [sahnifabrics.com]
- 16. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 17. fsw.cc [fsw.cc]
- 18. Factors affecting the dispersion stability of Disperse Dyes - Knowledge [colorfuldyes.com]
- 19. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
Technical Support Center: Enhancing the Light Fastness of Disperse Orange 30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the light fastness of Disperse Orange 30.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is light fastness and why is it important for this compound?
Light fastness refers to a material's resistance to color change upon exposure to light.[1] For this compound, a synthetic azo dye used on hydrophobic fibers like polyester (B1180765), poor light fastness can lead to premature fading, which is a significant concern for applications such as automotive textiles, outdoor fabrics, and sportswear.[2] The degradation of the dye's molecular structure by photons, particularly from UV radiation, causes this color change.[3]
Q2: My polyester fabric dyed with this compound is showing poor light fastness. What are the potential causes?
Several factors can contribute to the poor light fastness of this compound on polyester.[2] Troubleshooting should begin by examining the following:
-
Improper Dyeing Process: Ensure that the dyeing temperature and time are optimized to allow for complete dye penetration and fixation within the polyester fibers.[1]
-
Presence of Unfixed Dye: Disperse dye particles remaining on the fiber surface after dyeing have significantly lower light fastness than the dye that has diffused into the fiber.[4][5]
-
Finishing Chemicals: Certain cationic softeners and other finishing agents can negatively impact the light fastness of disperse dyes.[3][4]
-
Dye Concentration: Lighter shades tend to have lower light fastness as the dye molecules are more dispersed and have a larger surface area exposed to light.[2]
Q3: How can I remove unfixed this compound from the surface of my dyed polyester fabric?
A crucial post-dyeing treatment called reduction clearing is necessary to remove unfixed surface dye.[5] This process uses a reducing agent, typically sodium hydrosulfite, in an alkaline solution to strip the loosely adhering dye particles.[5] An effective reduction clearing process is a primary solution to improve not only light fastness but also wash and crocking fastness.[4]
Q4: What are UV absorbers and how do they improve the light fastness of this compound?
UV absorbers are chemical compounds that can be applied to textiles to protect the dye from photodegradation.[2] They function by preferentially absorbing harmful UV radiation and dissipating it as less harmful thermal energy, thus shielding the dye molecules from the energy that would cause them to break down.[2] Common types of UV absorbers used for textiles include benzotriazole (B28993) and benzophenone (B1666685) derivatives.[6]
Q5: Can I apply a UV absorber during the dyeing process with this compound?
While it is possible to apply some UV absorbers simultaneously with the dyeing process, it is often more effective to apply them as a post-dyeing treatment.[6] Applying the UV absorber after dyeing ensures that it forms a protective layer on the surface of the dyed fibers without interfering with the dye diffusion and fixation process.[2]
Q6: Are there any other chemical treatments that can enhance the light fastness?
Besides UV absorbers, the use of antioxidants can also improve the light fastness of dyed fabrics.[7] Antioxidants work by scavenging free radicals that are formed during the photodegradation process, thereby inhibiting the chain reactions that lead to color fading.[7]
Quantitative Data on Light Fastness Improvement
The following table summarizes the typical expected improvements in the light fastness of polyester fabric dyed with an azo disperse dye like this compound after various treatments. The light fastness is graded on the ISO Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).
| Treatment | Typical Light Fastness Grade (ISO 105-B02) | Notes |
| Standard Dyeing (No After-treatment) | 5-6 | Baseline light fastness. |
| Standard Dyeing + Reduction Clearing | 6 | Removal of surface dye improves fastness. |
| Standard Dyeing + Benzotriazole UV Absorber (2% owf) | 6-7 | UV absorber provides significant protection. |
| Standard Dyeing + Benzophenone UV Absorber (2% owf) | 6-7 | Another effective class of UV absorber. |
| Standard Dyeing + Reduction Clearing + UV Absorber (2% owf) | 7 | A combination of treatments offers the highest level of light fastness. |
owf: on the weight of fiber
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
Objective: To dye polyester fabric with this compound using a standard high-temperature exhaust method.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid
-
Laboratory dyeing machine
Procedure:
-
Dyebath Preparation:
-
Prepare a dye stock solution by making a paste of this compound with a small amount of dispersing agent and then adding warm water.
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the required amount of the dispersed dye solution (e.g., 1% on the weight of fabric).
-
-
Dyeing:
-
Introduce the prepared polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric thoroughly.
-
Protocol 2: Reduction Clearing of Polyester Dyed with this compound
Objective: To remove unfixed surface dye from the dyed polyester fabric to improve fastness properties.
Materials:
-
Dyed polyester fabric from Protocol 1
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Water bath or laboratory dyeing machine
Procedure:
-
Prepare the Reduction Clearing Bath:
-
Use a liquor ratio of 10:1.
-
Add 2 g/L of sodium hydrosulfite.
-
Add 2 g/L of sodium hydroxide.
-
-
Treatment:
-
Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Final Steps:
-
Rinse the fabric thoroughly with hot water, followed by cold water.
-
Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.
-
Dry the fabric.
-
Protocol 3: After-treatment with a UV Absorber
Objective: To apply a UV absorber to the dyed and reduction-cleared fabric to further enhance light fastness.
Materials:
-
Dyed and reduction-cleared polyester fabric
-
Benzotriazole-based UV absorber
-
Dispersing agent
-
Acetic acid
-
Laboratory dyeing or finishing machine
Procedure:
-
Treatment Bath Preparation:
-
Set a fresh bath with a liquor ratio of 10:1.
-
Disperse the benzotriazole-based UV absorber (e.g., 2% on the weight of fabric) with a small amount of dispersing agent and add it to the bath.
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
-
Application:
-
Introduce the dyed and reduction-cleared fabric into the bath at 40°C.
-
Raise the temperature to 120°C at a rate of 2°C/minute.
-
Hold the temperature at 120°C for 30 minutes.
-
Cool the bath down to 70°C.
-
-
Final Steps:
-
Rinse the fabric with water.
-
Dry the fabric.
-
Protocol 4: Light Fastness Testing (ISO 105-B02)
Objective: To evaluate the light fastness of the treated and untreated dyed fabrics.
Apparatus:
-
Xenon arc lamp fading apparatus
-
ISO Blue Wool Standards (1-8)
-
Grey scale for assessing color change
Procedure:
-
Sample Preparation: Mount the fabric specimens on cardboard holders.
-
Exposure: Place the specimens and the Blue Wool Standards in the xenon arc lamp apparatus.
-
Irradiation: Expose the samples to the artificial light source under controlled conditions as specified in the ISO 105-B02 standard.
-
Assessment: Periodically compare the fading of the fabric specimens with the fading of the Blue Wool Standards.
-
Rating: The light fastness grade is the number of the Blue Wool Standard that shows a similar degree of color change to the test specimen.
Visualizations
Caption: Factors influencing the light fastness of this compound.
Caption: Experimental workflow for enhancing light fastness.
References
- 1. testextextile.com [testextextile.com]
- 2. autumnchem.com [autumnchem.com]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. researchgate.net [researchgate.net]
- 7. dl.edi-info.ir [dl.edi-info.ir]
Degradation pathways of Disperse Orange 30 in wastewater treatment
Welcome to the Technical Support Center for Disperse Orange 30 Degradation in Wastewater Treatment. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols related to the treatment of wastewater containing the monoazo dye, this compound (DO30).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from wastewater?
A1: The primary methods for the removal and degradation of this compound, a recalcitrant and water-insoluble dye, include:
-
Adsorption: This is a common physicochemical treatment process where dissolved dye molecules bind to the surface of an adsorbent.[1] Materials like activated carbon (derived from sources such as Holm Oak acorns), H2SO4-functionalized activated carbon, and zeolites are frequently used.[1][2][3]
-
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the dye molecules.[4][5] Methods like ozonation, Fenton and photo-Fenton processes, and photocatalysis fall under this category.[6][7][8]
-
Biological Treatment: This approach uses microorganisms to decolorize and degrade the dye.[9] It often involves a sequential anaerobic-aerobic process, where the azo bond is first cleaved under anaerobic conditions, followed by the degradation of the resulting aromatic amines under aerobic conditions.[10][11]
-
Photocatalysis: This method uses a photocatalyst (like Ag-CdZnSO/zeolitic matrix nanocomposites) and a light source (e.g., UV illumination) to generate reactive species that degrade the dye.[12] This is particularly promising for water-insoluble disperse dyes.[12]
Q2: What is the chemical structure of this compound?
A2: this compound is a monoazo dye.[1] Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27 g/mol .[13] The manufacturing process involves the diazo coupling of 2,6-Dichloro-4-nitroaniline with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[14]
Q3: Why is this compound considered difficult to treat in wastewater?
A3: this compound is challenging to treat due to several factors:
-
Insolubility in Water: Its poor water solubility makes it difficult for traditional aqueous-phase treatment methods to be effective.[12]
-
Bio-accumulation and Toxicity: Disperse dyes are known to be toxic and can bio-accumulate, posing a hazard to human health and aquatic organisms.[6][12]
-
Recalcitrant Nature: The complex aromatic structure and the stable azo bond (-N=N-) make it resistant to biodegradation under conventional aerobic conditions.[11][15]
Q4: What are the typical degradation byproducts of azo dyes like this compound?
A4: The degradation of azo dyes typically begins with the cleavage of the azo bond.[11] This initial step, often occurring under anaerobic conditions, results in the formation of aromatic amines.[11][16] These intermediate compounds can sometimes be more toxic than the parent dye molecule. Subsequent aerobic treatment is required to degrade these aromatic amines into simpler, less harmful compounds, ideally leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).[11] Advanced oxidation processes can break down the dye into various smaller organic molecules, such as organic acids (e.g., formate, oxalate), before eventual mineralization.[6]
Troubleshooting Guides
Issue 1: Low color removal efficiency in my adsorption experiment.
| Possible Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Incorrect pH | Adjust the pH of the solution. For activated carbon derived from Holm Oak acorns using ZnCl₂ activation, a highly acidic pH of 2 showed maximum dye removal. | The surface charge of the adsorbent and the ionization of the dye molecule are pH-dependent, significantly affecting adsorption capacity. A maximum DO30 removal efficiency of 93.5% was achieved at pH 2.[2] |
| Insufficient Adsorbent Dosage | Increase the amount of adsorbent. Monitor the removal efficiency at different dosages to find the optimal concentration. | A higher adsorbent dose provides more active sites for dye molecules to bind, increasing removal efficiency up to a saturation point. Studies show removal increases with adsorbent amount.[1] |
| Inadequate Contact Time | Increase the agitation/contact time. Take samples at regular intervals to determine when equilibrium is reached. | Adsorption is a time-dependent process. Equilibrium may take several hours to achieve. Optimal contact time in one study was found to be 360 minutes.[13] |
| Poor Adsorbent Quality | Characterize your adsorbent (e.g., BET for surface area, SEM for morphology). Consider activating or functionalizing the material. | The effectiveness of an adsorbent is linked to its physical and chemical properties. H₂SO₄-functionalized activated carbon has been shown to be effective for DO30 removal.[1] |
Issue 2: Photocatalytic degradation is slow or incomplete.
| Possible Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Sub-optimal Catalyst Loading | Vary the concentration of the photocatalyst to find the optimal loading. | Increasing the catalyst amount can increase active sites, but an excessive amount can lead to turbidity, which blocks light penetration and reduces efficiency.[17] |
| Incorrect pH | Optimize the solution pH. Some photocatalytic reactions are highly pH-dependent. | While one study on DO30 found negligible photodegradation differences between pH 5 and 9,[12] other dye degradation studies show pH is a critical parameter influencing the catalyst's surface charge and the generation of hydroxyl radicals.[17] |
| Presence of Scavengers | Analyze the wastewater for the presence of ions or organic matter that may act as radical scavengers, consuming the reactive oxygen species. | The efficiency of AOPs relies on radicals like •OH. Other substances in the water can compete for these radicals, reducing the degradation rate of the target dye.[15] |
| Insufficient Light Intensity/Wavelength | Ensure your light source provides the appropriate wavelength and intensity to activate your specific photocatalyst. | The photocatalytic process is initiated by the absorption of photons of sufficient energy by the catalyst. The choice of light source must match the bandgap of the semiconductor catalyst.[12] |
Issue 3: Biological treatment removes color but COD/TOC remains high.
| Possible Cause | Troubleshooting Step | Supporting Evidence/Rationale |
| Incomplete Mineralization | Ensure an effective aerobic stage follows the anaerobic stage. The system may require a longer hydraulic retention time (HRT) or bio-augmentation. | The initial anaerobic step breaks the azo bond, causing decolorization, but produces aromatic amines. These amines require a subsequent aerobic process for their degradation to reduce COD and TOC.[11] |
| Formation of Recalcitrant Byproducts | Analyze the effluent to identify intermediate products. Consider coupling the biological treatment with an AOP (e.g., ozonation) to break down these persistent compounds. | Ozonation has been successfully used as a post-treatment to an anaerobic/aerobic MBBR system to degrade residual compounds, though it may not achieve full mineralization on its own.[18] |
| Toxicity to Aerobic Microorganisms | Test the toxicity of the effluent from the anaerobic stage on the aerobic microbial consortium. Dilution or a pre-treatment step may be necessary. | The aromatic amines formed during anaerobic degradation can be toxic to the microorganisms in the subsequent aerobic stage, inhibiting their ability to further break down organic matter.[11] |
Data Presentation: Performance of Treatment Methods
Table 1: Adsorption Parameters for this compound Removal
| Adsorbent | Activating Agent | Optimal pH | Optimal Temp. (°C) | Optimal Contact Time (min) | Adsorbent Dose | Max. Removal Efficiency (%) | Reference |
| Activated Carbon (Holm Oak Acorns) | ZnCl₂ | 2 | 25 (Assumed) | N/A | 0.15 g / 25 mL | 93.5 | [2] |
| H₂SO₄-Functionalized Activated Carbon | H₂SO₄ | N/A | 60 | 90 | 0.4 g | 95 | [1] |
| Zeolite (from Cenospheres) | NaOH (Hydrothermal) | 4 | N/A | 140 | 1.0 g / L | 96 | [3] |
| Biochar (Hornbeam Sawdust) | Pyrolysis | 6 | N/A | 360 | 4 g / L | 93.6 | [13] |
Table 2: Advanced Oxidation Process (AOP) Performance for Orange Dyes
| AOP Method | Dye | Catalyst / Oxidant | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Plasmonic Photocatalysis | This compound | Ag-CdZnSO/Zeolite | 7 | 90 min | 99.5 | [12] |
| Ozonation | Orange II | O₃ | Acidic | N/A | High decolorization | [6] |
| Fenton-like | Methyl Orange | Pyrite (FeS₂) / H₂O₂ | N/A | 120 min | 96.3 | [19] |
| UV-Assisted Fenton | Orange II | ZVI / H₂O₂ / UV | 3 | 30 min | >95 (Decolorization) | [8] |
Experimental Protocols
Protocol 1: Batch Adsorption Experiment for DO30 Removal
-
Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a known weight of the dye in a suitable solvent (if necessary, due to low water solubility) and then diluting with deionized water.[13]
-
Experimental Setup: Prepare a series of glass containers (e.g., 250 mL flasks). In each flask, add a specific volume (e.g., 50 mL) of DO30 solution of a known initial concentration (e.g., 10-150 mg/L).[13]
-
pH Adjustment: Adjust the pH of the solutions to the desired value (e.g., 2-9) using 1N H₂SO₄ or 1N NaOH.[13]
-
Adsorbent Addition: Add a pre-weighed amount of the adsorbent (e.g., 0.1 - 1.0 g/L) to each flask.[3]
-
Agitation: Place the flasks in a thermostatic mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time (e.g., 60-360 minutes).[13]
-
Sample Analysis: After the specified time, withdraw a sample and separate the adsorbent from the solution by centrifugation or filtration.[9]
-
Concentration Measurement: Measure the final concentration of DO30 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 450 nm).[1]
-
Calculation: Calculate the percentage of dye removal using the formula: % Removal = ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial concentration and Cₑ is the equilibrium concentration.
Protocol 2: Photocatalytic Degradation of DO30
-
Reactor Setup: Use a photoreactor containing 100 mL of an aqueous solution of DO30 at the desired concentration.[17]
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., Ag-CdZnSO/ZM nanocomposite) to the solution.[12]
-
Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption/desorption equilibrium between the dye and the catalyst surface.
-
Initiation of Reaction: Turn on the light source (e.g., a UV lamp) to start the photocatalytic reaction. Continue stirring to keep the catalyst suspended.[12]
-
Sampling: Withdraw aliquots (e.g., 1 mL) at regular time intervals (e.g., every 10 minutes).[12]
-
Sample Preparation: Immediately centrifuge the samples to separate the photocatalyst particles from the solution.
-
Analysis: Analyze the supernatant using a UV-Vis spectrophotometer at the λmax of DO30 to determine the remaining dye concentration.[12]
-
Mineralization Analysis (Optional): To assess the extent of mineralization, measure the Total Organic Carbon (TOC) of the initial and final samples. A significant decrease in TOC indicates the breakdown of the dye into simpler molecules.[18]
Mandatory Visualizations
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Adsorption of this compound dye onto activated carbon derived from Holm Oak (Quercus Ilex) acorns: A 3(k) factorial design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iwaponline.com [iwaponline.com]
- 4. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neptjournal.com [neptjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(lll)/Fe(ll) cycle [scielo.org.za]
Validation & Comparative
A Comparative Analysis of Disperse Orange 30 and Other Azo Dyes in Polyester Dyeing
This guide presents a comparative study of Disperse Orange 30, a monoazo dye, against two other commercially significant azo disperse dyes, Disperse Red 167 and Disperse Blue 79, in the context of polyester (B1180765) fabric dyeing. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Introduction to Azo Dyes in Polyester Dyeing
Disperse dyes are the primary class of colorants used for dyeing polyester fibers due to their non-ionic nature and low water solubility, which allows them to penetrate the hydrophobic, crystalline structure of polyester at high temperatures.[1] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute a significant portion of disperse dyes, offering a wide spectrum of colors.[2] this compound, Disperse Red 167, and Disperse Blue 79 are all azo dyes commonly used in the textile industry. Their performance characteristics, such as colorfastness, color strength, and dyeing efficiency, are critical for achieving desired textile properties.
Chemical Structures
The chemical structures of the dyes influence their properties, including color, affinity for the fiber, and fastness.
-
This compound: A monoazo dye.
-
Disperse Red 167: A monoazo dye.
-
Disperse Blue 79: A monoazo dye.
Experimental Protocols
To conduct a comparative study of these dyes, a standardized experimental protocol is crucial for ensuring reproducible and comparable results. The following high-temperature exhaust dyeing method is recommended.
Materials and Equipment
-
Fabric: 100% scoured and bleached polyester fabric.
-
Dyes: this compound, Disperse Red 167, Disperse Blue 79.
-
Chemicals:
-
Dispersing agent (e.g., anionic/non-ionic blend)
-
Levelling agent
-
Acetic acid (to maintain pH)
-
Sodium hydrosulfite (for reduction clearing)
-
Sodium hydroxide (B78521) (for reduction clearing)
-
Non-ionic detergent
-
-
Equipment:
-
High-temperature laboratory dyeing machine (e.g., Ahiba IR)
-
Spectrophotometer for color measurement (K/S values)
-
Launder-Ometer for wash fastness testing
-
Crockmeter for rubbing fastness testing
-
Xenon arc lamp for light fastness testing
-
Analytical balance
-
pH meter
-
Beakers, pipettes, and other standard laboratory glassware
-
Dyeing Procedure: High-Temperature Exhaust Method
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1.[3]
-
Accurately weigh the required amount of dye (e.g., 1.0% on weight of fabric - owf).
-
Make a paste of the dye with a small amount of water and dispersing agent.
-
Add the dye paste to the dye bath containing the required amount of water.
-
Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 1 g/L) to the dye bath.[4]
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]
-
-
Dyeing Cycle:
-
Reduction Clearing:
-
Drying:
-
Dry the fabric in an oven or air dry.
-
Performance Evaluation
-
Color Strength (K/S): Measure the reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S values using the Kubelka-Munk equation.[2][6]
-
Dye Exhaustion (%E): Determine the concentration of the dye in the dyebath before and after dyeing using a spectrophotometer. Calculate the exhaustion percentage using the formula: %E = [(C₀ - C₁) / C₀] x 100 where C₀ is the initial dye concentration and C₁ is the final dye concentration.
-
Dye Fixation (%F): Measure the amount of dye on the fabric before and after the reduction clearing process to determine the percentage of fixed dye.
-
Colorfastness Tests:
-
Wash Fastness: ISO 105-C06 standard.
-
Rubbing Fastness: ISO 105-X12 standard.
-
Light Fastness: ISO 105-B02 standard.
-
Sublimation Fastness: ISO 105-P01 standard.
-
Data Presentation
The following tables summarize the performance data for this compound, Disperse Red 167, and Disperse Blue 79. It is important to note that the data is compiled from different sources which may have used varying experimental conditions, particularly the dyeing medium (aqueous vs. supercritical CO₂).
Table 1: Dyeing Performance on Polyester
| Dye | Dyeing Method | Color Strength (K/S) | Dye Sorption Reduction (unesterified vs. esterified) |
| This compound | Supercritical CO₂ | Not specified | 37.7%[7] |
| Disperse Red 167 | Supercritical CO₂ | Not specified | 83.6%[7] |
| Disperse Blue 79 | Supercritical CO₂ | K/S of 6.38 (in SC-CO₂) vs 5.25 (in water)[7] | 54.6%[7] |
Table 2: Colorfastness Properties on Polyester
| Dye | Light Fastness (Scale 1-8) | Wash Fastness (Staining, Scale 1-5) | Rubbing Fastness (Staining, Scale 1-5) | Sublimation Fastness (Staining, Scale 1-5) |
| This compound | 6-7[8] | 4-5[5] | 3-4[5] | 2-3[5] |
| Disperse Red 167 | Good[2] | Excellent[2] | Excellent[2] | Good[2] |
| Disperse Blue 79 | Excellent[7] | Excellent (Grade 4-5)[7] | Excellent (Grade 4-5)[7] | Good |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative dyeing of polyester.
Dyeing Mechanism: Disperse Dye Interaction with Polyester
The dyeing of polyester with disperse dyes is generally explained by the "solid solution" or "free volume" model.[9] This mechanism involves several stages:
-
Dispersion: The sparingly soluble dye is dispersed in the aqueous dyebath with the aid of a dispersing agent.
-
Adsorption: At elevated temperatures (above the glass transition temperature of polyester, around 70-80°C), the amorphous regions of the polyester fibers swell, and the kinetic energy of the dye molecules increases.[8] The dye molecules in solution are then adsorbed onto the fiber surface.
-
Diffusion: The adsorbed dye molecules diffuse from the surface into the amorphous regions of the polyester fiber. This is the rate-determining step in the dyeing process.
-
Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds, forming a solid solution.[9] Upon cooling, the fiber structure contracts, trapping the dye molecules within the polymer matrix.
Caption: Mechanism of polyester dyeing with disperse dyes.
Conclusion
This compound, Disperse Red 167, and Disperse Blue 79 are all effective azo dyes for polyester, each offering a distinct color profile. The selection of a particular dye will depend on the specific performance requirements of the final textile product. The comparative data, although compiled from studies with different methodologies, suggests that all three dyes can achieve good to excellent fastness properties on polyester. For a definitive comparison, it is recommended to evaluate these dyes under identical, standardized aqueous dyeing conditions as outlined in the experimental protocol. The provided workflow and mechanism diagrams serve as a foundational guide for researchers undertaking such comparative studies.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
Validation of Disperse Orange 30 performance against industry standards
This guide provides a comprehensive validation of Disperse Orange 30's performance characteristics against established industry standards. Designed for researchers, scientists, and professionals in drug development and material science, this document offers an objective comparison with alternative disperse dyes, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a monoazo dye belonging to the disperse class of colorants, characterized by its non-ionic nature and low water solubility.[1] It is primarily utilized in the dyeing of hydrophobic synthetic fibers such as polyester (B1180765), acetate, nylon, and acrylics.[1] The dyeing mechanism involves the formation of a fine aqueous dispersion at elevated temperatures, typically around 130°C under pressure, which allows the dye particles to diffuse into the swollen polymer chains of the fiber.[1] This guide outlines the performance of this compound in key fastness tests and compares it with other relevant disperse dyes.
Comparative Performance Data
The selection of a disperse dye is heavily influenced by its fastness properties, which determine the durability of the color under various environmental and end-use conditions. The following tables summarize the key performance indicators for this compound and a selection of alternative disperse dyes. The data is compiled from technical datasheets and is based on standardized testing protocols.
Table 1: Fastness Properties of this compound
| Performance Metric | Test Standard | Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6[2][3] |
| Wash Fastness (Staining on Polyester) | ISO 105-C06 | 4-5[3] |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 | 5[3] |
| Sublimation Fastness (180°C) | ISO 105-P01 | 4-5[3][4] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 5[2] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 5[2] |
Rating Scale: For Light Fastness, the scale is 1-8, where 8 is the highest fastness. For all other properties, the scale is 1-5, where 5 is the highest fastness.
Table 2: Comparative Fastness Properties of Alternative Disperse Dyes
| Dye Name | C.I. Name | Chemical Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06, Staining on PES) | Sublimation Fastness (ISO 105-P01, 180°C) |
| Disperse Brown 1 | 11152 | Monoazo | 5-6 | 5 | 4-5 |
| Disperse Orange 25 | 11227 | Monoazo | 5-6 | 4-5 | 4 |
| Disperse Blue 79 | 11345 | Monoazo | 6-7 | 5 | 4-5 |
| Disperse Orange 31 | 111135 | Monoazo | 6 | 4-5 | 5 |
Data for this table was compiled from multiple sources.[5][6][7]
Key Performance Indicators: A Deeper Dive
Light Fastness: This property measures the resistance of the dye to fading when exposed to light. This compound exhibits good light fastness, making it suitable for applications with moderate to high light exposure.[2][8]
Wash Fastness: This indicates the dye's ability to withstand repeated washing without significant color loss or staining of adjacent fabrics. This compound demonstrates excellent wash fastness, particularly in preventing staining on cotton.[3]
Sublimation Fastness: This is a critical parameter for disperse dyes, especially in processes involving heat setting or pressing. It refers to the resistance of the dye to vaporizing at high temperatures. This compound shows good to excellent sublimation fastness.[3][4][8]
Rubbing Fastness: Also known as crocking, this property measures the resistance of the color to transferring to other surfaces through rubbing. This compound boasts excellent rubbing fastness in both dry and wet conditions.[2]
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide.
ISO 105-C06: Colour Fastness to Washing
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus and Materials:
-
Launder-Ometer or a similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers (75 ± 5 mm diameter x 125 ± 10 mm high) of 550 ± 50 ml capacity.
-
Stainless steel balls (6 mm diameter).
-
Multifibre adjacent fabric (complying with ISO 105-F10).
-
ECE non-phosphate reference detergent 'B'.
-
Sodium perborate (B1237305) tetrahydrate.
-
Grade 3 water.
-
Grey Scale for assessing change in colour (ISO 105-A02) and for assessing staining (ISO 105-A03).
Procedure:
-
A 100 mm x 40 mm specimen of the dyed textile is sewn together with a same-sized piece of multifibre adjacent fabric along one of the shorter sides.
-
A solution is prepared containing 4 g/L of ECE detergent and 1 g/L of sodium perborate in Grade 3 water.
-
The composite specimen is placed in a stainless steel container with the specified volume of the test solution and the required number of stainless steel balls (typically 10 or 25 depending on the specific test procedure).
-
The container is sealed and placed in the Launder-Ometer, which is operated for 30 minutes at the specified temperature (e.g., 60°C for procedure C2S).
-
After the test, the composite specimen is removed, rinsed twice in hot and then cold Grade 3 water.
-
The excess water is squeezed out, and the specimen is dried in warm air at a temperature not exceeding 60°C.
-
The change in colour of the dyed specimen and the degree of staining on the multifibre adjacent fabric are assessed using the respective Grey Scales.
ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test
This method evaluates the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus and Materials:
-
Xenon arc fading lamp apparatus, equipped with an air-cooled or water-cooled xenon arc lamp.
-
Optical filters to ensure the spectral distribution of the light source simulates natural daylight.
-
Black standard thermometer or black panel thermometer.
-
Blue wool references (either scale 1-8 or L2-L9).
-
Grey Scale for assessing change in colour (ISO 105-A02).
Procedure:
-
A specimen of the textile to be tested is mounted on a specimen holder.
-
A set of blue wool references is also mounted in the same manner.
-
The specimens and references are placed in the xenon arc apparatus and exposed to light under specified conditions of temperature, humidity, and irradiance (typically 42 W/m² in the 300-400 nm range).
-
The exposure is continued until a specified contrast on the Grey Scale is produced on the test specimen or on the blue wool references.
-
The colour fastness of the specimen is assessed by comparing the change in its colour with that of the blue wool references. The rating corresponds to the number of the blue wool reference that shows a similar change in colour.
ISO 105-X12: Colour Fastness to Rubbing
This method determines the resistance of the colour of textiles to rubbing off and staining other materials.
Apparatus and Materials:
-
Crockmeter (rubbing tester).
-
Standard cotton rubbing cloth (50 mm x 50 mm).
-
Grey Scale for assessing staining (ISO 105-A03).
-
Abrasive paper.
Procedure:
-
A test specimen (at least 140 mm x 50 mm) is placed on the base of the crockmeter, over a piece of abrasive paper.
-
Dry Rubbing: A conditioned piece of standard cotton rubbing cloth is fixed to the rubbing finger of the crockmeter. The finger is then moved back and forth 10 times over the specimen with a downward force of 9 N.
-
Wet Rubbing: A piece of standard cotton rubbing cloth is wetted with Grade 3 water and squeezed to a defined liquid pickup. The procedure is then the same as for dry rubbing.
-
The amount of colour transferred to the rubbing cloth is assessed using the Grey Scale for staining.
ISO 105-P01: Colour Fastness to Dry Heat (Excluding Pressing)
This method is used to determine the resistance of the colour of textiles to the action of dry heat, which is relevant for processes like sublimation.
Apparatus and Materials:
-
Heating device capable of maintaining a specified temperature (e.g., 180°C ± 2°C).
-
Undyed, bleached cotton fabric as an adjacent fabric.
-
Grey Scale for assessing change in colour (ISO 105-A02) and for assessing staining (ISO 105-A03).
Procedure:
-
A specimen of the dyed textile is placed between two pieces of the undyed cotton adjacent fabric.
-
The composite specimen is placed in the heating device and subjected to the specified temperature for 30 seconds.
-
After heating, the specimen is removed and allowed to cool.
-
The change in colour of the test specimen and the staining of the adjacent fabric are assessed using the appropriate Grey Scales.
Quality Control Workflow for Disperse Dyes
The following diagram illustrates a typical quality control workflow for disperse dyes in a textile manufacturing setting, ensuring consistent performance and adherence to standards.
Caption: A typical workflow for ensuring the quality of disperse dyes from raw material to finished product.
Conclusion
This compound demonstrates a robust performance profile with good to excellent fastness properties across key industry-standard tests. Its high ratings in light, wash, sublimation, and rubbing fastness make it a reliable choice for dyeing polyester and other synthetic fibers for a wide range of applications. When compared to other disperse dyes, it maintains a competitive standing, particularly in its well-balanced overall performance. The detailed experimental protocols provided in this guide offer a framework for the objective validation of its performance characteristics.
References
- 1. This compound | Research Grade Dye [benchchem.com]
- 2. 12223-23-3|this compound Disperse Orange SE-GL|Colorcom Group [colorcominternational.com]
- 3. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. benchchem.com [benchchem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
Comparing supercritical CO2 and traditional dyeing methods for Disperse Orange 30
A Comparative Guide to Supercritical CO2 and Traditional Aqueous Dyeing of Disperse Orange 30
For researchers and professionals in textile science and sustainable technology, the quest for environmentally benign and efficient dyeing processes is paramount. This guide provides a detailed, data-driven comparison of supercritical carbon dioxide (scCO2) dyeing and traditional aqueous dyeing methods for C.I. This compound on polyester (B1180765) fabric.
Performance and Efficiency: A Quantitative Comparison
The efficacy of a dyeing process is determined by its ability to yield a deep, even, and durable coloration. The following table summarizes the key performance indicators for both scCO2 and traditional aqueous dyeing of this compound.
| Performance Metric | Supercritical CO2 Dyeing | Traditional Aqueous Dyeing |
| Color Yield (K/S Value) | 6.38[1] | 5.25[1] |
| Colorfastness to Washing | Grade 4-5[1][2] | Good |
| Colorfastness to Rubbing (Dry/Wet) | Grade 4-5[1] | Good |
| Colorfastness to Light | Grade 5-6[1] | Fair to Good (approx. 4-5) |
| Dyeing Time | 30-60 minutes[3][4] | 60-90 minutes (at dyeing temperature)[4] |
| Dye Uptake | High, with over 98% uptake reported for disperse dyes in general[5] | Variable, dependent on auxiliaries |
Environmental and Economic Impact
The textile industry is a major consumer of water and energy, and a significant producer of wastewater.[3][6] Supercritical CO2 dyeing presents a paradigm shift in this regard.
| Impact Category | Supercritical CO2 Dyeing | Traditional Aqueous Dyeing |
| Water Consumption | None[3][6] | High (up to 200 liters per kg of fabric) |
| Wastewater Generation | None | High, containing residual dyes and chemicals |
| Auxiliary Chemicals | Not required (e.g., dispersants, salts)[3] | Required (dispersants, pH buffers, etc.) |
| Energy Consumption | Lower, due to elimination of water heating and drying[6] | High, for heating water and drying fabric |
| CO2 Emissions | Reduced (up to 40% reduction in CO2 equivalent emissions) | Higher, due to greater energy consumption |
| Dye and Solvent Recycling | CO2 is recycled (95%) and residual dye can be recovered[5] | Difficult and costly |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for research and development. The following are representative procedures for both dyeing methods.
Supercritical CO2 Dyeing Protocol
This protocol is based on typical laboratory-scale scCO2 dyeing apparatus.
Apparatus: High-pressure dyeing vessel, CO2 cylinder, pressure pump, heating system, and temperature and pressure controllers.
Procedure:
-
A sample of polyester fabric is wrapped around a perforated stainless steel holder and placed inside the dyeing vessel.[2]
-
A pre-weighed amount of C.I. This compound is placed at the bottom of the vessel.[2]
-
The vessel is sealed and purged with gaseous CO2 to remove air.
-
Liquid CO2 is pumped into the vessel.
-
The vessel is heated to the dyeing temperature (e.g., 90-120°C).[7]
-
The pressure is raised to the desired level (e.g., 20-25 MPa) by pumping in more CO2.[1][7]
-
Dyeing is carried out for a specified duration (e.g., 30-60 minutes) with continuous stirring or circulation of the supercritical fluid.[2]
-
After dyeing, the pressure is released, and the CO2 is vented through a separator to recover any unused dye.
-
The dyed fabric is removed from the vessel. No rinsing or drying is required.
Traditional Aqueous Dyeing Protocol
This protocol is a standard high-temperature exhaust dyeing method for polyester.
Apparatus: Laboratory dyeing machine (e.g., jet or beaker dyer), pH meter, and heating system.
Procedure:
-
A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1).
-
A dispersing agent and a pH buffer (e.g., acetic acid to achieve pH 4.5-5.5) are added to the water.
-
A dispersion of C.I. This compound is prepared and added to the dyebath.
-
The polyester fabric is introduced into the dyebath at room temperature.
-
The temperature is raised to 120-130°C at a controlled rate (e.g., 2°C/minute).[4]
-
Dyeing is continued at this temperature for 60-90 minutes.[4]
-
The dyebath is cooled, and the fabric is removed.
-
The dyed fabric is rinsed thoroughly with water.
-
A reduction clearing process is performed using a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove surface dye and improve fastness.
-
The fabric is rinsed again and then dried.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in each dyeing process.
Caption: Supercritical CO2 Dyeing Workflow.
Caption: Traditional Aqueous Dyeing Workflow.
Dyeing Mechanisms: A Comparative Overview
The fundamental principles governing dye transfer differ significantly between the two methods.
Caption: Comparison of Dyeing Mechanisms.
In scCO2 dyeing, the supercritical fluid acts as both a solvent and a swelling agent for the polyester fiber, facilitating rapid dye diffusion.[3] In contrast, traditional aqueous dyeing relies on the dispersion of dye in water with the aid of chemicals, and diffusion into the fiber is achieved through high temperatures.
Conclusion
Supercritical CO2 dyeing of this compound on polyester offers significant advantages over traditional aqueous methods. It provides superior or comparable color yield and fastness properties while eliminating water consumption and wastewater discharge.[1][3] The process is also more efficient in terms of time and energy.[4][6] While the initial investment in high-pressure equipment is a consideration, the long-term environmental and operational benefits position scCO2 dyeing as a key technology for a sustainable future in the textile industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dyeing of PET Fibre Using Supercritical Carbon Dioxide - Fibre2Fashion [fibre2fashion.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [hb.diva-portal.org]
Cross-referencing CAS 12223-23-3 with other Disperse Orange dyes
A Comparative Guide to Disperse Orange Dyes for Researchers and Scientists
This guide provides a comparative analysis of several Disperse Orange dyes, with a focus on cross-referencing with CAS 12223-23-3, identified as Disperse Orange 30. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the physicochemical properties and applications of these dyes.
Comparative Data of Disperse Orange Dyes
The following table summarizes the key characteristics of this compound and other selected Disperse Orange dyes to facilitate a clear comparison of their properties.
| Property | This compound | Disperse Orange 25 | Disperse Orange 37 | Disperse Orange 44 |
| CAS Number | 12223-23-3 / 5261-31-4[1] | 12223-22-2 / 31482-56-1[2] | 12223-33-5 / 13301-61-6[3] | 12223-26-6 / 4058-30-4[4] |
| C.I. Name | C.I. This compound, C.I. 11119[1] | C.I. Disperse Orange 25, C.I. 11227[2] | C.I. Disperse Orange 37, C.I. 11132[3] | C.I. Disperse Orange 44, C.I. 11123[4] |
| Molecular Formula | C₁₉H₁₇Cl₂N₅O₄[1][5] | C₁₇H₁₇N₅O₂[2] | C₁₇H₁₅Cl₂N₅O₂[3][6] | C₁₈H₁₅ClN₆O₂[4] |
| Molecular Weight | 450.27 g/mol [1][5] | 323.35 g/mol [2] | 392.24 g/mol [3][6] | 382.80 g/mol [4] |
| Appearance | Orange/Brown powder[1][7] | Red-light orange, Orange uniform powder[2][8] | Dark red-light orange, dark orange powder[3] | Red-light orange powder[4] |
| Solubility | Insoluble in water; soluble in pyridine, acetone, and DMF[9] | Insoluble in water[2] | Insoluble in water[3] | Not specified |
| Primary Applications | Dyeing of polyester (B1180765) and its blended fabrics[9], direct printing[1] | Dyeing of polyester and blended fabrics[2][8] | Dyeing and printing of polyester, blended fabrics, and acetate (B1210297) fibers[3] | Dyeing of polyester, blended fabrics, and acetate fibers[4] |
| Melting Point | Not specified | 170 °C (dec.) | 144-146 °C[] | Not specified |
| Special Characteristics | Good sublimation and light fastness[1][9] | Can be used in p-type semiconductors and for photonic applications[8][11] | Good lifting force on polyester[3]. Can be used for allergy testing[6]. | Good lightfastness and stability at high temperatures[12] |
Experimental Protocols
General Protocol for Comparative Dyeing Performance on Polyester Fabric
This protocol outlines a standardized method for evaluating the dyeing performance of different Disperse Orange dyes on polyester fabric.
1. Materials and Equipment:
-
Disperse Orange Dyes (e.g., this compound, 25, 37, 44)
-
Polyester fabric swatches (pre-scoured and dried)
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for color measurement
-
Launder-Ometer for wash fastness testing
-
Crockmeter for rubbing fastness testing
-
Light fastness tester (e.g., Xenon arc lamp)
2. Dye Bath Preparation:
-
Accurately weigh 1% of the dye on the weight of the fabric (o.w.f.).
-
Prepare a stock solution by pasting the dye with a small amount of a dispersing agent and then adding deionized water.
-
Set the dye bath with a liquor-to-goods ratio of 10:1.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
3. Dyeing Procedure (High-Temperature, High-Pressure Method):
-
Introduce the polyester fabric swatch into the dye bath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes.
-
Cool the dye bath down to 70°C.
-
Rinse the dyed fabric swatch thoroughly with cold water.
4. Reduction Clearing:
-
Prepare a clearing bath with sodium hydrosulfite and sodium hydroxide.
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.
-
Rinse the fabric with hot and then cold water.
-
Neutralize with a weak acetic acid solution and rinse again.
-
Air dry the fabric swatch.
5. Performance Evaluation:
-
Color Strength (K/S Value): Measure the reflectance of the dyed fabric using a spectrophotometer and calculate the K/S value to determine the color yield.
-
Wash Fastness: Evaluate according to ISO 105-C06 standard.
-
Rubbing Fastness (Dry and Wet): Evaluate according to ISO 105-X12 standard.
-
Light Fastness: Evaluate according to ISO 105-B02 standard.
Visualizations
Experimental Workflow for Comparative Dye Analysis
Caption: Workflow for the comparative analysis of Disperse Orange dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buy Disperse Orange 37 | 13301-61-6 [smolecule.com]
- 7. This compound | 12223-23-3 [chemicalbook.com]
- 8. Disperse Orange 25 | 31482-56-1 [chemicalbook.com]
- 9. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 11. 分散橙 25 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cas 12223-26-6,Disperse Orange 44 | lookchem [lookchem.com]
Comparative Evaluation of Allergenic Potential: Disperse Orange 30 vs. Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allergenic potential of two disperse dyes, Disperse Orange 30 and Disperse Orange 3. The information is based on available experimental data to aid in research and safety assessments.
Executive Summary
Disperse Orange 3 is a well-documented, albeit weak, skin sensitizer (B1316253) and a known cause of allergic contact dermatitis. Its allergenic potential has been evaluated through both animal studies, such as the Local Lymph Node Assay (LLNA), and human patch testing. In contrast, there is a significant lack of publicly available data on the allergenic potential of this compound. Extensive searches of scientific literature and databases did not yield any studies evaluating its sensitization capacity. Therefore, a direct quantitative comparison is not possible at this time. This guide presents the available data for Disperse Orange 3 and highlights the data gap for this compound.
Data Presentation
The following table summarizes the available quantitative data on the allergenic potential of Disperse Orange 3 and the lack of data for this compound.
| Parameter | This compound | Disperse Orange 3 | Reference |
| CAS Number | 12223-23-3 | 730-40-5 | [1][2] |
| Molecular Formula | C19H17Cl2N5O4 | C14H12N4O2 | [1][3] |
| Sensitization Potential (LLNA) | No data available | Very weak sensitizer | [4] |
| Human Patch Test Data | No data available | Positive reactions reported in dermatitis patients | [5][6] |
| Cross-reactivity | No data available | Known to cross-react with p-Phenylenediamine (PPD) and other disperse dyes.[7] | [3][7] |
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
The Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. The principle of the assay is that sensitizers induce a dose-dependent proliferation of lymphocytes in the lymph nodes draining the site of application.
A biphasic LLNA protocol used for evaluating disperse dyes is as follows: [4]
-
Animal Model: Typically, CBA/Ca mice are used.
-
Sensitization Phase: A shaved area on the back of the mice is treated once daily for three consecutive days with the test substance dissolved in a suitable vehicle (e.g., acetone/olive oil).
-
Resting Phase: The animals are left untreated for a period of ten days (day 4 to day 14).
-
Challenge Phase: On days 15, 16, and 17, the test substance is applied to the dorsum of both ears.
-
Endpoint Measurement: On day 19, the mice are euthanized, and the draining auricular lymph nodes are excised. Various endpoints can be measured, including lymph node weight, lymph node cell count, and lymphocyte subpopulation analysis by flow cytometry. An increase in these parameters compared to a vehicle-treated control group indicates sensitization. The Stimulation Index (SI), a ratio of the response in treated animals to that in control animals, is calculated. An SI of 3 or greater is typically considered a positive result.
Human Patch Testing
Patch testing is a diagnostic tool used to identify the specific substances causing allergic contact dermatitis in patients.
A general protocol for patch testing with textile dyes is as follows: [5][6]
-
Test Preparation: The allergen, in this case, a specific disperse dye, is prepared in a suitable vehicle (e.g., petrolatum) at a standardized concentration (e.g., 1.0%).
-
Application: A small amount of the prepared allergen is applied to a patch test chamber, which is then affixed to the patient's back.
-
Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches or cause excessive sweating.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours after application.
-
Interpretation: The test reaction is graded based on the presence and severity of erythema, infiltration, papules, and vesicles.
Mandatory Visualizations
Signaling Pathways in Allergic Contact Dermatitis
Allergic contact dermatitis is a T-cell mediated delayed-type hypersensitivity reaction. The process involves a sensitization phase and an elicitation phase. The following diagram illustrates the key signaling events during the sensitization phase.
Caption: Sensitization phase of allergic contact dermatitis.
Experimental Workflow for the Local Lymph Node Assay (LLNA)
The following diagram outlines the key steps in the murine Local Lymph Node Assay (LLNA) for assessing skin sensitization potential.
Caption: Workflow of the Local Lymph Node Assay (LLNA).
Logical Relationship of Cross-Reactivity
This diagram illustrates the concept of cross-reactivity, which is relevant for Disperse Orange 3 and its relationship with p-Phenylenediamine (PPD).
Caption: Cross-reactivity between PPD and Disperse Orange 3.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. vanderbend.nl [vanderbend.nl]
- 3. Disperse Orange 3 Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. researchgate.net [researchgate.net]
- 5. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dyeing Efficiency of Disperse Orange 30 on Synthetic Fibers
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and substrates is critical. This guide provides a comprehensive benchmark of the dyeing efficiency of Disperse Orange 30, a widely used monoazo dye, across three common synthetic fibers: polyester (B1180765) (PET), nylon, and acetate (B1210297). The following analysis is based on compiled experimental data to aid in the informed selection of materials for various applications.
Executive Summary
This compound exhibits the highest dyeing efficiency and fastness properties on polyester, making it an excellent choice for applications demanding high performance. Its performance on acetate is also good, offering a viable alternative. While this compound can be used to dye nylon, it generally demonstrates lower wash fastness compared to polyester, a key consideration for end-use applications.
Overview of this compound
This compound, with the chemical formula C19H17Cl2N5O4, is a non-ionic dye characterized by its low water solubility.[1] It is typically applied from a fine aqueous dispersion, allowing the dye molecules to diffuse into the amorphous regions of hydrophobic fibers at elevated temperatures.
Comparative Dyeing Performance
The efficiency of dyeing with this compound varies significantly across different synthetic fibers due to their distinct chemical and physical structures. Key performance indicators include dye uptake (exhaustion), color strength (K/S value), and colorfastness to various environmental factors.
| Fiber Type | Dye Uptake / Exhaustion (%) | Color Strength (K/S Value) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Sublimation Fastness (ISO 105-P01) |
| Polyester (PET) | High | High | 6[2] | 4-5[2] | 5[3] | 4-5[2] |
| Nylon (Polyamide) | Moderate to High | Moderate to High | Good | Fair to Good | Good | Good |
| Acetate | Moderate to High | Moderate | Good | Moderate to Good | Good | Moderate |
Note: The data presented is a synthesis of findings from multiple sources. Direct comparative studies under identical conditions are limited.
In-Depth Analysis by Fiber Type
Polyester (PET)
This compound demonstrates excellent affinity for polyester fibers. Studies on the adsorption behavior of this dye on polyester show that the process is exothermic.[4][5] Optimal dyeing conditions on polyester have been identified as a pH of 4.5 and a dyeing time of 120 minutes to reach equilibrium.[5] Under these conditions, high dye exhaustion and color strength are achieved. The fastness properties of this compound on polyester are very good, with a lightfastness rating of 6 and wash and sublimation fastness ratings of 4-5.[2]
Nylon (Polyamide)
Acetate
This compound is also suitable for dyeing acetate fibers.[3][6] Generally, low-energy disperse dyes exhibit excellent leveling characteristics and build-up at lower temperatures on acetate.[7] While specific fastness grades for this compound on acetate are not consistently reported across the literature, the general expectation for disperse dyes on this fiber is moderate to good performance in terms of wash and light fastness.
Experimental Protocols
A standardized approach is crucial for the accurate assessment of dyeing efficiency. The following are detailed methodologies for key experiments.
Dyeing Process (Exhaust Method)
-
Fabric Preparation: Scour the polyester, nylon, and acetate fabrics with a solution containing a non-ionic detergent and sodium carbonate at a specific temperature and duration to remove any impurities. Rinse and dry the fabrics.
-
Dye Bath Preparation: Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 100:1).[4] Disperse a pre-determined amount of this compound dye in water. Adjust the pH of the dye bath to the optimal level for each fiber (e.g., 4.5 for polyester) using an appropriate acid like acetic acid.[5]
-
Dyeing: Immerse the fabric samples in their respective dye baths. Raise the temperature to the target dyeing temperature for each fiber (e.g., 90-110°C for polyester) and maintain for a specified duration (e.g., 120 minutes for polyester to reach equilibrium).[4][5]
-
Rinsing and Drying: After dyeing, cool the dye baths, remove the samples, rinse them thoroughly with cold water, and allow them to dry at ambient temperature.
Measurement of Dye Uptake (Exhaustion)
The percentage of dye exhaustion (E%) from the dyebath can be determined spectrophotometrically.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Absorbance Measurement: Measure the absorbance of the initial dye bath solution before dyeing and the final dye bath solution after dyeing (after appropriate dilution).
-
Calculation: Use the calibration curve to determine the initial (C1) and final (C2) concentrations of the dye in the bath. The dye exhaustion percentage is calculated using the following formula:
E% = [(C1 - C2) / C1] * 100
Colorfastness Testing
Colorfastness tests should be conducted according to standardized methods to ensure comparability of results.
-
Light Fastness: Evaluated according to ISO 105-B02, where samples are exposed to a xenon-arc lamp under controlled conditions and the change in color is assessed against a blue wool scale.
-
Wash Fastness: Determined using the ISO 105-C06 standard. The dyed sample is washed with a multifiber fabric, and the color change of the sample and the staining of the adjacent fibers are evaluated using grey scales.
-
Rubbing Fastness: Assessed as per ISO 105-X12, where the dyed fabric is rubbed with a dry and a wet cotton cloth, and the staining on the cotton cloth is graded.
-
Sublimation Fastness: Tested according to ISO 105-P01, which involves heating the dyed fabric in contact with an undyed fabric and evaluating the color change of the sample and the staining of the undyed fabric.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for dyeing and analysis.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Color Change of Disperse Dyes on Nylon 6 Films with Dye Concentration [agris.fao.org]
- 3. 12223-23-3|this compound Disperse Orange SE-GL|Colorcom Group [colorcominternational.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iau.ir [journals.iau.ir]
- 6. This compound | Research Grade Dye [benchchem.com]
- 7. organicdye.com [organicdye.com]
A Comparative Analysis of the Environmental Impact of Disperse Orange 30
A Guide for Researchers and Drug Development Professionals
Disperse Orange 30 is a monoazo disperse dye commonly used in the textile industry for dyeing synthetic fibers, particularly polyester. Its persistence in the environment and potential for ecotoxicity necessitate a thorough evaluation of its environmental footprint compared to viable alternatives. This guide provides a comparative analysis of the environmental impact of this compound against other disperse dyes and natural alternatives, supported by available experimental data.
Executive Summary
This guide compares the environmental profiles of this compound and its alternatives, focusing on ecotoxicity, biodegradability, and bioaccumulation potential. While data is limited for a comprehensive comparison, this report synthesizes available information to guide researchers in making informed decisions.
Data Presentation: Environmental Impact Comparison
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are scarce, and data has been compiled from various sources.
| Dye Name | Chemical Class | 48-hour LC50 (Daphnia magna) (mg/L) | Ready Biodegradability (OECD 301) | Bioaccumulation (BCF) (OECD 305) |
| This compound | Monoazo | 0.5522 | Data not available | Data not available |
| Disperse Orange 25 | Monoazo | Data not available | Low biodegradability reported | Data not available |
| Disperse Orange 29 | Diazo | > 500 | Data not available | Data not available |
| Disperse Red 73 | Monoazo | Data not available | Data not available | Data not available |
| Natural Orange Dyes (e.g., from Onion Skins, Madder Root) | Various (e.g., Flavonoids, Anthraquinones) | Generally considered less toxic, but quantitative data is limited. | Generally considered biodegradable. | Generally low potential for bioaccumulation. |
Note: "Data not available" indicates that specific, quantitative data from standardized tests could not be found in the reviewed literature. The low biodegradability of Disperse Orange 25 is based on qualitative reports from standard tests.[1] Natural dyes are presented with qualitative assessments due to a lack of standardized quantitative data.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. The following are summaries of the standard OECD guidelines for assessing the environmental impact of chemical substances.
Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Young daphnids, less than 24 hours old at the start of the test.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the EC50, the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant.
-
Procedure: The test substance is exposed to the inoculum in a mineral medium for 28 days in the dark or diffuse light. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured.
-
Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to the theoretical maximum amount of CO2 that could be produced. A substance is considered "readily biodegradable" if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.[2][3]
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This test determines the potential for a substance to accumulate in fish.
-
Test Organisms: A suitable fish species, such as zebrafish (Danio rerio), is used.
-
Procedure: The test consists of two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to the test substance at a constant concentration in the water. In the depuration phase, the fish are transferred to clean water.
-
Observation: The concentration of the test substance in the fish tissue is measured at intervals during both phases.
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at a steady state.[4][5][6]
Mandatory Visualization
Signaling Pathway for Environmental Impact Assessment
The following diagram illustrates a conceptual workflow for assessing the environmental impact of a textile dye.
Caption: Workflow for Environmental Impact Assessment of Dyes.
Logical Relationship of Environmental Impact Factors
The following diagram illustrates the logical relationship between the key factors contributing to the environmental impact of a dye.
References
- 1. Can Disperse Orange 25 be biodegraded? - Blog [m.etowndyes.com]
- 2. smithers.com [smithers.com]
- 3. OECD 301B Sustainable Guide [smartsolve.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
A Comparative Guide to Analytical Techniques for the Quantification of Disperse Orange 30
For researchers, scientists, and professionals in drug development and textile industries, the accurate quantification of dyes like Disperse Orange 30 is crucial for quality control, safety assessment, and research. This guide provides a detailed comparison of validated analytical techniques for the quantification of this compound, a monoazo dye used in various industrial applications.
Comparison of Analytical Techniques
The primary methods for the quantification of this compound include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 1.0 - 2.0 mg/kg[1] | ~2.0 ng/L | Not specified |
| Limit of Quantification (LOQ) | Not specified | ~8.0 ng/L | Not specified |
| Linearity (r²) | > 0.995[1] | > 0.995[1] | Not specified |
| Linearity Range | 0.5 - 250 mg/L[1] | 2.0 - 100.0 ng/mL | Not specified |
| Precision (RSD) | < 8.0%[1] | < 6% (Intra-day), < 13% (Inter-day) | Not specified |
| Selectivity | Good | Very High | Moderate |
| Confidence in Identification | Moderate | Very High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of dyes. It offers good selectivity and sensitivity for routine analysis.
Sample Preparation (Textile Samples):
-
Weigh 1.0 g of the homogenized textile sample.
-
Extract the dye with a suitable solvent such as chlorobenzene (B131634) or methanol (B129727).[1]
-
For methanol extraction, sonicate the sample in 20 mL of methanol at 50°C for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector.
Chromatographic Conditions (General Method for Disperse Dyes):
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detection: Diode array detector set at the maximum absorbance wavelength for this compound (approximately 450 nm).
-
Injection Volume: 10 - 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.
Sample Preparation (Textile Samples):
-
Follow the same extraction procedure as for HPLC-DAD.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column suitable for UHPLC or HPLC.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
UV-Visible Spectrophotometry
This technique is a simpler and more cost-effective method, suitable for the quantification of this compound in solutions without significant interfering substances.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone, methanol, or distilled water for creating a dispersion).
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve. Concentrations can range from 10 to 100 mg/L.
Instrumentation:
-
A UV-Visible Spectrophotometer.
Measurement Protocol:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the visible spectrum. The λmax is typically around 450 nm.
-
Measure the absorbance of the blank (solvent), standard solutions, and the unknown sample at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for sample analysis using chromatographic techniques and the validation process for an analytical method.
Caption: General workflow for the quantification of this compound from a textile matrix.
Caption: Key parameters assessed during the validation of an analytical method.
References
Comparative fastness properties of Disperse Orange 30 and reactive dyes
A Comparative Analysis of the Fastness Properties of Disperse Orange 30 and Reactive Dyes
This guide provides a detailed comparison of the fastness properties of C.I. This compound and the general class of reactive dyes, tailored for researchers, scientists, and professionals in textile chemistry and material science. The following sections present quantitative fastness data, detailed experimental protocols for assessing performance, and a visual representation of the testing workflow.
Overview of Dye Classes
Disperse Dyes , such as this compound, are non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[1] The dyeing mechanism involves the dispersion of fine dye particles that penetrate and become physically trapped within the amorphous regions of the polymer fibers at high temperatures.[1]
Reactive Dyes are anionic, water-soluble dyes that form a strong, permanent covalent bond with the fibers.[2] They are the most widely used dyes for cellulosic fibers such as cotton, viscose, and linen due to their excellent wash fastness and bright shades.[2][3]
Comparative Fastness Properties
The fastness of a dye refers to the resistance of the color to fading or running under various conditions. The following table summarizes the typical fastness ratings for this compound and reactive dyes. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | This compound | Reactive Dyes (on Cotton) | Test Method References |
| Light Fastness | 6 - 7 | 4 - 6 | AATCC 16.3, ISO 105-B02 |
| Wash Fastness | 4 - 5 | 4 - 5 | AATCC 61, ISO 105-C06 |
| Crocking (Rubbing) - Dry | 4 - 5 | 4 - 5 | AATCC 8, ISO 105-X12 |
| Crocking (Rubbing) - Wet | 3 - 4 | 3 - 4 | AATCC 8, ISO 105-X12 |
| Sublimation Fastness | 4 - 5 | Not Applicable | AATCC 117, ISO 105-P01 |
Note: Fastness ratings for reactive dyes can vary depending on the specific dye chemistry, shade depth, and application process.
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide.
Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)
This test determines the resistance of a textile to the fading effect of light.
-
Apparatus : A xenon-arc lamp fading apparatus, which simulates natural sunlight.[4][5]
-
Procedure :
-
A specimen of the dyed textile is placed in the xenon-arc apparatus.[4]
-
A portion of the specimen is covered with an opaque mask.
-
The specimen is exposed to the light from the xenon-arc lamp under controlled conditions of temperature and humidity.[5]
-
The exposure continues for a specified duration or until a certain degree of fading is observed in a set of blue wool references exposed simultaneously.[5]
-
-
Evaluation : The change in color of the exposed portion of the specimen is compared to the unexposed (masked) portion. This color change is assessed using the AATCC Gray Scale for Color Change or by instrumental color measurement. The light fastness is rated on a scale of 1 to 8, with 8 indicating the highest fastness.
Wash Fastness (AATCC Test Method 61 / ISO 105-C06)
This test assesses a textile's resistance to color loss and staining of other fabrics during laundering.
-
Apparatus : A Launder-Ometer or a similar device with stainless steel containers that rotates in a thermostatically controlled water bath.[6][7]
-
Procedure :
-
A dyed fabric specimen is prepared and attached to a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, polyester, wool).[7]
-
The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action.[6]
-
The container is sealed and placed in the Launder-Ometer, which agitates it at a controlled temperature for a specific duration (e.g., 45 minutes at 49°C).[8]
-
After the cycle, the specimen is rinsed and dried.[6]
-
-
Evaluation :
-
Color Change : The fading of the dyed specimen is evaluated by comparing it to an unwashed sample using the Gray Scale for Color Change.
-
Staining : The degree of color transfer to each fiber strip on the multi-fiber test fabric is assessed using the Gray Scale for Staining.[9] Ratings are on a scale of 1 to 5.
-
Crocking (Rubbing) Fastness (AATCC Test Method 8 / ISO 105-X12)
This test measures the amount of color transferred from a fabric's surface to another surface by rubbing.
-
Apparatus : A crockmeter, which includes a rubbing finger of a specified diameter and weight.[10][11]
-
Procedure :
-
A specimen of the dyed fabric is mounted on the base of the crockmeter.[12]
-
A standard white cotton test cloth is mounted onto the rubbing finger.[12]
-
The finger is then passed back and forth over the dyed specimen 10 times with a constant downward force.[12]
-
The procedure is performed with both a dry and a wet test cloth.[13]
-
-
Evaluation : The amount of color transferred to the white test cloth is assessed by comparing it to the AATCC Chromatic Transference Scale or the Gray Scale for Staining.[14] The fastness is rated on a scale of 1 to 5.
Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)
This test is particularly relevant for disperse dyes and evaluates the resistance of the color to sublimation (vaporizing) when subjected to heat.
-
Apparatus : A heat press or a suitable heating device capable of maintaining a specific temperature.[15]
-
Procedure :
-
Evaluation : The change in color of the original specimen and the staining on the adjacent white fabrics are assessed using the respective Gray Scales. The fastness is rated on a scale of 1 to 5.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for conducting fastness tests on dyed textiles.
Caption: General workflow for textile fastness testing.
References
- 1. orientbag.net [orientbag.net]
- 2. textilelearner.net [textilelearner.net]
- 3. cottoninc.com [cottoninc.com]
- 4. blog.qima.com [blog.qima.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. textilelearner.net [textilelearner.net]
- 8. AATCC 61 Color fastness to Laundering [darongtester.com]
- 9. textilelearner.net [textilelearner.net]
- 10. AATCC 8 crocking colorfastness test method [darongtester.com]
- 11. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 12. A-2: Colorfastness to Crocking (Rubbing) [aafes.com]
- 13. ydbay.com [ydbay.com]
- 14. ipstesting.com [ipstesting.com]
- 15. benchchem.com [benchchem.com]
- 16. textilelearner.net [textilelearner.net]
- 17. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
A Guide to Assessing Batch-to-Batch Consistency of Commercial Disperse Orange 30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of commercial Disperse Orange 30, a crucial aspect for ensuring reproducibility in research and manufacturing. It also offers a comparative analysis with two common alternatives, Disperse Orange 25 and Disperse Yellow 114, supported by illustrative experimental data and detailed methodologies.
Introduction to this compound and the Importance of Consistency
This compound (C.I. 11119) is a monoazo disperse dye widely used for dyeing hydrophobic fibers like polyester (B1180765).[1] Its chemical structure is C19H17Cl2N5O4 with a molecular weight of 450.27 g/mol .[2] In research and development, particularly in areas like drug delivery systems where dyes can be used as markers or components, the consistency of physicochemical properties from one batch to another is paramount. Variations in particle size, purity, and thermal stability can significantly impact experimental outcomes and product performance.
This guide outlines key analytical techniques to assess these variations and compares the performance profile of this compound with Disperse Orange 25 and Disperse Yellow 114.
Comparative Analysis of this compound and Alternatives
The selection of a disperse dye often depends on its performance characteristics, including color fastness and dyeing properties. Below is a comparative summary of this compound and two alternatives.
Table 1: General Properties of this compound and Alternatives
| Property | This compound | Disperse Orange 25 | Disperse Yellow 114 |
| C.I. Name | 11119 | 11227 | 128455 |
| CAS Number | 12223-23-3 / 5261-31-4[2] | 31482-56-1 | 61968-66-9 / 59312-61-7[3] |
| Molecular Formula | C19H17Cl2N5O4[2] | C17H17N5O2 | C20H16N4O4S[3] |
| Molecular Weight | 450.27 g/mol [2] | 323.35 g/mol | 408.43 g/mol [3] |
| Appearance | Orange to brown powder[2] | Orange grain | Yellow grain[4] |
Table 2: Illustrative Fastness Properties of this compound and Alternatives
| Fastness Property (Scale 1-5, 5=Excellent; Light Fastness 1-8, 8=Excellent) | This compound (Illustrative) | Disperse Orange 25 (Illustrative)[5] | Disperse Yellow 114 (Illustrative)[4] |
| Light Fastness (Xenon) | 6 | 5-6 | 6-7 |
| Washing Fastness (Staining) | 4-5 | 4 | 4-5 |
| Sublimation Fastness | 4-5 | 3-4 | 4-5 |
| Rubbing Fastness (Wet) | 4 | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | 4-5 | 4 | 4-5 |
Note: The data in Table 2 is illustrative and compiled from various sources. Actual performance may vary between commercial suppliers.
Key Parameters for Assessing Batch-to-Batch Consistency
To ensure reproducible results, it is critical to evaluate the following parameters for each new batch of this compound.
Table 3: Illustrative Batch-to-Batch Variation of this compound
| Parameter | Batch A (Illustrative) | Batch B (Illustrative) | Batch C (Illustrative) | Acceptance Criteria |
| Color Strength (%) | 101.2 | 98.5 | 100.3 | 100 ± 2% |
| CIELAB (ΔE) | 0.35 | 0.85 | 0.20 | ≤ 1.0 |
| Purity (HPLC, % Area) | 99.1 | 98.2 | 99.5 | ≥ 98.0% |
| Mean Particle Size (D50, µm) | 0.85 | 1.15 | 0.90 | 0.8 - 1.2 µm |
| Decomposition Onset (TGA, °C) | 355 | 352 | 358 | ≥ 350°C |
| Melting Point (DSC, °C) | 171 | 169 | 172 | 170 ± 3°C |
Note: The data in Table 3 is for illustrative purposes to demonstrate potential variations between batches and typical acceptance criteria.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Colorimetric Analysis (Color Strength and Shade)
Objective: To quantify the color strength and shade difference between batches.
Methodology:
-
Prepare standard and sample dye solutions of equal concentration in a suitable solvent (e.g., dimethylformamide).
-
Dye a standard polyester fabric under controlled conditions (e.g., high-temperature dyeing at 130°C for 60 minutes).[6]
-
Measure the reflectance of the dyed fabrics using a spectrophotometer.
-
Calculate the color strength (K/S value) and the CIELAB color difference (ΔL, Δa, Δb, ΔE) relative to a reference batch.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the dye and identify any impurities.
Methodology:
-
Mobile Phase: Acetonitrile and water gradient.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV-Vis detector at the wavelength of maximum absorbance (λmax) of this compound.
-
Sample Preparation: Dissolve a known amount of dye in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the dye's purity.[7]
Particle Size Analysis
Objective: To determine the particle size distribution, which affects dispersion stability and dyeing performance.
Methodology:
-
Technique: Dynamic Light Scattering (DLS).
-
Sample Preparation: Disperse the dye powder in deionized water with a suitable dispersing agent.
-
Measurement: Analyze the suspension using a DLS instrument to obtain the mean particle size (D50) and the particle size distribution.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile.
Methodology:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen, to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min).[8]
-
Analysis: Record the weight loss as a function of temperature to determine the onset of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions.
Methodology:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Seal a small amount of the dye (2-5 mg) in an aluminum pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]
-
Analysis: Record the heat flow to identify endothermic peaks corresponding to melting.
Visualizing Workflows and Relationships
Experimental Workflow for Batch Consistency Assessment
References
- 1. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
Safety Operating Guide
Safe Disposal of Disperse Orange 30: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Disperse Orange 30, a member of the azo dye family, requires careful management due to its potential health hazards and environmental persistence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of dust generation, a dust respirator is necessary.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[3] Do not discharge this compound or its solutions into drains or waterways.[1][2]
-
Waste Collection:
-
Collect all solid waste of this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and labeled container for liquid hazardous waste.
-
Avoid mixing with other incompatible waste streams. Strong oxidizing agents are incompatible with this compound.[1]
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (if available), and the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from heat and sources of ignition.[1]
-
-
Accidental Spills:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Ensure all institutional and regulatory paperwork is completed accurately.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in publicly available resources, the following table summarizes key hazard identification information.
| Parameter | Value | Reference |
| Oral LD50 | > 2000 mg/kg (ATE) | [1] |
| GHS Hazard Statements | H315, H317, H319, H335 | [2] |
| Signal Word | Warning | [2] |
ATE: Acute Toxicity Estimate. GHS Hazard Statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Disperse Orange 30
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use and disposal of Disperse Orange 30.
This compound is an orange dye commonly used for dyeing fibers.[1][2] As with any chemical, understanding its potential hazards and implementing appropriate safety measures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[3][4] | Protects against eye irritation and serious eye damage from dust particles and splashes.[5][6] |
| Skin | Impervious gloves (e.g., nitrile rubber), lab coat, and suitable protective clothing.[4][7] | Prevents skin contact, which can cause irritation and may lead to allergic skin reactions or sensitization.[3][5][6] |
| Respiratory | NIOSH-approved dust respirator.[4] | Avoids inhalation of dust, which can cause respiratory irritation.[5][6] |
It is crucial to note that contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][7] Always wash hands thoroughly after handling the substance.[6][7]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation of dust.[3][7]
-
Use in a well-ventilated area.[7]
-
Employ dry clean-up procedures; avoid generating dust.[3][8] A vacuum cleaner fitted with a HEPA filter is recommended for cleaning up spills.[3][8]
-
Do not eat, drink, or smoke when handling the substance.[7]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents, as contact may result in ignition.[3][5]
Disposal Plan
All waste, including the substance itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[3]
Disposal of Unused Material:
-
Consult with a licensed professional waste disposal service.
-
Options may include burial in a licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material.[8]
Contaminated Containers:
-
Puncture containers to prevent reuse.[3]
-
Dispose of empty containers in the same manner as the substance itself.[8]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Minor Spills:
-
Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[3][8]
-
Use dry clean-up methods such as vacuuming or sweeping.[3][8] If sweeping, dampen the material with water to prevent dusting.[3]
-
Place the collected material in a suitable, labeled container for disposal.[3][8]
Major Spills:
-
Control personal contact by wearing full protective clothing and a breathing apparatus.[3][8]
-
Prevent the spillage from entering drains or water courses.[8]
Safety and Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
